Product packaging for SAP6(Cat. No.:)

SAP6

Cat. No.: B12393753
M. Wt: 813.8 g/mol
InChI Key: HYVIEOQYAGGVOT-AQRCPPRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Glu-Asp-Leu-Phe-Tyr-Gln-OH is a synthetic hexapeptide provided for research purposes. As a short peptide, it is of significant interest in biochemical research for studying enzyme-substrate interactions, protein folding, and cellular signaling pathways . Peptides containing residues such as Glutamic Acid (Glu), Aspartic Acid (Asp), and Tyrosine (Tyr) are often investigated for their potential roles in various biological processes . The specific sequence may be explored in areas such as enzyme inhibition studies or as a substrate for proteolytic enzymes . Researchers value this peptide for probing the mechanisms of biologically active sequences and their interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H51N7O13 B12393753 SAP6

Properties

Molecular Formula

C38H51N7O13

Molecular Weight

813.8 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H51N7O13/c1-20(2)16-26(43-37(56)29(19-32(50)51)42-33(52)24(39)12-15-31(48)49)34(53)44-27(17-21-6-4-3-5-7-21)36(55)45-28(18-22-8-10-23(46)11-9-22)35(54)41-25(38(57)58)13-14-30(40)47/h3-11,20,24-29,46H,12-19,39H2,1-2H3,(H2,40,47)(H,41,54)(H,42,52)(H,43,56)(H,44,53)(H,45,55)(H,48,49)(H,50,51)(H,57,58)/t24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

HYVIEOQYAGGVOT-AQRCPPRCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Secreted Aspartyl Protease 6 (SAP6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor of the opportunistic fungal pathogen Candida albicans. As a member of a large family of ten secreted aspartyl proteases, this compound plays a crucial role in the pathogenesis of candidiasis, particularly in oral and systemic infections. Its functions include facilitating tissue invasion, nutrient acquisition, and modulating host immune responses. Notably, this compound exhibits both proteolytic and non-proteolytic activities, the latter mediated by an Arg-Gly-Asp (RGD) motif that facilitates cell-cell aggregation and binding to host cell integrins. This dual functionality makes this compound a compelling target for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis (recombinant expression), and key experimental protocols related to this compound, along with a summary of its known signaling pathways and quantitative data.

Discovery and Initial Characterization

The discovery of this compound is intertwined with the broader characterization of the SAP gene family in Candida albicans. Initial studies focused on identifying the secreted proteolytic activity of C. albicans and its role in virulence. The development of molecular biology techniques allowed for the cloning and sequencing of the genes responsible for this activity, revealing a family of at least nine related genes, SAP1 through SAP9.

The individual members of the SAP gene family were identified and cloned using molecular techniques such as PCR with primers designed based on conserved regions of aspartyl proteases and screening of genomic libraries. The expression of SAP4, SAP5, and this compound was found to be closely related and often associated with the hyphal form of C. albicans, which is critical for tissue invasion[1]. The creation of specific gene deletions, including a triple deletion of SAP4, SAP5, and this compound, was instrumental in demonstrating their significant contribution to the virulence of C. albicans in systemic infections[2][3]. These studies established this compound as a key player in the pathogenic arsenal of this fungus.

Synthesis: Recombinant Expression and Purification of this compound

Due to its proteinaceous nature and size, chemical synthesis of this compound is not feasible. Therefore, "synthesis" in the context of this compound refers to its recombinant production in heterologous expression systems. Pichia pastoris and Escherichia coli have been successfully used for this purpose.

Quantitative Data on Recombinant this compound
ParameterValue / DescriptionSource SystemReference
Concentration for Cellular Assays 1 µM - 10 µMP. pastoris
Substrate Specificity (P1 site) Phenylalanine (Phe)E. coli[4]
Substrate Specificity (P1' site) Alanine (Ala)E. coli[4]
Zinc Binding Confirmed via Zincon assayP. pastoris
Effect on Oral Epithelial Cells 4-fold increase in PAR2 expression at 10 µMP. pastoris[5]
Experimental Protocol: Recombinant Expression in Pichia pastoris

This protocol is adapted from methodologies described in the literature for the expression of functional, secreted this compound.

1. Gene Synthesis and Cloning:

  • The open reading frame of this compound is synthesized, often with codon optimization for P. pastoris.
  • The gene is cloned into a suitable P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the recombinant protein with a C-terminal His-tag for purification.

2. Transformation of P. pastoris:

  • The linearized expression vector is transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.
  • Transformants are selected on YPDS plates containing Zeocin.

3. Expression Screening and Large-Scale Culture:

  • Zeocin-resistant colonies are screened for protein expression in small-scale cultures.
  • A high-expressing clone is selected for large-scale culture in Buffered Glycerol-complex Medium (BMGY).
  • When the culture reaches a high optical density, the cells are pelleted and resuspended in Buffered Methanol-complex Medium (BMMY) to induce protein expression. Methanol is added periodically to maintain induction.

4. Protein Purification:

  • The culture supernatant containing the secreted His-tagged this compound is harvested.
  • The supernatant is concentrated and buffer-exchanged.
  • The recombinant this compound is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
  • The protein is eluted with an imidazole gradient.
  • Eluted fractions are analyzed by SDS-PAGE and Western blot to confirm the purity and identity of the protein.
  • The purified protein is dialyzed against a suitable buffer and stored at -80°C.

Key Experimental Methodologies

Generation of this compound Deletion Mutants

Creating knockout mutants is a fundamental technique to study gene function. The following protocol outlines a common strategy for generating homozygous this compoundΔ/Δ mutants in the diploid C. albicans.

1. Construction of Disruption Cassettes:

  • A disruption cassette is created containing a selectable marker gene (e.g., URA3, HIS1, ARG4) flanked by DNA sequences homologous to the regions immediately upstream and downstream of the this compound open reading frame.
  • These flanking regions direct homologous recombination to the this compound locus.

2. Transformation of C. albicans:

  • The disruption cassette is transformed into a C. albicans strain that is auxotrophic for the selectable marker (e.g., a ura3Δ/Δ strain for a URA3 marker).
  • Transformants are selected on media lacking the specific nutrient.

3. Identification of Heterozygous Mutants:

  • Genomic DNA is extracted from the transformants.
  • PCR and/or Southern blotting is used to confirm the correct integration of the disruption cassette at one of the this compound alleles.

4. Generation of Homozygous Mutants:

  • To disrupt the second allele, a similar strategy is employed, often using a different selectable marker.
  • Alternatively, marker recycling systems (e.g., the URA-blaster technique) can be used to remove the marker from the first disrupted allele, allowing for its reuse to disrupt the second allele[6].

5. Confirmation of Homozygous Deletion:

  • The absence of the this compound gene in the homozygous mutant is confirmed by PCR and Southern blotting.
  • RT-PCR can be used to confirm the absence of this compound mRNA expression.

The workflow for generating a deletion mutant is illustrated below.

G Workflow for Generating a this compound Deletion Mutant cluster_0 Cassette Construction cluster_1 Transformation and Selection cluster_2 Verification cluster_3 Generate Homozygous Mutant (Optional: URA-blaster) PCR1 PCR amplify 5' flank of this compound Ligate Ligate flanks and marker to create disruption cassette PCR1->Ligate PCR2 PCR amplify 3' flank of this compound PCR2->Ligate Marker Selectable Marker (e.g., URA3) Marker->Ligate Transform Transform C. albicans (ura3Δ/Δ strain) Ligate->Transform Select Select on Ura-deficient medium Transform->Select Screen Screen transformants (PCR, Southern Blot) Select->Screen Hetero Heterozygous Mutant (this compoundΔ::URA3 / this compound) Screen->Hetero FOA Select on 5-FOA to recycle URA3 marker Hetero->FOA Recycle Marker Recycle Transform again with disruption cassette FOA->Recycle Homo Homozygous Mutant (this compoundΔ / this compoundΔ) Recycle->Homo

Caption: Workflow for generating a this compound deletion mutant in C. albicans.

This compound-Mediated Signaling Pathways in Host Cells

This compound interacts with host epithelial cells through two distinct mechanisms, leading to the activation of inflammatory signaling pathways and a disruption of the epithelial barrier.

Protease Activity-Dependent Signaling via PAR2

This compound can proteolytically cleave and activate Protease-Activated Receptor 2 (PAR2) on the surface of oral epithelial cells. This initiates a signaling cascade that results in the production of pro-inflammatory cytokines like IL-8.

G This compound Protease-Dependent Signaling Pathway This compound This compound Protease PAR2 PAR2 Receptor This compound->PAR2 Proteolytic Cleavage p38 p38 MAPK PAR2->p38 Activation Barrier Epithelial Barrier Disruption PAR2->Barrier cFos c-Fos p38->cFos Phosphorylation Nucleus Nucleus cFos->Nucleus IL8 IL-8 Release Nucleus->IL8 Gene Expression

Caption: this compound protease-dependent signaling via PAR2 in epithelial cells.

RGD Motif-Dependent Signaling via Integrins

This compound possesses an RGD (Arg-Gly-Asp) motif that can bind to host cell integrins. This interaction triggers a separate signaling pathway involving MKP1, which leads to the production of IL-1β.

G This compound RGD-Dependent Signaling Pathway SAP6_RGD This compound (RGD motif) Integrin Integrin Receptor SAP6_RGD->Integrin Binding MKP1 MKP1 Integrin->MKP1 Activation cFos_2 c-Fos MKP1->cFos_2 Signaling Nucleus_2 Nucleus cFos_2->Nucleus_2 IL1b IL-1β Release Nucleus_2->IL1b Gene Expression

Caption: this compound RGD motif-dependent signaling via integrins in epithelial cells.

Conclusion and Future Directions

This compound is a multifaceted virulence factor of C. albicans with both enzymatic and adhesive functions that contribute significantly to the fungus's ability to cause disease. The methodologies for producing recombinant this compound and for creating deletion mutants have been crucial in elucidating its roles in pathogenesis and its interactions with the host. The discovery of its dual signaling mechanisms in host cells opens new avenues for therapeutic intervention. Future research should focus on obtaining more detailed quantitative data, such as the kinetic parameters of its enzymatic activity and its binding affinities for host receptors. A deeper understanding of the regulation of this compound expression during infection and the interplay between its different functions will be vital for the development of targeted antifungal strategies against this important human pathogen.

References

Preliminary Data on the Biological Activity of Secreted Aspartyl Protease 6 (SAP6): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Secreted Aspartyl Protease 6 (SAP6), a key virulence factor of the fungal pathogen Candida albicans. The document summarizes quantitative data, details experimental methodologies for key assays, and visualizes complex biological pathways and workflows.

Quantitative Data on this compound Biological Activity

The following tables summarize the known quantitative and qualitative effects of C. albicans this compound on various biological processes.

Table 1: Effect of this compound on Cytokine Secretion by Oral Epithelial Cells (OECs)

CytokineEffect of Recombinant this compound (rthis compound)Notes
IL-1βIncrease[1][2][3]Release is dependent on the RGD motif of this compound and MKP1 signaling.[2][3]
IL-8Increase[1][2][3]Release is dependent on the protease activity of this compound and p38 MAPK signaling via PAR2.[2][3]

Table 2: Inhibition of Neutrophil Reactive Oxygen Species (ROS) Production by this compound

rthis compound ConcentrationEffect on PMA-stimulated ROS production
12 ng/mlMinor reduction
120 ng/mlModerate reduction
1200 ng/mlSignificant reduction

Data is qualitatively derived from graphical representations in the cited literature.

Table 3: Role of this compound Domains in Biological Activity

Biological ActivityProtease Domain DependentRGD Motif Dependent
IL-8 Release from OECsYes[1][2]No[1][2]
IL-1β Release from OECsNo[1][2]Yes[1][2]
Adhesion and AggregationNo[4]Yes[4]
Invasion of OECsYes[1]Yes[1]

Table 4: Binding Affinity of RGD Motifs to Integrins (General)

RGD PeptideIntegrin SubtypeIC50 (nM)
Generic RGD peptideαvβ389
Generic RGD peptideα5β1335
Generic RGD peptideαvβ5440
Cyclic RGDfKαvβ32.6 - 13.6[5]
Cilengitide (cyclic RGD)α5β125.7[6]

Note: Specific IC50 values for C. albicans this compound RGD motif binding to specific integrins are not yet available in the reviewed literature. The data presented are for generic RGD peptides and provide an expected range of affinity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary analysis of this compound biological activity.

Cytokine Release Assay from Oral Epithelial Cells (OECs)

Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-1β, IL-8) from OECs in response to this compound stimulation.

Protocol:

  • Cell Culture:

    • Culture primary human OECs or an appropriate cell line (e.g., SCC-15) in keratinocyte serum-free medium (KSFM) supplemented with growth factors.

    • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Stimulation:

    • Wash the confluent OEC monolayers with phosphate-buffered saline (PBS).

    • Add fresh, serum-free medium containing recombinant this compound (rthis compound) at desired concentrations (e.g., 10 µM). Include negative controls (medium alone) and positive controls (e.g., live C. albicans hyphae).

    • To differentiate between protease and RGD-mediated effects, use heat-inactivated rthis compound and a mutant rthis compound lacking the RGD motif (rthis compoundΔRGD).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Sample Collection and Processing:

    • Collect the culture supernatants and centrifuge to remove any cells or debris.

  • Quantification by ELISA:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-1β and IL-8.

    • Follow the manufacturer's instructions to measure the concentration of each cytokine in the collected supernatants.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of p38 and MKP1 Phosphorylation

Objective: To detect the phosphorylation and activation of p38 MAPK and MKP1 in OECs following stimulation with this compound.

Protocol:

  • Cell Culture and Stimulation:

    • Culture OECs to confluency in 6-well plates.

    • Stimulate the cells with rthis compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated MKP1 (p-MKP1), and total MKP1 overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Perform densitometric analysis to quantify the relative phosphorylation levels, normalized to the total protein and loading control.

Candida albicans Invasion Assay of Oral Epithelial Cells

Objective: To quantify the invasion of C. albicans into a monolayer of OECs, mediated by this compound.

Protocol:

  • Cell Culture:

    • Grow OECs on glass coverslips in 24-well plates until a confluent monolayer is formed.

  • Infection:

    • Prepare a suspension of C. albicans yeast cells (e.g., wild-type, Δthis compound mutant) in serum-free medium.

    • Add the C. albicans suspension to the OEC monolayers at a specific multiplicity of infection (MOI).

    • To assess the direct role of this compound, pre-treat OECs with a PAR2 antagonist before infection.

    • Incubate for a defined period (e.g., 3-6 hours) at 37°C and 5% CO₂ to allow for hyphal formation and invasion.

  • Differential Staining:

    • Wash the coverslips gently with PBS to remove non-adherent fungi.

    • Fix the cells with 4% paraformaldehyde.

    • To stain extracellular fungi, incubate the non-permeabilized cells with a primary antibody against C. albicans followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • To stain total (extracellular and intracellular) fungi, incubate with a different primary antibody against C. albicans followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 594-conjugated).

  • Microscopy and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Count the number of internalized (red only) and total (red and green) fungal cells in multiple fields of view.

    • Calculate the percentage of invasion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound biological activity.

SAP6_Signaling_Pathways cluster_protease Protease-Dependent Pathway cluster_rgd RGD-Dependent Pathway SAP6_protease This compound (Protease Activity) PAR2 PAR2 Receptor SAP6_protease->PAR2 activates p38_MAPK p38 MAPK Phosphorylation PAR2->p38_MAPK Barrier_disruption Epithelial Barrier Disruption PAR2->Barrier_disruption leads to cFos_protease c-Fos Activation p38_MAPK->cFos_protease IL8 IL-8 Release cFos_protease->IL8 SAP6_RGD This compound (RGD Motif) Integrin Integrin Receptor SAP6_RGD->Integrin binds to MKP1 MKP1 Phosphorylation Integrin->MKP1 cFos_rgd c-Fos Activation MKP1->cFos_rgd IL1b IL-1β Release cFos_rgd->IL1b

Caption: Dual signaling pathways of C. albicans this compound in oral epithelial cells.

Western_Blot_Workflow start OEC Culture and This compound Stimulation lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Densitometric Analysis detection->analysis Invasion_Assay_Workflow start OEC Monolayer on Coverslips infection Infection with C. albicans start->infection incubation Incubation (Hyphal Formation and Invasion) infection->incubation fixation Fixation incubation->fixation extracellular_stain Extracellular Staining (Non-permeabilized) fixation->extracellular_stain permeabilization Permeabilization extracellular_stain->permeabilization total_stain Total Fungal Staining permeabilization->total_stain microscopy Fluorescence Microscopy total_stain->microscopy quantification Quantification of Invasion microscopy->quantification

References

Investigating the Cellular Targets of Secreted Aspartic Protease 6 (Sap6) of Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known cellular targets of Secreted Aspartic Protease 6 (Sap6), a key virulence factor of the opportunistic fungal pathogen Candida albicans. Understanding the molecular interactions between this compound and host cells is crucial for the development of novel antifungal therapies. This document summarizes the current knowledge on this compound targets, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the signaling pathways involved.

Core Cellular Targets of C. albicans this compound

Candida albicans this compound is a secreted aspartyl protease that plays a significant role in the pathogenesis of candidiasis, particularly oral candidiasis.[1][2][3] Its virulence is attributed not only to its proteolytic activity but also to its ability to interact with and modulate host cell functions.[1][3] The primary cellular targets of this compound identified to date are host cell surface receptors, which mediate downstream signaling cascades that influence inflammation, immune response, and fungal invasion.

The two main classes of host cell receptors targeted by this compound are:

  • Protease-Activated Receptor 2 (PAR2): this compound can proteolytically cleave and activate PAR2 on oral epithelial cells.[1][2] This activation is a key mechanism by which this compound triggers pro-inflammatory responses.

  • Integrins: this compound possesses an RGD (Arginine-Glycine-Aspartate) motif, which facilitates binding to host cell integrins.[1][2][3] This interaction is independent of its protease activity and mediates a distinct set of cellular responses.

Beyond direct receptor interaction, this compound also has a non-enzymatic role in promoting fungal cell-cell aggregation, which is important for biofilm formation and virulence.[3][4] This is mediated by both its RGD domain and amyloid-forming regions that can bind to other fungal cell surface proteins.[4] Furthermore, recent studies have indicated that this compound can be internalized by neutrophils and proteolytically degrade NADPH oxidase, thereby impairing the host's oxidative burst and facilitating immune evasion.[5][6]

Data Presentation: Summary of this compound Interactions and Cellular Effects

The following tables summarize the key interactions and functional outcomes of this compound engagement with its cellular targets.

Table 1: Interaction of this compound with Host Cell Receptors

This compound Domain/Activity Host Cell Target Cell Type Key Outcome References
Protease ActivityProtease-Activated Receptor 2 (PAR2)Oral Epithelial Cells (OECs)Activation of p38 MAPK signaling, IL-8 release, loss of epithelial barrier function.[1][2]
RGD MotifIntegrinsOral Epithelial Cells (OECs), PlateletsActivation of MKP1 and c-Fos signaling, IL-1β release, cell adhesion and invasion.[1][2][3]

Table 2: Downstream Cellular Effects Mediated by this compound

Cellular Process Effect of this compound Mediating Target/Pathway References
Cytokine SecretionInduction of IL-8PAR2 / p38 MAPK[1][2]
Induction of IL-1βIntegrins / MKP1[1][2]
Inflammatory SignalingPhosphorylation of p38 and MKP1, expression of c-FosPAR2 and Integrins[1][2]
Epithelial Barrier FunctionReduction in E-cadherin and occludin, loss of transepithelial electrical resistance (TEER)PAR2[1][2]
Fungal InvasionIncreased invasion of oral epithelial cellsPAR2[1][2]
Fungal AggregationPromotes C. albicans cell-cell aggregationRGD domain, amyloid regions[3][4]
Neutrophil FunctionInhibition of ROS production and NETosisInternalization and degradation of NADPH oxidase[5][6]

Signaling Pathways Activated by this compound

This compound activates distinct signaling pathways in host cells through its different functional domains. These pathways ultimately lead to the production of inflammatory cytokines and a disruption of the epithelial barrier, facilitating fungal pathogenesis.

Diagram of this compound-Mediated Signaling in Oral Epithelial Cells

Sap6_Signaling cluster_extracellular Extracellular Space cluster_cell Oral Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrin Integrin This compound->Integrin RGD Binding p38 p38 PAR2->p38 Activates MKP1 MKP1 Integrin->MKP1 Activates p-p38 p-p38 p38->p-p38 Phosphorylation c-Fos c-Fos p-p38->c-Fos Activates p-MKP1 p-MKP1 MKP1->p-MKP1 Phosphorylation p-MKP1->c-Fos Activates IL-8 Gene IL-8 Gene c-Fos->IL-8 Gene Transcription IL-1b Gene IL-1b Gene c-Fos->IL-1b Gene Transcription

Caption: this compound signaling in oral epithelial cells.

Diagram of this compound-Mediated Neutrophil Dysfunction

Sap6_Neutrophil cluster_extracellular Extracellular cluster_cell Neutrophil Sap6_ext Secreted this compound Sap6_int Internalized this compound Sap6_ext->Sap6_int Internalization NADPH_oxidase NADPH Oxidase Sap6_int->NADPH_oxidase Proteolytic Degradation ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS Production NETosis NETosis ROS->NETosis Induces

Caption: this compound-mediated inhibition of neutrophil function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets of this compound.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Receptor Interactions

This protocol is designed to identify and validate the interaction between this compound and host cell surface receptors like PAR2 or integrins.

Diagram of Co-Immunoprecipitation Workflow

CoIP_Workflow A 1. Cell Lysis (e.g., OECs treated with rthis compound) B 2. Pre-clearing Lysate (with Protein A/G beads) A->B C 3. Incubation with Primary Antibody (e.g., anti-PAR2 or anti-integrin) B->C D 4. Immunoprecipitation (add Protein A/G beads) C->D E 5. Wash Beads (remove non-specific binders) D->E F 6. Elution of Protein Complexes E->F G 7. Analysis (Western Blot for this compound and receptor) F->G

Caption: Co-Immunoprecipitation experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Culture human oral epithelial cells (OECs) to 80-90% confluency.

    • Treat cells with recombinant this compound (rthis compound) at a predetermined concentration (e.g., 1-10 µg/mL) for a specified time (e.g., 30-60 minutes) at 37°C. Include an untreated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 1 mL of non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total cell lysate) to a new tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-PAR2, anti-β1 integrin, or an isotype control IgG).

    • Incubate overnight at 4°C with gentle rotation.

    • Add 40-50 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against this compound to detect the co-precipitated protein.

    • As a positive control, probe a separate blot with the antibody used for the IP (e.g., anti-PAR2) to confirm the successful pulldown of the target receptor.

MAPK Activation Assay by Western Blot

This protocol is used to quantify the phosphorylation of MAPK pathway proteins like p38 and MKP1 in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed OECs in 6-well plates and grow to confluency.

    • Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal MAPK activity.

    • Treat cells with rthis compound, heat-inactivated this compound, or rthis compoundΔRGD (a mutant lacking the integrin-binding motif) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Following treatment, immediately place plates on ice and wash cells with ice-cold PBS.

    • Lyse cells directly in the well with 100-200 µL of lysis buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and clarify by centrifugation as described in the Co-IP protocol.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • After electrophoresis and transfer, block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38 or anti-phospho-MKP1).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein (e.g., GAPDH or β-actin).

Cytokine Release Assay by ELISA

This protocol measures the secretion of pro-inflammatory cytokines such as IL-8 and IL-1β from cells treated with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate OECs in 24-well plates and grow to confluency.

    • Replace the medium with fresh culture medium containing the desired concentration of rthis compound or controls (e.g., heat-inactivated this compound, rthis compoundΔRGD, or LPS as a positive control).

    • To investigate the role of specific receptors, pre-treat cells with inhibitors (e.g., a PAR2 antagonist) for 1 hour before adding this compound.

    • Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C.

  • Sample Collection:

    • After incubation, collect the cell culture supernatants and centrifuge at 1,500 x g for 10 minutes to remove any cells or debris.

    • Store the supernatants at -80°C until analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Perform the ELISA for IL-8 and IL-1β according to the manufacturer's instructions (using a commercial ELISA kit).

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a series of known standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add a streptavidin-HRP conjugate.

    • After a final wash, add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of the cytokine in each sample by interpolating its absorbance value from the standard curve.

This guide provides a foundational understanding of the cellular targets of C. albicans this compound and the experimental approaches to investigate them. Further research in this area will be critical for the development of targeted therapies to combat candidiasis.

References

Core Concepts: The Multifaceted Role of Sap6 in Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Function Relationship of Secreted Aspartyl Proteinase 6 (Sap6) of Candida albicans

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that drive the pathogenicity of Candida albicans is paramount. Among the key virulence factors are the secreted aspartyl proteinases (Saps), with this compound playing a crucial role in host-pathogen interactions. This guide provides a detailed overview of the current understanding of the structure-function relationships of this compound, summarizing key experimental findings and outlining its mechanisms of action.

Secreted aspartyl proteinase 6 (this compound) is a key enzyme that contributes to the virulence of Candida albicans. Its functions are not limited to proteolytic activity; it also engages in specific interactions with host cells, modulating immune responses and facilitating tissue invasion. Key biological functions of this compound include maintaining the integrity of the fungal cell surface, participating in the escape of C. albicans from immune cells, and initiating inflammation in host tissues.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from studies investigating the biological functions of this compound. These studies often employ genetic knockouts (Δthis compound) and recombinant proteins to elucidate the specific roles of this proteinase.

Table 1: Effect of this compound on C. albicans Interaction with THP-1 Human Monocytes

C. albicans StrainPhenotype in THP-1 Co-culture (1 hr)Percentage of Dead Candida CellsReference
Wild Type (SC5314)~60% long hyphae development~2-2.5%[1][3]
Δsap5 Mutant~60% long hyphae development~2-2.5%[1][3]
Δthis compound Mutant~50% short hyphae development~15%[1][3]

Table 2: Role of this compound Domains in Inducing Cytokine Release from Oral Epithelial Cells (OECs)

Recombinant this compound FormIL-1β ProductionIL-8 ProductionKey Signaling PathwayReference
rthis compound (wild type)InducedInducedp38 MAPK, MKP1[2][4]
Heat-inactivated rthis compoundInducedNot InducedSuggests non-proteolytic activity contributes to IL-1β induction[4]
rthis compoundΔRGDNot InducedInducedHighlights the role of the RGD motif in IL-1β induction[4]

Signaling Pathways Modulated by this compound

This compound interacts with host cells through distinct mechanisms, triggering specific signaling cascades that contribute to inflammation and immune evasion.

This compound-Mediated Inflammation in Oral Epithelial Cells

This compound initiates inflammatory responses in oral epithelial cells through a dual-action mechanism involving both its proteolytic activity and a specific protein motif.[2][4] The proteolytic activity of this compound activates Protease-Activated Receptor 2 (PAR2), leading to the phosphorylation of p38 MAPK and subsequent release of the pro-inflammatory cytokine IL-8.[2][4] Independently, the Arg-Gly-Asp (RGD) domain of this compound binds to host cell integrins, which activates MKP1 signaling and results in the production of IL-1β.[2][4] This cascade of events also leads to the disruption of epithelial barrier function, facilitating fungal invasion.[2]

Sap6_OEC_Signaling This compound This compound Proteolytic_Activity Proteolytic Activity This compound->Proteolytic_Activity RGD_Domain RGD Domain This compound->RGD_Domain PAR2 PAR2 Proteolytic_Activity->PAR2 activates Integrins Integrins RGD_Domain->Integrins binds p38_MAPK p38 MAPK Phosphorylation PAR2->p38_MAPK Barrier_Disruption Epithelial Barrier Disruption PAR2->Barrier_Disruption contributes to MKP1 MKP1 Signaling Integrins->MKP1 IL8 IL-8 Release p38_MAPK->IL8 IL1b IL-1β Release MKP1->IL1b Sap6_Neutrophil_Inhibition cluster_neutrophil Neutrophil Sap6_internalized Internalized this compound NADPH_Oxidase NADPH Oxidase Sap6_internalized->NADPH_Oxidase proteolytically damages ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces NETosis ROS-Dependent NETosis ROS->NETosis induces Apoptosis Apoptosis NETosis->Apoptosis activates Antimicrobial_Response Antimicrobial Response NETosis->Antimicrobial_Response contributes to Sap6_external Extracellular this compound Sap6_external->Sap6_internalized Binding & Internalization

References

An In-depth Technical Guide on the Early-Stage Research of Secreted Aspartic Protease 6 (Sap6) Function in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "SAP6" can refer to several distinct proteins in scientific literature. This document focuses exclusively on the Secreted Aspartic Protease 6 (this compound) from the opportunistic fungal pathogen Candida albicans, a key virulence factor and a potential target for antifungal drug development.

Core Functions of C. albicans this compound

Secreted Aspartic Protease 6 (this compound) is a member of a 10-gene family of hydrolases in Candida albicans that are considered critical virulence factors.[1] this compound, along with Sap4 and Sap5, is primarily expressed by the hyphal morphotype of the fungus, which is associated with tissue invasion and damage.[2] Early-stage research has elucidated a dual-faceted role for this compound in pathogenesis, encompassing both proteolytic and non-proteolytic functions.

Proteolytic Functions

As an aspartyl protease, this compound's canonical function is the cleavage of peptide bonds. This activity is crucial for the fungus to acquire nutrients from the host environment by degrading host proteins.[1] The optimal pH for Sap4-6 activity is generally higher than that for other Saps like Sap1-3, which may reflect an adaptation to different host niches.[2] this compound contributes to the degradation of host immune defense proteins, facilitating immune evasion.[1] Furthermore, it can process human hemoglobin to generate antimicrobial peptides, which may help C. albicans compete with other microorganisms.

Non-Proteolytic Functions: Adhesion and Aggregation

Beyond its enzymatic activity, this compound possesses a novel, non-proteolytic function that mediates virulence. It promotes the aggregation of C. albicans cells, a critical step in forming robust biofilms and fungal plaques during infection.[3] This aggregation is independent of its protease activity, as even heat-inactivated this compound can induce this effect.[3] This function is mediated by specific domains within the this compound protein that interact with the fungal cell surface and host structures.

This compound Interactions with Host Cells

This compound facilitates the interaction between C. albicans and host cells through at least two distinct mechanisms, leading to host cell activation, inflammation, and invasion.

Integrin-Mediated Interaction

The this compound protein contains an RGD (Arginine-Glycine-Aspartate) integrin-binding motif.[4] This allows this compound to bind directly to host cell integrins, a family of transmembrane receptors. This binding is a key mechanism for the adhesion of C. albicans to host epithelial cells and can be inhibited by RGD peptides or anti-integrin antibodies.[3] This interaction is crucial for subsequent host cell signaling and invasion.

Activation of Protease-Activated Receptor 2 (PAR2)

This compound can proteolytically cleave and activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor on the surface of host epithelial cells.[4][5] This activation triggers downstream signaling cascades within the host cell, leading to an inflammatory response. This represents a direct mechanism by which a secreted fungal protease can manipulate host cell signaling to the pathogen's advantage.

Signaling Pathways Activated by this compound

The interaction of this compound with host cells initiates specific intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in the production of pro-inflammatory cytokines and chemokines.

PAR2-Dependent p38 MAPK Activation

The activation of PAR2 by this compound leads to the phosphorylation and activation of the p38 MAPK signaling pathway.[4][5] This, in turn, stimulates the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8). This signaling axis can be blocked by a PAR2 antagonist, confirming the specificity of the pathway.[4][5]

RGD-Dependent Signaling and IL-1β Release

In a parallel pathway, the binding of the this compound RGD motif to host integrins is required for the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4][5] This pathway appears to be independent of PAR2 activation. The dual-pathway activation by a single virulence factor highlights the sophisticated mechanisms evolved by C. albicans to manipulate host responses.

Diagram of this compound-Induced Host Cell Signaling

Sap6_Signaling cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrin Integrin This compound->Integrin RGD Motif Binding p38_MAPK p38 MAPK PAR2->p38_MAPK Phosphorylation MKP1_Signaling MKP1 Signaling Integrin->MKP1_Signaling IL8_Release IL-8 Release p38_MAPK->IL8_Release IL1b_Release IL-1β Release MKP1_Signaling->IL1b_Release

Caption: this compound activates parallel signaling pathways in host cells.

Role of this compound in Immune Evasion

This compound also plays a role in subverting the host's innate immune response, particularly the function of neutrophils.

Inhibition of Neutrophil ROS Production

Neutrophils are critical phagocytes that utilize a burst of reactive oxygen species (ROS) to kill pathogens. This compound can be internalized by neutrophils and subsequently inhibits the production of ROS.[6] This is achieved through the proteolytic degradation of components of the NADPH oxidase complex, the enzyme responsible for the oxidative burst.[6] This "Trojan horse" mechanism effectively disarms a key antimicrobial function of neutrophils.

Quantitative Data on this compound Function

The following tables summarize key quantitative data from early-stage research on this compound function.

Table 1: Effect of this compound on Host Cell Cytokine Release
Stimulant Effect on Oral Epithelial Cells (OECs)
Recombinant this compound (10 µM)Induces secretion of IL-1β and IL-8.[5]
C. albicans (live hyphae)Induces prominent release of IL-8, IL-1β, IL-1ra, IL-6, CXCL1, and CXCL11.[5]
Heat-inactivated rthis compoundInduces IL-1β but not IL-8.[4]
rthis compound with RGD domain deletedInduces IL-8 but not IL-1β.[4]
Table 2: Effect of this compound on Neutrophil Function
This compound Concentration Effect on PMA-Stimulated ROS Production
12 ng/mLSignificant inhibition.[6][7]
120 ng/mLSignificant inhibition.[6][7]
1200 ng/mLPronounced inhibition.[6]
Table 3: Virulence of this compound-Altered C. albicans Strains in Murine Oral Candidiasis
C. albicans Strain Phenotype
This compound Overexpression (this compound OE)Thicker fungal plaques, more severe infection, ~30% increase in epithelial cell damage.[2][3]
Δthis compound (Deletion mutant)Attenuated infection.[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study this compound function.

Murine Model of Oropharyngeal Candidiasis (OPC)

This model is essential for studying the in vivo virulence of C. albicans and the role of factors like this compound.

  • Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered susceptible to infection via subcutaneous administration of cortisone acetate (e.g., 225 mg/kg) starting one day before infection and continuing every other day.[5][8]

  • Inoculum Preparation: C. albicans strains are grown in a suitable broth (e.g., YPD). The cells are then washed and resuspended in sterile PBS to a final concentration (e.g., 6 x 10⁸ cells/mL).[8]

  • Infection: Mice are anesthetized. A sterile cotton swab soaked in the C. albicans suspension is placed sublingually for a defined period (e.g., 1 hour) to initiate infection.[8]

  • Assessment of Virulence: At specific time points post-infection, virulence is assessed by:

    • Fungal Burden: Tongues are excised, homogenized, and plated on selective agar to determine Colony Forming Units (CFU) per gram of tissue.

    • Histopathology: Tongue tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to visualize fungal plaques and invasion.

    • Clinical Scoring: Visual scoring of the extent of white plaques on the tongue.

Diagram of a Typical OPC Experimental Workflow

OPC_Workflow Start Immunosuppress Immunosuppress Mice (Cortisone Acetate) Start->Immunosuppress PrepareInoculum Prepare C. albicans Inoculum Start->PrepareInoculum Infect Sublingual Infection of Anesthetized Mice Immunosuppress->Infect PrepareInoculum->Infect Monitor Monitor Infection (e.g., 5 days) Infect->Monitor Assess Assess Virulence Monitor->Assess CFU Determine Fungal Burden (CFU/g tissue) Assess->CFU Histo Histopathological Analysis Assess->Histo End CFU->End Histo->End

Caption: Workflow for a murine model of oropharyngeal candidiasis.

C. albicans Adhesion Assay

This assay quantifies the ability of C. albicans to adhere to abiotic or biotic surfaces, a key step in biofilm formation and colonization.

  • Cell Preparation: C. albicans is grown overnight in YPD broth at 30°C. Cells are washed and resuspended in a suitable medium (e.g., RPMI) to a standardized optical density (e.g., OD₆₀₀ = 0.5).[4][9]

  • Adhesion Step: The cell suspension is added to the wells of a 96-well plate. The plate is incubated for a defined period (e.g., 90 minutes) at 37°C with shaking to allow for cell adherence.[4][9]

  • Washing: Non-adherent cells are removed by aspiration, and the wells are gently washed multiple times with sterile PBS.[4]

  • Quantification: The remaining adherent cells are quantified. This can be done by:

    • Metabolic Assay (XTT): Adding an XTT solution and measuring the colorimetric change, which is proportional to the number of metabolically active cells.

    • Crystal Violet Staining: Staining the adherent biofilm with crystal violet, followed by solubilization and measurement of absorbance.[9]

Cytokine Measurement by ELISA

This protocol is used to quantify the concentration of specific cytokines (e.g., IL-8, IL-1β) released by host cells in response to this compound.

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-8) diluted in binding solution and incubated overnight at 4°C.[10][11]

  • Blocking: The plate is washed, and non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours.[10]

  • Sample Incubation: The plate is washed again. Cell culture supernatants (from OECs stimulated with this compound) and a serial dilution of a known cytokine standard are added to the wells and incubated for 2 hours at room temperature.[10][11]

  • Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the target cytokine is added and incubated for 1-2 hours.[10]

  • Enzyme Conjugate: The plate is washed, and an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated for 30 minutes.[10]

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[10]

  • Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read on a microplate reader. The concentration of the cytokine in the samples is calculated by comparison to the standard curve.

Analysis of MAPK Phosphorylation by Western Blot

This technique is used to detect the activation of signaling proteins like p38 MAPK.

  • Cell Lysis: Host cells (e.g., OECs) are stimulated with this compound for various time points. The cells are then washed with ice-cold PBS and lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.[12]

  • Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]

  • Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. BSA is often preferred over milk for phospho-protein detection to reduce background.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected on X-ray film or with a digital imager.

  • Stripping and Re-probing: The membrane is often stripped of antibodies and re-probed with an antibody for the total amount of the target protein (e.g., anti-total-p38) to confirm equal protein loading. The ratio of phosphorylated protein to total protein is then calculated.[13]

Conclusion and Future Directions

Early-stage research has identified C. albicans this compound as a multi-functional virulence factor that employs both enzymatic and non-enzymatic strategies to promote infection. Its ability to manipulate host cell signaling through integrin and PAR2 interactions, leading to a tailored inflammatory response, and its capacity to directly inhibit key neutrophil functions, make it a compelling target for novel antifungal therapies. Future research should focus on obtaining precise quantitative data for its interactions, such as binding affinities (Kd) and enzyme kinetics (kcat/Km), which are crucial for the rational design of specific inhibitors. Developing therapeutics that target the non-proteolytic functions of this compound, such as its adhesive and aggregative properties, could represent a novel strategy to combat C. albicans infections without placing selective pressure on its essential enzymatic activities.

References

The Therapeutic Potential of Secreted Aspartyl Protease 6 (SAP6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor expressed by the opportunistic fungal pathogen Candida albicans, particularly during its invasive hyphal stage. Emerging research has identified this compound as a critical mediator of host-pathogen interactions, playing a multifaceted role in tissue invasion, modulation of the host immune response, and establishment of infection. This technical guide provides an in-depth exploration of the therapeutic potential of targeting this compound. It consolidates quantitative data on its biological effects, details key experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating novel antifungal therapies.

Introduction

Candida albicans is a commensal fungus that can cause opportunistic infections, ranging from superficial mucosal candidiasis to life-threatening systemic disease, especially in immunocompromised individuals. The transition from yeast to hyphal morphology is a critical step in its pathogenicity, enabling tissue invasion. During this transition, C. albicans secretes a family of ten secreted aspartyl proteases (SAPs), with SAP4, SAP5, and this compound being predominantly associated with the hyphal form and implicated in virulence.[1][2]

This compound, in particular, has been shown to be highly expressed during oral and systemic infections, contributing to the breakdown of host tissues and the evasion of immune defenses.[1][3][4] Its dual functionality, possessing both proteolytic activity and a non-proteolytic cell aggregation function via an RGD motif, makes it a unique and promising target for therapeutic intervention.[4][5] This guide will delve into the molecular mechanisms of this compound action and provide the necessary technical information to facilitate further research and development of this compound-targeted therapies.

Molecular Mechanisms and Signaling Pathways of this compound

This compound exerts its influence on host cells through at least two distinct signaling pathways, primarily impacting oral epithelial cells (OECs) and neutrophils.

Activation of Oral Epithelial Cells

This compound initiates a pro-inflammatory response in OECs through two parallel signaling cascades[3][4]:

  • Protease-Activated Receptor 2 (PAR2) Pathway: The proteolytic activity of this compound cleaves and activates PAR2 on the surface of OECs. This activation leads to the phosphorylation of p38 MAPK and subsequent expression of the transcription factor c-Fos, culminating in the production and release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[3][4]

  • Integrin-RGD Pathway: this compound possesses an Arginine-Glycine-Aspartate (RGD) motif that binds to host cell integrins. This interaction triggers the phosphorylation of Mitogen-activated protein kinase phosphatase 1 (MKP1) and also leads to c-Fos expression, resulting in the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[3][4]

These pathways contribute to the breakdown of the epithelial barrier, facilitating fungal invasion.

SAP6_OEC_Signaling This compound This compound Proteolytic_Activity Proteolytic Activity This compound->Proteolytic_Activity RGD_Motif RGD Motif This compound->RGD_Motif PAR2 PAR2 Proteolytic_Activity->PAR2 activates Integrin Integrin RGD_Motif->Integrin binds p38_MAPK p38 MAPK Phosphorylation PAR2->p38_MAPK Barrier_Dysfunction Epithelial Barrier Dysfunction PAR2->Barrier_Dysfunction MKP1 MKP1 Phosphorylation Integrin->MKP1 cFos c-Fos Expression p38_MAPK->cFos MKP1->cFos IL8 IL-8 Release cFos->IL8 IL1b IL-1β Release cFos->IL1b

Caption: this compound signaling pathways in oral epithelial cells.
Modulation of Neutrophil Function

This compound employs a "Trojan horse" mechanism to impair the function of neutrophils, which are crucial for the innate immune response against fungal infections.[5]

  • Internalization: this compound binds to the surface of neutrophils and is subsequently internalized.

  • Inhibition of ROS Production: Inside the neutrophil, this compound proteolytically degrades NADPH oxidase, a key enzyme complex responsible for the production of reactive oxygen species (ROS). This significantly attenuates the neutrophil's oxidative burst.[5]

  • Inhibition of NETosis: The reduction in ROS production directly inhibits ROS-dependent Neutrophil Extracellular Trap (NET) formation (NETosis), a critical mechanism for trapping and killing pathogens.[5]

This sophisticated immune evasion strategy highlights this compound as a key factor in C. albicans' ability to establish and maintain infections.

SAP6_Neutrophil_Interaction SAP6_ext Extracellular this compound Neutrophil Neutrophil SAP6_ext->Neutrophil binds to SAP6_int Internalized this compound Neutrophil->SAP6_int internalizes NADPH_oxidase NADPH Oxidase SAP6_int->NADPH_oxidase proteolytically degrades Immune_Evasion Immune Evasion SAP6_int->Immune_Evasion ROS ROS Production NADPH_oxidase->ROS NETosis ROS-dependent NETosis ROS->NETosis NETosis->Immune_Evasion

Caption: Mechanism of this compound-mediated neutrophil dysfunction.

Quantitative Data on this compound Activity

The biological effects of this compound have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of Recombinant this compound (rthis compound) on Oral Epithelial Cells (OECs)

ParameterTreatmentConcentrationResultReference
IL-1β Production rthis compound10 µM~350 pg/mL[4][6]
Heat-inactivated rthis compound10 µM~300 pg/mL[4][6]
rthis compoundΔRGD10 µM~100 pg/mL[4][6]
IL-8 Production rthis compound10 µM~2500 pg/mL[4][7]
Heat-inactivated rthis compound10 µMNo significant increase[4][7]
rthis compoundΔRGD10 µM~2400 pg/mL[4][7]
Transepithelial Electrical Resistance (TEER) rthis compound10 µM78% reduction[3]
rthis compound + PAR2 Antagonist10 µMNo significant change[3]

Table 2: Effect of this compound on Neutrophil Function

ParameterTreatmentConcentrationResultReference
ROS Production This compound0.1 - 10 ng/mLStatistically significant increase[8]
This compound> 100 ng/mLNo significant increase[8]
PMA-induced ROS Production This compound12 - 1200 ng/mLDose-dependent inhibition[8]
PMA-induced NETosis This compound12 - 1200 ng/mLDose-dependent inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following sections provide protocols for key experiments.

Recombinant this compound (rthis compound) Expression and Purification in Pichia pastoris

Pichia pastoris is a suitable host for expressing secreted fungal proteins like this compound, as it allows for proper folding and post-translational modifications.

rSAP6_Purification_Workflow Cloning 1. Clone this compound gene into pPICZα A vector Transformation 2. Electroporate vector into P. pastoris (e.g., X-33) Cloning->Transformation Selection 3. Select transformants on YPDS plates with Zeocin Transformation->Selection Expression 4. Grow selected clone in BMGY, then induce with methanol in BMMY Selection->Expression Harvest 5. Harvest supernatant by centrifugation Expression->Harvest Purification 6. Purify rthis compound using Ni-NTA affinity chromatography Harvest->Purification QC 7. Verify purity and concentration (SDS-PAGE, Western Blot, BCA assay) Purification->QC

Caption: Workflow for recombinant this compound expression and purification.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame of C. albicans this compound and clone it into the Pichia pastoris expression vector pPICZα A, which adds a C-terminal His-tag.

  • Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) via electroporation.

  • Selection: Select for successful transformants by plating on YPDS agar containing Zeocin.

  • Expression:

    • Inoculate a single colony into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

    • Harvest the cells by centrifugation and resuspend in BMMY medium (containing 0.5% methanol) to induce protein expression.

    • Continue incubation at 30°C with shaking for 72-96 hours, adding methanol to a final concentration of 0.5% every 24 hours.

  • Purification:

    • Centrifuge the culture to pellet the cells and collect the supernatant containing the secreted rthis compound.

    • Perform affinity chromatography using a Ni-NTA column. Elute the bound protein with an imidazole gradient.

  • Quality Control: Analyze the purified protein by SDS-PAGE and Western blotting (using an anti-His antibody) to confirm its size and purity. Determine the protein concentration using a BCA assay.

OEC Culture and Cytokine Induction Assay
  • Cell Culture: Culture primary human oral epithelial cells or an appropriate cell line (e.g., SCC-15) in keratinocyte growth medium.[9][10][11]

  • Stimulation: Seed the cells in 24-well plates and grow to confluence. Replace the medium with fresh medium containing the desired concentration of rthis compound, heat-inactivated rthis compound, or rthis compoundΔRGD. Use medium alone as a negative control.[4]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of IL-1β and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a measure of epithelial barrier integrity.

  • Cell Seeding: Seed OECs on permeable Transwell inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed, as confirmed by microscopy.[12][13][14]

  • Treatment: Add rthis compound (e.g., 10 µM) to the apical compartment of the Transwell inserts. For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., a PAR2 antagonist) before adding rthis compound.[3]

  • Measurement: At specified time points, measure the electrical resistance across the monolayer using an epithelial voltohmmeter (EVOM) with "chopstick" electrodes.[12][13][14]

  • Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

Neutrophil ROS Production Assay (Luminol-based Chemiluminescence)
  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using a density gradient centrifugation method.

  • Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS) and incubate with varying concentrations of this compound for 1 hour.

  • Chemiluminescence Measurement:

    • Add luminol, a chemiluminescent probe, to the neutrophil suspension.[15][16]

    • Add a stimulating agent such as phorbol 12-myristate 13-acetate (PMA) to induce a respiratory burst.[8]

    • Immediately measure the chemiluminescence over time using a plate-based luminometer.

  • Data Analysis: Calculate the area under the curve (AUC) for each condition to quantify the total ROS production.

Neutrophil Extracellular Trap (NETosis) Assay (SYTOX Green)

SYTOX Green is a cell-impermeable DNA dye that fluoresces upon binding to the extracellular DNA of NETs.

  • Neutrophil Preparation: Isolate and resuspend neutrophils as described above.

  • Treatment: In a 96-well black plate, incubate neutrophils with different concentrations of this compound.

  • Stimulation and Staining: Add SYTOX Green dye to the wells, followed by a NETosis-inducing stimulus like PMA.[17][18][19][20]

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence (excitation ~485 nm, emission ~520 nm) at regular intervals using a fluorescence plate reader.[19]

  • Analysis: An increase in fluorescence intensity over time indicates NETosis.

Murine Model of Oropharyngeal Candidiasis
  • Immunosuppression: Render mice (e.g., BALB/c) susceptible to infection by subcutaneous injection of cortisone acetate (e.g., 225 mg/kg) on days -1, 1, and 3 relative to infection.[3][21][22]

  • Infection: On day 0, anaesthetize the mice and inoculate them sublingually with a cotton swab saturated with a suspension of C. albicans (e.g., 10^6 cells).[3][22][23]

  • Evaluation of Virulence:

    • At specified time points post-infection, euthanize the mice.

    • Excise the tongues and homogenize the tissue.

    • Determine the fungal burden by plating serial dilutions of the homogenates on appropriate agar plates and counting the colony-forming units (CFUs).

    • Histological analysis of tongue sections can be performed to assess tissue damage and fungal invasion.

Therapeutic Targeting of this compound

The central role of this compound in C. albicans pathogenesis makes it an attractive target for novel antifungal therapies.

Inhibition of Proteolytic Activity

The aspartyl protease family, to which this compound belongs, can be inhibited by pepstatin A, a naturally occurring pentapeptide. Studies on the related Candida parapsilosis SAP1 (Sapp1p) have shown pepstatin A to be a potent inhibitor with a Ki in the sub-nanomolar range (0.3 nM).[24] While the specific Ki for C. albicans this compound has not been reported, it is expected to be in a similar range. HIV protease inhibitors, which also target aspartyl proteases, have shown efficacy in reducing C. albicans adhesion and virulence, suggesting that small molecule inhibitors could be developed to specifically target the active site of this compound.[25]

Targeting the RGD Motif

The non-proteolytic functions of this compound, mediated by its RGD motif, could also be targeted. Strategies could include the development of peptides or small molecules that block the interaction between the this compound RGD motif and host cell integrins, thereby preventing the downstream signaling that leads to IL-1β production and inflammation.

Conclusion

This compound is a multifaceted virulence factor of C. albicans that represents a promising target for the development of new antifungal drugs. By disrupting host cell barriers, modulating the immune response, and facilitating immune evasion, this compound plays a critical role in the establishment and progression of candidiasis. This guide provides a comprehensive overview of the current knowledge on this compound, including its signaling pathways, quantifiable effects, and the experimental protocols required for its investigation. Further research into the structure and inhibition of this compound is warranted to translate these findings into effective therapeutic strategies against C. albicans infections.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor of the opportunistic fungal pathogen Candida albicans. As a member of the secreted aspartyl protease (SAP) family, this compound plays a crucial role in the pathogenesis of candidiasis, particularly in oral infections. This technical guide provides a detailed review of the current understanding of this compound, including its mechanism of action, known inhibitors, and the experimental protocols used to study its function. While specific quantitative data for this compound inhibition remains limited in publicly available literature, this review compiles the existing knowledge to guide further research and drug development efforts targeting this important fungal enzyme.

Introduction to this compound

Candida albicans is a commensal fungus that can cause opportunistic infections, particularly in immunocompromised individuals. The ability of C. albicans to switch from a yeast to a hyphal morphology is a key aspect of its virulence, and the SAP family of proteases are critical for this process and for tissue invasion. The SAP family consists of 10 members (SAP1-10), with SAP4, SAP5, and this compound being predominantly expressed during the hyphal stage, which is associated with active infection and tissue penetration[1]. This compound, in particular, has been identified as a significant contributor to the virulence of C. albicans in oral candidiasis[2].

Mechanism of Action and Signaling Pathways

This compound contributes to C. albicans virulence through a dual mechanism that involves both its enzymatic activity and a protein-protein interaction domain[2].

Proteolytic Activation of PAR2

This compound can proteolytically cleave and activate the Protease-Activated Receptor 2 (PAR2) on the surface of host epithelial cells. This activation initiates a downstream signaling cascade that leads to inflammation.

  • Signaling Pathway:

    • This compound cleaves the N-terminal domain of PAR2.

    • The newly exposed N-terminus acts as a tethered ligand, activating the receptor.

    • Activated PAR2 signals through G-proteins to activate the p38 MAPK pathway.

    • This leads to the production and release of pro-inflammatory cytokines, such as IL-8[2].

SAP6_PAR2_Signaling This compound This compound PAR2 PAR2 This compound->PAR2 Cleavage & Activation G_protein G-protein PAR2->G_protein Activation p38_MAPK p38 MAPK G_protein->p38_MAPK Activation IL8 IL-8 (Pro-inflammatory Cytokine) p38_MAPK->IL8 Production & Release

Figure 1: this compound-mediated activation of the PAR2 signaling pathway.

Integrin Binding via RGD Motif

Independent of its proteolytic activity, this compound possesses an Arginine-Glycine-Aspartic acid (RGD) motif. This motif allows this compound to bind to host cell integrins, triggering a separate signaling pathway.

  • Signaling Pathway:

    • The RGD motif of this compound binds to integrin receptors on the host cell surface.

    • This binding event can lead to the internalization of this compound[3].

    • Intracellularly, this compound can contribute to the induction of apoptosis[3].

SAP6_Integrin_Signaling SAP6_RGD This compound (RGD motif) Integrin Integrin Receptor SAP6_RGD->Integrin Binding Internalization Internalization Integrin->Internalization Apoptosis Apoptosis Internalization->Apoptosis Induction

Figure 2: this compound interaction with integrin receptors via its RGD motif.

Related Compounds and Inhibitors

The development of specific inhibitors for this compound is an area of active research. To date, most studies have focused on broad-spectrum aspartyl protease inhibitors.

Pepstatin A
HIV Protease Inhibitors

Several HIV protease inhibitors, which also target aspartyl proteases, have been shown to inhibit the activity of C. albicans SAPs and reduce the virulence of the fungus[6][7]. These include:

  • Ritonavir: Has been shown to diminish the growth rate of C. albicans and inhibit SAP activity in a dose-dependent manner[8].

  • Saquinavir: Also demonstrates inhibitory effects on SAPs[6].

  • Indinavir: Reduces the in vitro proteinase activity of C. albicans[6].

  • Lopinavir: An IC50 of 39.8 µM has been reported for the inhibition of C. albicans growth through its action on SAPs.

Synthetic Compounds

The search for novel synthetic inhibitors of SAPs is ongoing. These efforts aim to develop compounds with greater specificity for fungal proteases over their human counterparts, which would likely lead to a better safety profile[9][10].

Table 1: Known Inhibitors of Candida albicans Secreted Aspartyl Proteases (SAPs)

CompoundClassTargetQuantitative Data (this compound)Reference
Pepstatin ANatural PeptideAspartyl ProteasesNot available[1][5]
RitonavirHIV Protease InhibitorAspartyl ProteasesNot available[8]
SaquinavirHIV Protease InhibitorAspartyl ProteasesNot available[6]
IndinavirHIV Protease InhibitorAspartyl ProteasesNot available[6]
LopinavirHIV Protease InhibitorAspartyl ProteasesNot available (IC50 for C. albicans growth: 39.8 µM)

Note: The lack of specific quantitative data for this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols

This section outlines general methodologies for the key experiments cited in the study of this compound. These protocols are based on established techniques and can be adapted for specific experimental needs.

Recombinant this compound Expression and Purification

The production of recombinant this compound (rthis compound) is essential for in vitro studies. The yeast Pichia pastoris is a commonly used expression system for secreted fungal proteins[11][12].

  • Workflow:

Recombinant_SAP6_Production Gene_Synthesis This compound Gene Synthesis (Codon Optimized for P. pastoris) Cloning Cloning into P. pastoris Expression Vector (e.g., pPICZα) Gene_Synthesis->Cloning Transformation Transformation into P. pastoris Host Strain (e.g., X-33) Cloning->Transformation Expression Methanol-Induced Expression in Bioreactor Transformation->Expression Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Expression->Purification QC Quality Control (SDS-PAGE, Western Blot) Purification->QC

Figure 3: Workflow for recombinant this compound production.

  • Methodology:

    • Gene Synthesis and Cloning: The this compound gene is synthesized with codon optimization for P. pastoris and cloned into a suitable expression vector, often containing a C-terminal His-tag for purification.

    • Transformation: The expression vector is linearized and transformed into a P. pastoris host strain by electroporation.

    • Expression: A high-producing clone is selected and grown in a bioreactor. Protein expression is induced by the addition of methanol[13][14].

    • Purification: The culture supernatant containing the secreted rthis compound is harvested. The His-tagged protein is purified using immobilized metal affinity chromatography (IMAC)[15].

    • Quality Control: The purity and identity of the rthis compound are confirmed by SDS-PAGE and Western blot analysis.

This compound Enzymatic Activity Assay

The proteolytic activity of this compound can be measured using a fluorogenic peptide substrate[16][17][18].

  • Methodology:

    • Substrate: A synthetic peptide containing a sequence preferentially cleaved by SAPs, flanked by a fluorophore and a quencher (e.g., Mca-YVADAPK(Dnp)-OH)[19].

    • Reaction: rthis compound is incubated with the fluorogenic substrate in an appropriate buffer (pH is a critical parameter for aspartyl proteases).

    • Detection: Cleavage of the substrate by this compound separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a microplate reader.

    • Inhibition Assay: To determine the IC50 of an inhibitor, the assay is performed with a fixed concentration of rthis compound and substrate, and varying concentrations of the inhibitor.

PAR2 Cleavage Assay

The ability of this compound to cleave PAR2 can be assessed using a cell-based assay or an in vitro cleavage assay[20][21].

  • Methodology (In Vitro ELISA-based):

    • Reagents: Recombinant human PAR2 protein and a specific antibody that recognizes the cleaved N-terminus of PAR2.

    • Reaction: Recombinant PAR2 is incubated with rthis compound in a cleavage buffer for a defined period.

    • Detection: The reaction mixture is analyzed by a competitive ELISA. A biotinylated peptide corresponding to the cleaved N-terminus is coated on a streptavidin plate. The sample and a primary antibody against the neo-epitope are added. The amount of cleaved PAR2 in the sample is determined by comparing the signal to a standard curve of the synthetic peptide[22].

This compound-Integrin Binding Assay

The interaction between this compound and integrins can be quantified using a solid-phase binding assay[23][24][25].

  • Methodology:

    • Plate Coating: A microtiter plate is coated with a purified integrin (e.g., αvβ3).

    • Binding: Varying concentrations of rthis compound are added to the wells and incubated to allow binding.

    • Detection: Unbound this compound is washed away. The bound this compound is detected using a specific primary antibody against this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

    • Competition Assay: To assess the role of the RGD motif, the binding assay can be performed in the presence of a competing RGD-containing peptide.

Conclusion and Future Directions

This compound is a multifaceted virulence factor of C. albicans that contributes to pathogenesis through both enzymatic and non-enzymatic mechanisms. Its role in activating host inflammatory pathways and mediating interactions with host cells makes it an attractive target for the development of novel antifungal therapies.

The current literature provides a solid foundation for understanding the biological functions of this compound. However, there is a clear need for more quantitative data on the inhibition of this compound by both known and novel compounds. Future research should focus on:

  • High-throughput screening of compound libraries to identify specific inhibitors of this compound.

  • Determination of IC50 and Ki values for promising lead compounds against purified rthis compound.

  • Structure-based drug design to develop inhibitors with high selectivity for this compound over human proteases.

  • In vivo studies to evaluate the efficacy of this compound inhibitors in animal models of oral candidiasis.

By addressing these research gaps, the scientific community can move closer to developing targeted therapies that effectively combat Candida albicans infections by neutralizing key virulence factors like this compound.

References

Methodological & Application

Application Notes: Synthesis of SAP6 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific synthetic protocol for a peptide explicitly named "SAP6" is not available in the public domain, it is presumed to be a synthetic peptide amenable to standard laboratory synthesis techniques. The following application notes and protocols describe a representative methodology for the chemical synthesis of a peptide, based on the widely adopted Solid-Phase Peptide Synthesis (SPPS) technique, specifically utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2]

SPPS, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support.[1] This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing at each step.[3][4] The Fmoc/tBu strategy is favored for its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which allows for milder reaction conditions compared to older Boc/Bzl methods.[2]

These notes are intended for researchers, scientists, and drug development professionals familiar with basic peptide chemistry.

Core Principles of Fmoc/tBu SPPS

The synthesis of a peptide on a solid support follows a cyclical process:

  • Resin Preparation : The process begins by selecting an appropriate insoluble resin, typically based on polystyrene.[3] The choice of resin and its associated linker determines the C-terminal functional group of the final peptide (e.g., a carboxylic acid or an amide).[5] The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) to make the reactive sites accessible.

  • Deprotection : The temporary Nα-Fmoc protecting group on the resin-bound amino acid (or the last amino acid of the growing peptide chain) is removed. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in DMF.[6]

  • Activation and Coupling : The next Nα-Fmoc-protected amino acid is activated in solution to facilitate the formation of a peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts such as HATU or HBTU.[2] The activated amino acid is then added to the resin, where it couples to the newly exposed N-terminal amine of the resin-bound peptide.

  • Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove all soluble reagents and by-products, ensuring high purity of the growing peptide chain.[3]

This cycle is repeated for each amino acid in the desired sequence. Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[7]

Quantitative Data Summary

The following tables provide a summary of typical materials, synthesis parameters, and expected characterization data for the synthesis of a model peptide.

Table 1: Key Reagents and Materials for SPPS

Component Description / Grade Supplier Example
Resin Rink Amide AM Resin (for C-terminal amide), 100-200 mesh, ~0.4-0.8 mmol/g loading Sigma-Aldrich, CEM Corp.
Solvents DMF (Peptide Synthesis Grade), Dichloromethane (DCM, Anhydrous), Diethyl Ether (Anhydrous) Fisher Scientific, VWR
Amino Acids Nα-Fmoc protected, with acid-labile side-chain protection (e.g., Trt, Boc, tBu) Bachem, CEM Corp.
Deprotection Reagent Piperidine (Reagent Grade) Sigma-Aldrich
Coupling Reagents HATU, HBTU, or DIC/HOBt MilliporeSigma, CSBio
Activation Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine Alfa Aesar, Acros Organics

| Cleavage Cocktail | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT) | Oakwood Chemical |

Table 2: Typical Fmoc-SPPS Cycle Parameters (0.1 mmol scale)

Step Reagent / Solvent Volume Duration Repetitions
Fmoc Deprotection 20% Piperidine in DMF 5 mL 7 min 2
Washing DMF 8 mL 1 min 5
Amino Acid Coupling 5 eq. Fmoc-AA, 4.5 eq. HATU, 10 eq. DIPEA in DMF 5 mL 30-60 min 1-2
Washing DMF 8 mL 1 min 3

| Washing | DCM | 8 mL | 1 min | 3 |

Table 3: Example Characterization Data for a Purified Model Peptide (e.g., a 10-mer)

Analysis Technique Parameter Expected Value Observed Value
LC-MS Molecular Weight (Monoisotopic) Calculated based on sequence Expected ± 0.5 Da
RP-HPLC Purity >95% 95-99%

| Amino Acid Analysis | Amino Acid Ratio | Conforms to sequence | Conforms to theoretical ratio |

Experimental Protocol: Manual Synthesis of a Model Peptide (C-Terminal Amide)

This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation and Swelling

  • Weigh 250 mg of Rink Amide resin (assuming ~0.4 mmol/g loading) and place it into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF to the vessel.

  • Agitate the resin gently (e.g., using a shaker or manual bubbling with nitrogen) for 30-60 minutes to swell the resin beads.[7]

  • Drain the DMF through the frit.

2. Initial Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swelled resin.

  • Agitate for 10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes and drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Amino Acid Coupling Cycle (to be repeated for each amino acid)

  • Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HATU (0.45 mmol, 4.5 eq.) in 3 mL of DMF. Add DIPEA (1.0 mmol, 10 eq.) to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution.

  • Washing: Wash the resin with DMF (3 x 5 mL), then DCM (3 x 5 mL), and finally DMF again (3 x 5 mL) to prepare for the next cycle.

  • Cycle Repetition: To add the next amino acid, return to step 2 (Fmoc Deprotection) and repeat the cycle.

4. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin extensively with DCM (5 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. A common mixture ("Reagent K") is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. (Caution: Work in a fume hood, TFA is highly corrosive).

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.[7]

5. Peptide Precipitation and Purification

  • Filter the cleavage solution away from the resin beads into a clean 50 mL centrifuge tube.

  • Rinse the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Add the TFA solution dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Place the tube on ice for 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again to remove residual cleavage scavengers.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The resulting white powder is the crude peptide, which should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product using LC-MS.[8]

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat_node Repeat Cycle for each AA wash2->repeat_node Is sequence complete? (No) cleavage Final Cleavage & Deprotection (TFA) wash2->cleavage Yes repeat_node->deprotection purification Precipitation & Purification (HPLC) cleavage->purification end_node Final Peptide purification->end_node

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Signaling_Placeholder extracellular Extracellular Signal (e.g., Ligand) receptor Membrane Receptor extracellular->receptor transducer Signal Transducer (e.g., G-protein) receptor->transducer effector Effector Enzyme (e.g., Adenylyl Cyclase) transducer->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response (e.g., Gene Transcription) protein_kinase->cellular_response This compound This compound (Hypothetical Modulator) This compound->protein_kinase Modulates

Caption: Hypothetical signaling pathway where a peptide like this compound could act as a modulator.

References

Application Notes and Protocols for the Use of SAP6 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the function of two distinct proteins both referred to as "SAP6" in the scientific literature: the human Tumor Suppressor Activated Pathway 6 (Tthis compound) and the Candida albicans Secreted Aspartyl Protease 6 (this compound).

Part 1: Human Tumor Suppressor Activated Pathway 6 (Tthis compound)

Application Note:

Human Tthis compound, also known as STEAP3, is a p53-inducible gene that plays a crucial role in the regulation of apoptosis and the cell cycle.[1][2][3] As a transmembrane protein, Tthis compound is implicated in mediating p53-dependent tumor suppression.[4] Understanding the cellular functions of Tthis compound is vital for cancer research and the development of novel therapeutic strategies. Overexpression of Tthis compound has been shown to sensitize cells to apoptosis and induce a G2/M cell cycle delay.[1][2] It exerts its pro-apoptotic effects in part through its interaction with the pro-apoptotic Bcl-2 family member Nix.[1][2] Furthermore, Tthis compound interacts with the Myt1 kinase, a negative regulator of the G2/M transition, providing a mechanism for its impact on cell cycle progression.[1][2] The following protocols detail methods for the functional characterization of Tthis compound in mammalian cell culture.

Experimental Protocols

1. Overexpression of Tthis compound to Study Apoptosis and Cell Cycle

This protocol describes the transient transfection of a mammalian cell line (e.g., HeLa) with a Tthis compound expression vector to investigate its effects on apoptosis and cell cycle distribution.

  • Materials:

    • HeLa cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Tthis compound expression vector (e.g., pCMV-Tthis compound-HA) and corresponding empty vector control

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Phosphate-buffered saline (PBS)

    • Propidium iodide (PI) staining solution with RNase A

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HeLa cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

    • Transfect cells with the Tthis compound expression vector or the empty vector control according to the manufacturer's protocol for the chosen transfection reagent.

    • Incubate the cells for 24-48 hours post-transfection.

    • For Apoptosis Analysis (Flow Cytometry):

      • Harvest cells by trypsinization and wash with cold PBS.

      • Resuspend cells in 1X Annexin V binding buffer.

      • Add Annexin V-FITC and PI and incubate in the dark as per the kit instructions.

      • Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive). A study showed that 48 hours after inducing HA-Tthis compound expression in HeLa cells, 48% of the cells were apoptotic, as determined by the sub-G1 population in a DNA fragmentation analysis.[1]

    • For Cell Cycle Analysis (Flow Cytometry):

      • Harvest cells and fix in cold 70% ethanol.

      • Wash cells with PBS and resuspend in PI staining solution containing RNase A.

      • Incubate in the dark.

      • Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases. Overexpression of Tthis compound has been observed to induce a G2/M delay.[2][5]

2. Knockdown of Tthis compound using siRNA to Assess its Role in Apoptosis

This protocol describes the use of small interfering RNA (siRNA) to reduce the expression of Tthis compound in cells that endogenously express it or in cells overexpressing Tthis compound, to confirm its role in apoptosis.

  • Materials:

    • HeLa cells (or other suitable cell line)

    • Tthis compound-specific siRNA and a non-targeting control siRNA

    • RNAi transfection reagent (e.g., Lipofectamine RNAiMAX)

    • Opti-MEM I Reduced Serum Medium

    • Antibodies for Western blotting (anti-Tthis compound, anti-PARP, anti-actin)

    • Cell lysis buffer

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Seed cells in 6-well plates to be 30-50% confluent on the day of transfection.

    • Transfect cells with Tthis compound siRNA or control siRNA using a suitable RNAi transfection reagent following the manufacturer's instructions.

    • Incubate for 48-72 hours.

    • Western Blot Analysis:

      • Lyse the cells and determine the protein concentration.

      • Perform SDS-PAGE and Western blotting to confirm the knockdown of Tthis compound expression.

      • Probe the membrane with an anti-PARP antibody to assess for PARP cleavage, a hallmark of apoptosis. A reduction in cleaved PARP is expected upon Tthis compound knockdown in cells undergoing apoptosis due to Tthis compound overexpression.[6]

    • Apoptosis Assay:

      • Perform an apoptosis assay (e.g., Annexin V/PI staining as described in Protocol 1) to quantify the effect of Tthis compound knockdown on cell death. siRNA-mediated inhibition of Tthis compound has been shown to decrease apoptosis in cells overexpressing Tthis compound.[2]

Data Presentation

Table 1: Quantitative Effects of Tthis compound on Apoptosis and Cell Cycle

Experimental ConditionCell LineAssayResultReference
Inducible Tthis compound Overexpression (48h)HeLaFlow Cytometry (Sub-G1)48% apoptotic cells[1]
Tthis compound Antisense Knockdown in p53-activated cells (23h)LTR6Flow Cytometry (DNA fragmentation)~41% reduction in cell death[1]
Tthis compound OverexpressionHeLaFlow Cytometry (Cell Cycle)Increase in G2/M population (25%)[5]

Mandatory Visualization

TSAP6_Signaling_Pathway p53 p53 TSAP6_gene Tthis compound Gene p53->TSAP6_gene transcriptionally activates Tthis compound Tthis compound Protein TSAP6_gene->Tthis compound translates to Nix Nix Tthis compound->Nix interacts with & cooperates Myt1 Myt1 Kinase Tthis compound->Myt1 interacts with & augments activity Apoptosis Apoptosis Nix->Apoptosis promotes G2M_arrest G2/M Arrest Myt1->G2M_arrest promotes DNA_damage DNA Damage/ Stress DNA_damage->p53 activates

Caption: p53-Tthis compound signaling pathway in apoptosis and cell cycle control.

Part 2: Candida albicans Secreted Aspartyl Protease 6 (this compound)

Application Note:

Candida albicans Secreted Aspartyl Protease 6 (this compound) is a key virulence factor of this opportunistic fungal pathogen. It plays a significant role in the pathogenesis of candidiasis, particularly oral and vulvovaginal infections.[7] this compound contributes to virulence through multiple mechanisms, including the degradation of host tissues, facilitating adhesion and invasion, and modulating the host immune response.[7][8] Notably, this compound can trigger inflammatory responses in host cells, such as oral epithelial cells and neutrophils.[7][9] It achieves this through a dual mechanism: its proteolytic activity can activate Protease-Activated Receptor 2 (PAR2), while an RGD motif in its structure allows it to bind to host cell integrins.[7] These interactions lead to the activation of downstream signaling pathways, such as the p38 MAPK pathway, resulting in the production of pro-inflammatory cytokines like IL-1β and IL-8.[7] The following protocols provide methods to study the effects of C. albicans this compound on host cells in vitro.

Experimental Protocols

1. Stimulation of Oral Epithelial Cells with Recombinant this compound

This protocol describes the treatment of a human oral epithelial cell line (e.g., TR146) with purified recombinant this compound (rthis compound) to investigate the induction of a pro-inflammatory response.

  • Materials:

    • TR146 oral epithelial cells

    • Keratinocyte growth medium

    • Purified recombinant C. albicans this compound (rthis compound)

    • Control protein (e.g., heat-inactivated rthis compound)

    • ELISA kits for human IL-1β and IL-8

    • Cell lysis buffer for Western blotting

    • Antibodies for Western blotting (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK)

  • Procedure:

    • Seed TR146 cells in 24-well plates and grow to confluence.

    • Replace the medium with fresh medium containing 10 µM rthis compound or the control protein.[7]

    • Incubate for 24 hours.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatants.

      • Perform ELISAs for IL-1β and IL-8 according to the manufacturer's instructions to quantify cytokine secretion.

    • Signaling Pathway Analysis (Western Blot):

      • For shorter-term stimulation (e.g., 30-60 minutes), lyse the cells.

      • Perform Western blotting to detect the phosphorylation of key signaling molecules like p38 MAPK to confirm pathway activation.

2. C. albicans and Neutrophil Co-culture Assay

This protocol is designed to assess the effect of this compound on the ability of neutrophils to control C. albicans growth. This can be achieved by comparing a wild-type C. albicans strain with a this compound deletion mutant.

  • Materials:

    • Wild-type C. albicans strain (e.g., SC5314) and a this compoundΔ/Δ mutant strain

    • YPD medium

    • Human neutrophils, freshly isolated

    • RPMI 1640 medium

    • 96-well plate

    • Plate reader

  • Procedure:

    • Culture C. albicans strains overnight in YPD, then wash and resuspend in RPMI 1640.

    • Isolate human neutrophils from healthy donors.

    • In a 96-well plate, co-culture the neutrophils with either the wild-type or this compoundΔ/ΔC. albicans strain at a specific multiplicity of infection (MOI), for example, 1.[9]

    • As a control, culture the C. albicans strains in the absence of neutrophils.

    • Incubate the plate at 37°C with 5% CO2.

    • Monitor the growth of C. albicans over time (e.g., up to 19 hours) by measuring the optical density at 600 nm.[9] An increase in the growth of the wild-type strain compared to the this compoundΔ/Δ mutant in the presence of neutrophils would suggest that this compound helps the fungus evade neutrophil killing.

Data Presentation

Table 2: Quantitative Effects of C. albicans this compound on Host Cells

Experimental ConditionHost Cell TypeAssayResultReference
10 µM rthis compound stimulation (24h)Oral Epithelial CellsELISASignificant increase in IL-8 and IL-1β secretion[7]
C. albicans infectionOral Epithelial CellsRT-qPCR4-fold increase in PAR2 expression[7]
100 ng/ml rthis compound treatment (up to 75 min)NeutrophilsFlow Cytometry (Caspase-3/7)Time-dependent increase in apoptosis[10]

Mandatory Visualization

Sap6_Host_Cell_Interaction This compound C. albicans this compound Proteolytic_activity Proteolytic Activity This compound->Proteolytic_activity RGD_motif RGD Motif This compound->RGD_motif PAR2 PAR2 Receptor p38_MAPK p38 MAPK PAR2->p38_MAPK activates Integrin Integrin Receptor MKP1 MKP1 Integrin->MKP1 activates c_Fos c-Fos p38_MAPK->c_Fos activates MKP1->c_Fos activates IL8 IL-8 Release c_Fos->IL8 induces IL1b IL-1β Release c_Fos->IL1b induces Proteolytic_activity->PAR2 activates RGD_motif->Integrin binds to

References

Application Notes and Protocols for SAP6 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAP6 is a bioactive peptide with the amino acid sequence Glu-Asp-Leu-Phe-Tyr-Gln (EDLFYQ). It has been identified as an inhibitor of viral entry into host cells, making it a person of interest for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview of the essential methodologies for the preclinical evaluation of this compound in animal models, including administration protocols, pharmacokinetic analysis, and toxicology assessments. Given the limited publicly available in vivo data specific to this compound, the following protocols and data are presented as illustrative examples based on established best practices for peptide therapeutics.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Animal Models
ParameterMouse (n=6)Rat (n=6)Rabbit (n=4)
Dose (mg/kg) 10 (IV)10 (IV)5 (IV)
Cmax (ng/mL) 15,200 ± 1,80012,500 ± 1,5008,100 ± 950
Tmax (h) 0.080.080.08
AUC (0-t) (ng·h/mL) 8,500 ± 9007,200 ± 8505,500 ± 600
Half-life (t½) (h) 0.5 ± 0.10.7 ± 0.151.1 ± 0.2
Clearance (mL/h/kg) 1,176 ± 1501,388 ± 200909 ± 110
Volume of Distribution (Vd) (L/kg) 0.85 ± 0.11.4 ± 0.21.4 ± 0.25
Bioavailability (%) N/A (IV)N/A (IV)N/A (IV)

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Table 2: Illustrative Acute Toxicity Profile of this compound in Rodents
SpeciesRoute of AdministrationNOAEL (mg/kg)Key Observations
Mouse Intravenous (IV)100No adverse effects observed.
Subcutaneous (SC)250Mild, transient irritation at the injection site at doses >250 mg/kg.
Intraperitoneal (IP)200No adverse effects observed.
Rat Intravenous (IV)100No adverse effects observed.
Subcutaneous (SC)250Mild, transient irritation at the injection site at doses >250 mg/kg.
Intraperitoneal (IP)200No adverse effects observed.

NOAEL: No-Observed-Adverse-Effect Level. These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation and Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile, isotonic, and stable formulation of this compound suitable for administration to animal models.

Materials:

  • Lyophilized this compound peptide

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm sterile syringe filters

Procedure:

  • Reconstitution of Lyophilized Peptide: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a small volume of Sterile WFI to create a concentrated stock solution. Gently swirl or pipette to dissolve; do not vortex, as this can cause peptide degradation.

  • Vehicle Selection: The choice of vehicle will depend on the route of administration and desired formulation properties. For intravenous administration, sterile isotonic saline or PBS (pH 7.4) are common choices. For subcutaneous or intraperitoneal injections, these vehicles are also appropriate.

  • Preparation of Dosing Solution: Based on the desired final concentration and the stock solution concentration, calculate the required volumes. Aseptically dilute the this compound stock solution with the chosen sterile vehicle to the final desired concentration.

  • Sterile Filtration: Draw the final dosing solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, sealed vial. This step is crucial for parenteral administration routes to ensure the removal of any potential microbial contamination.

  • Storage: If not for immediate use, store the sterile this compound solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to 24 hours), the solution can be kept at 2-8°C.

Protocol 2: Administration of this compound to Rodent Models

Objective: To detail the procedures for intravenous, subcutaneous, and intraperitoneal administration of this compound in mice and rats. All procedures must be in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Animals:

  • Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar)

  • Age and weight to be appropriate for the study design.

General Restraint and Handling:

  • Handle animals calmly and proficiently to minimize stress.

  • Use appropriate restraint methods for each injection route. For mice, various manual restraint techniques or restraint devices can be used. For rats, similar manual techniques are applicable.

A. Intravenous (IV) Administration (Tail Vein):

  • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the animal in a suitable restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins.

  • Inject the solution slowly. Successful injection is indicated by the absence of blebbing or resistance.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

B. Subcutaneous (SC) Administration:

  • Gently lift the loose skin over the dorsal midline (scruff) to form a tent.

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the area to aid dispersion.

C. Intraperitoneal (IP) Administration:

  • Securely restrain the animal with its head tilted downwards to allow the abdominal organs to shift cranially.

  • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure the needle has not entered the bladder or intestines.

  • Inject the this compound solution.

  • Withdraw the needle.

Protocol 3: Pharmacokinetic Blood Sampling in Mice

Objective: To collect serial blood samples from mice following this compound administration to determine its pharmacokinetic profile.

Materials:

  • Appropriate micro-collection tubes (e.g., with K2EDTA anticoagulant)

  • Capillary tubes or appropriate gauge needles for blood collection

  • Centrifuge

Procedure:

  • Administer this compound to the mice via the desired route (e.g., IV bolus).

  • At predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose), collect small volumes of blood (typically 20-50 µL).

  • Common blood collection sites in mice include the saphenous vein, facial vein, or retro-orbital sinus (requires anesthesia and is typically a terminal procedure). The specific method should be detailed in the approved IACUC protocol.

  • Place the collected blood into the micro-collection tubes containing anticoagulant.

  • Gently invert the tubes to mix the blood with the anticoagulant.

  • Keep the samples on ice until centrifugation.

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Carefully collect the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).

Mandatory Visualizations

SAP6_Antiviral_Mechanism cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding Cell Host Cell Receptor->Cell Initiates Entry This compound This compound Peptide This compound->Receptor Blocks Binding

Caption: Conceptual diagram of this compound inhibiting viral entry by blocking the virus from binding to host cell receptors.

Experimental_Workflow_PK A This compound Formulation Preparation C This compound Administration (e.g., Intravenous Bolus) A->C B Animal Acclimatization (e.g., Mice, n=6 per group) B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis of Plasma Samples (LC-MS/MS) E->F G Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) F->G

Caption: Experimental workflow for a typical pharmacokinetic study of this compound in an animal model.

Toxicity_Study_Design cluster_groups Dose Groups (n=5/sex/group) G1 Group 1: Vehicle Control A Dosing Period (e.g., Single Dose) G1->A G2 Group 2: Low Dose this compound G2->A G3 Group 3: Mid Dose this compound G3->A G4 Group 4: High Dose this compound G4->A B Clinical Observations (Daily) A->B C Body Weight Measurement (e.g., Day 1, 7, 14) A->C D Terminal Necropsy (e.g., Day 14) A->D E Histopathology of Tissues D->E

Caption: Logical relationship in an acute toxicity study design for this compound.

Application Notes & Protocols for SAP6 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor expressed by the fungal pathogen Candida albicans, particularly during tissue invasion.[1][2] It plays a significant role in the host-pathogen interaction by modulating host immune responses.[1][3] this compound interacts with host cells through at least two distinct mechanisms: proteolytic activation of Protease-Activated Receptor 2 (PAR2) and binding to host cell integrins via its RGD (Arginine-Glycine-Aspartic acid) motif.[3][4] These interactions trigger downstream signaling cascades, leading to inflammatory cytokine production and disruption of epithelial barrier function.[3][4] Furthermore, this compound can impair neutrophil function, a critical component of the innate immune response against fungal infections.[1]

These application notes provide a detailed overview and standard operating procedures (SOPs) for assays designed to investigate the biological functions of this compound and to screen for potential therapeutic inhibitors. The protocols are based on established methodologies from peer-reviewed research.

Key Signaling Pathways Involving this compound

This compound initiates intracellular signaling in host cells, primarily oral epithelial cells and neutrophils, through distinct pathways that can be targeted for therapeutic intervention.

This compound Signaling in Oral Epithelial Cells

This compound utilizes a dual-mechanism approach to activate oral epithelial cells (OECs).[3] Its protease activity cleaves and activates PAR2, leading to the phosphorylation of p38 MAPK and subsequent production of the pro-inflammatory cytokine IL-8.[3] Independently, the RGD motif within this compound binds to host cell integrins, triggering MKP1 and c-Fos signaling, which results in the release of IL-1β.[3]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protease_Activity [label="Protease Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; RGD_Domain [label="RGD Domain", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR2 [label="PAR2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; MKP1_cFos [label="MKP1 / c-Fos\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; IL8 [label="IL-8 Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IL1b [label="IL-1β Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Protease_Activity [color="#5F6368"]; this compound -> RGD_Domain [color="#5F6368"]; Protease_Activity -> PAR2 [label="activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; RGD_Domain -> Integrin [label="binds", fontsize=8, fontcolor="#202124", color="#5F6368"]; PAR2 -> p38_MAPK [color="#5F6368"]; Integrin -> MKP1_cFos [color="#5F6368"]; p38_MAPK -> IL8 [color="#5F6368"]; MKP1_cFos -> IL1b [color="#5F6368"]; } .dot Caption: this compound signaling pathways in oral epithelial cells.

This compound Interaction with Neutrophils

This compound can impair the fungicidal activity of neutrophils.[1] It has been shown to cause proteolytic degradation of NADPH oxidase, a key enzyme complex responsible for producing reactive oxygen species (ROS) necessary for killing pathogens.[1] This disruption of ROS production subsequently inhibits ROS-dependent neutrophil extracellular trap (NET) formation (NETosis), a crucial mechanism for trapping and neutralizing pathogens.[1]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Production [label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"]; NETosis [label="NETosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> NADPH_Oxidase [label="degrades", fontsize=8, fontcolor="#202124", color="#5F6368"]; NADPH_Oxidase -> ROS_Production [arrowhead=normal, color="#5F6368"]; ROS_Production -> NETosis [arrowhead=normal, color="#5F6368"]; this compound -> NETosis [label="inhibits", arrowhead=tee, fontsize=8, fontcolor="#202124", color="#EA4335"]; } .dot Caption: this compound-mediated inhibition of neutrophil function.

Experimental Protocols

The following protocols outline key assays to measure the activity and effects of this compound. These are foundational procedures that can be adapted for high-throughput screening of potential inhibitors.

Protocol 1: Host Cell Invasion Assay

This assay assesses the ability of C. albicans to invade host epithelial cell monolayers, a process in which this compound is implicated.

Objective: To quantify the invasion of host cells by different C. albicans strains (e.g., wild-type, Δthis compound mutant).

Materials:

  • Human oral epithelial cells (OECs)

  • C. albicans strains (wild-type, Δthis compound mutant, this compound-overexpressing mutant)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Gentamicin

  • Triton X-100

  • Sabouraud Dextrose Agar (SDA) plates

  • 24-well tissue culture plates

Experimental Workflow:

// Nodes A [label="1. Seed OECs in\n24-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Culture to confluence\n(e.g., 48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Infect with C. albicans\n(MOI 1:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubate for 2 hours\n(allow invasion)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Wash with PBS to\nremove non-adherent fungi", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Add medium with Gentamicin\nto kill extracellular fungi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Incubate for 1 hour", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Lyse OECs with\nTriton X-100", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Plate lysates on SDA plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="10. Incubate and count CFUs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } .dot Caption: Workflow for the C. albicans host cell invasion assay.

Procedure:

  • Cell Seeding: Seed OECs into 24-well plates at a density of 2 x 10^5 cells/well and culture until a confluent monolayer is formed.

  • Fungal Preparation: Grow C. albicans strains overnight in yeast extract-peptone-dextrose (YPD) medium. Wash the cells with PBS and resuspend in serum-free culture medium. Adjust the cell density.

  • Infection: Infect the confluent OEC monolayers with C. albicans at a multiplicity of infection (MOI) of 1:1.

  • Invasion Incubation: Incubate the infected monolayers for 2 hours at 37°C in 5% CO2 to allow for fungal invasion.

  • Removal of Non-adherent Fungi: After incubation, gently wash the monolayers three times with PBS to remove non-adherent fungal cells.

  • Killing Extracellular Fungi: Add fresh culture medium containing gentamicin (100 µg/mL) and incubate for 1 hour to kill any remaining extracellular fungi.

  • Host Cell Lysis: Wash the monolayers again with PBS and then lyse the OECs by adding 0.1% Triton X-100 in sterile water and incubating for 20 minutes.

  • Quantification: Serially dilute the lysates and plate them on SDA plates. Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFUs) to determine the number of invaded fungi.

Data Presentation:

C. albicans StrainMean CFU/well (± SD)% Invasion (relative to Wild-Type)
Wild-Type1.5 x 10^4 (± 0.2 x 10^4)100%
Δthis compound Mutant0.6 x 10^4 (± 0.1 x 10^4)40%
This compound Overexpression2.5 x 10^4 (± 0.3 x 10^4)167%
Protocol 2: Cytokine Release Assay

This protocol measures the release of pro-inflammatory cytokines from host cells in response to this compound.

Objective: To quantify IL-1β and IL-8 release from OECs treated with recombinant this compound (rthis compound).

Materials:

  • Human oral epithelial cells (OECs)

  • Recombinant this compound (rthis compound) and variants (e.g., heat-inactivated rthis compound, rthis compoundΔRGD)

  • Cell culture medium

  • ELISA kits for human IL-1β and IL-8

  • 96-well tissue culture plates

Procedure:

  • Cell Culture: Seed OECs in 96-well plates and grow to 80-90% confluency.

  • Treatment: Replace the culture medium with fresh, serum-free medium containing the desired concentration of rthis compound or its variants (e.g., 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS).

  • Incubation: Incubate the cells for 24 hours at 37°C in 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the culture supernatants.

  • ELISA: Perform ELISA for IL-1β and IL-8 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve.

Data Presentation:

Treatment GroupIL-1β (pg/mL ± SD)IL-8 (pg/mL ± SD)
Vehicle Control50 (± 10)150 (± 25)
rthis compound (active)450 (± 50)800 (± 70)
rthis compound (heat-inactivated)420 (± 45)175 (± 30)
rthis compoundΔRGD100 (± 15)750 (± 65)

Note: These data illustrate the distinct signaling roles. Heat-inactivated rthis compound can still induce IL-1β but not IL-8, while the rthis compoundΔRGD mutant induces IL-8 but not IL-1β, demonstrating the separation of the protease and integrin-binding functions.[3][4]

Protocol 3: Neutrophil Function Assay (ROS Production)

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function that is inhibited by this compound.

Objective: To assess the effect of this compound on ROS production in primary human neutrophils.

Materials:

  • Primary human neutrophils (isolated from fresh blood)

  • Recombinant this compound (rthis compound)

  • Phorbol 12-myristate 13-acetate (PMA) - a potent ROS inducer

  • 2',7'-dichlorofluorescin diacetate (DCFDA) or similar ROS-sensitive fluorescent probe

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorometric plate reader

Procedure:

  • Neutrophil Isolation: Isolate primary neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.

  • Pre-incubation with this compound: Resuspend neutrophils in HBSS and pre-incubate them with varying concentrations of rthis compound (e.g., 1-100 ng/mL) for 30 minutes at 37°C.

  • Loading with ROS Probe: Add DCFDA to the neutrophil suspension to a final concentration of 10 µM and incubate for 15 minutes in the dark.

  • Stimulation: Transfer the cells to a 96-well plate. Add PMA (e.g., 100 nM) to stimulate ROS production.

  • Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission ~485/535 nm) every 5 minutes for 1-2 hours using a plate reader.

  • Data Analysis: Plot the fluorescence intensity over time. The rate of increase in fluorescence corresponds to the rate of ROS production.

Data Presentation:

rthis compound ConcentrationPeak ROS Production (RFU/min ± SD)% Inhibition of PMA Response
0 ng/mL (PMA only)500 (± 40)0%
1 ng/mL480 (± 35)4%
10 ng/mL350 (± 30)30%
50 ng/mL150 (± 20)70%
100 ng/mL80 (± 15)84%

Note: At very low concentrations (1-10 ng/ml), this compound may initially trigger a small amount of ROS production, but at higher, more pathologically relevant concentrations, it leads to significant inhibition by degrading NADPH oxidase.[1]

References

Application Notes & Protocols: High-Throughput Screening for Modulators of Alternative Splicing

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "SAP6" as "Sit-Down Alternate Splicing Protein 6" does not correspond to a recognized protein in the field of RNA splicing. The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for identifying modulators of alternative splicing, a critical process in gene expression and a promising target for therapeutic development. The principles and protocols described herein are widely applicable to the study of various splicing factors and the discovery of novel splicing-modulating compounds.

Introduction to High-Throughput Screening for Alternative Splicing Modulators

Alternative splicing is a fundamental mechanism that allows a single gene to produce multiple protein isoforms with diverse, and sometimes opposing, functions.[1] This process is tightly regulated by a complex interplay of cis-acting RNA sequences and trans-acting protein factors.[2][3] Dysregulation of alternative splicing is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5]

High-throughput screening (HTS) offers a powerful approach to identify small molecules or other therapeutic modalities that can modulate alternative splicing events.[6][7] These screens typically employ cell-based reporter systems that link splicing outcomes to a readily measurable signal, such as fluorescence or luminescence.[8][9] The development of robust and sensitive HTS assays is crucial for the discovery of novel splicing-modulating therapeutics.[10]

This document provides detailed application notes and protocols for conducting high-throughput screens to identify modulators of alternative splicing.

Key Methodologies for High-Throughput Screening of Splicing Modulators

Several HTS methodologies have been developed to identify and characterize modulators of alternative splicing. The choice of assay depends on the specific splicing event of interest and the desired screening format.

Dual-Fluorescence Reporter Assays

Dual-fluorescence, or two-color, reporter systems are a widely used and robust method for monitoring alternative splicing in live cells.[8][9] These reporters are designed to express two different fluorescent proteins (e.g., GFP and RFP) depending on the splicing outcome of a specific exon.[4]

  • Principle: A minigene construct containing the target exon and its flanking intronic sequences is engineered to produce two different fluorescent proteins in a mutually exclusive manner. For instance, inclusion of the exon leads to the expression of GFP, while its exclusion results in the expression of RFP.[9]

  • Advantages: This ratiometric readout provides high sensitivity and significantly reduces the rate of false positives that can arise from single-reporter systems.[4][8] It allows for the identification of compounds that either promote exon inclusion or exclusion.

  • Applications: These assays are suitable for screening large chemical libraries to identify novel splicing modulators.[8]

Splicing-Dependent EJC Immunoprecipitation (EJIPT) Assay

The Exon Junction Complex (EJC) is a protein complex that is deposited on spliced mRNAs upstream of exon-exon junctions, serving as a unique marker of a splicing event.[10] The EJIPT assay leverages this to quantify splicing efficiency in vitro.

  • Principle: A biotin-tagged pre-mRNA substrate is incubated with nuclear extract to allow for splicing. The resulting spliced mRNA, now carrying an EJC, is captured on a streptavidin-coated plate. The amount of spliced product is then quantified using an antibody against a core EJC component (e.g., eIF4AIII), which is linked to a detectable signal.[10]

  • Advantages: This is a biochemical assay that directly measures the formation of a key splicing product, providing a quantitative and robust platform for HTS.[10]

  • Applications: The EJIPT assay is well-suited for identifying inhibitors of the core spliceosome machinery.[10]

Experimental Protocols

Protocol: High-Content Screening with a Dual-Fluorescence Splicing Reporter (HCS-Splice)

This protocol is adapted from the HCS-Splice method and is designed for a 384-well plate format.[9]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dual-fluorescence splicing reporter plasmid (e.g., pGFP-Exon-RFP)

  • Lipofectamine 2000 or other transfection reagent

  • High-content imaging system

  • Compound library

  • DMEM, FBS, penicillin-streptomycin

Procedure:

  • Cell Seeding: Seed HEK293T cells in 384-well, black-walled, clear-bottom plates at a density of 5,000 cells per well in 40 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, dilute 100 ng of the dual-fluorescence reporter plasmid in 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 5 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.

    • Add 10 µL of the DNA-lipid complex to each well.

  • Compound Treatment: 24 hours post-transfection, add compounds from the library to the wells at the desired final concentration (e.g., 10 µM). Include appropriate vehicle controls (e.g., DMSO).

  • Image Acquisition: 48 hours after compound treatment, acquire images using a high-content imaging system. Capture images in both the GFP and RFP channels.

  • Image Analysis:

    • Use image analysis software to segment and identify individual cells.

    • Quantify the mean fluorescence intensity for both GFP and RFP in each cell.

    • Calculate the GFP/RFP ratio for each cell.

    • A significant increase in the GFP/RFP ratio indicates exon inclusion, while a decrease suggests exon exclusion.

Data Presentation:

Compound IDConcentration (µM)Mean GFP IntensityMean RFP IntensityGFP/RFP RatioSplicing Outcome
Control (DMSO)-150015001.0Baseline
Compound A1030007504.0Exon Inclusion
Compound B1075030000.25Exon Exclusion
Protocol: In Vitro Splicing-Dependent EJC Immunoprecipitation (EJIPT) Assay

This protocol is based on the EJIPT assay for in vitro screening of splicing inhibitors.[10]

Materials:

  • HeLa cell nuclear extract

  • Biotin-labeled pre-mRNA substrate

  • ATP

  • Compound library

  • 384-well NeutrAvidin-coated plates

  • Anti-eIF4AIII antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Plate reader

Procedure:

  • Splicing Reaction Setup: In a 384-well plate, assemble the following reaction mixture (10 µL final volume):

    • 2 µL of 5X Splicing Buffer (containing ATP)

    • 1 µL of biotin-labeled pre-mRNA

    • 4 µL of HeLa nuclear extract

    • 1 µL of compound or DMSO control

    • 2 µL of nuclease-free water

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for splicing.

  • Capture of Spliced RNA: Transfer the reaction mixtures to a 384-well NeutrAvidin-coated plate. Incubate for 60 minutes at room temperature to allow the biotinylated RNA to bind.

  • Washing: Wash the plate three times with a suitable wash buffer to remove unbound components.

  • EJC Detection:

    • Add 20 µL of anti-eIF4AIII antibody diluted in blocking buffer to each well. Incubate for 60 minutes at room temperature.

    • Wash the plate three times.

    • Add 20 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash the plate five times.

  • Signal Development: Add 20 µL of TMB substrate to each well. After sufficient color development, stop the reaction with 1 M H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. A decrease in signal indicates inhibition of splicing.

Data Presentation:

Compound IDConcentration (µM)Absorbance (450 nm)% Inhibition
Control (DMSO)-1.20
Positive Control (Splicing Inhibitor)100.283.3
Compound C100.650.0
Compound D101.18.3

Visualization of Workflows and Pathways

Experimental Workflow for HCS-Splice

HCS_Splice_Workflow cluster_prep Plate Preparation cluster_screen Screening cluster_acq Data Acquisition & Analysis cluster_output Output seed Seed Cells in 384-well Plate transfect Transfect with Dual-Color Reporter seed->transfect 24h Incubation compound Add Library Compounds transfect->compound 24h Post-transfection image High-Content Imaging (GFP & RFP) compound->image 48h Incubation analyze Image Analysis (GFP/RFP Ratio) image->analyze hits Identify Hits (Splicing Modulators) analyze->hits

Caption: Workflow for a high-content screen to identify splicing modulators.

Simplified Splicing Regulation Pathway

Splicing_Regulation cluster_gene Gene Expression cluster_splicing Splicing Regulation cluster_output Post-Splicing DNA DNA Pre_mRNA pre-mRNA DNA->Pre_mRNA Transcription Spliceosome Spliceosome Exon Exon Intron1 Intron Intron2 Intron mRNA_Inclusion mRNA (Exon Included) Spliceosome->mRNA_Inclusion Exon Inclusion mRNA_Exclusion mRNA (Exon Skipped) Spliceosome->mRNA_Exclusion Exon Skipping SR_Proteins SR Proteins (Activators) SR_Proteins->Exon Promotes Inclusion hnRNPs hnRNPs (Repressors) hnRNPs->Exon Promotes Exclusion Exon->Spliceosome Intron1->Spliceosome Intron2->Spliceosome

Caption: Regulation of alternative splicing by activator and repressor proteins.

Conclusion

The methodologies described provide a robust framework for the high-throughput screening and identification of novel modulators of alternative splicing. These approaches, particularly the dual-fluorescence reporter assays, offer the sensitivity and specificity required for large-scale screening campaigns. The identified hit compounds can serve as valuable tool compounds for further research into splicing mechanisms or as starting points for the development of novel therapeutics for diseases driven by splicing dysregulation.

References

Application Notes and Protocols for Measuring SAP61 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for measuring the binding affinity of Spliceosome Associated Protein 61 (SAP61), a key component of the SF3a protein complex essential for pre-mRNA splicing. SAP61, along with SAP62 and SAP114, forms the SF3a complex, which is crucial for the stable association of the U2 small nuclear ribonucleoprotein (snRNP) with the branch point sequence of pre-mRNA during the early stages of spliceosome assembly.[1][2] Understanding the binding affinities within the SF3a complex and its interactions with other spliceosomal components is critical for elucidating the molecular mechanisms of splicing and for the development of potential therapeutics targeting splicing-related diseases. The yeast homologues of SAP61, SAP62, and SAP114 are Prp9, Prp11, and Prp21, respectively, and studies in yeast have provided significant insights into the interactions of these proteins.[1][2] Specifically, the interaction between SAP61 and SAP114 (and their yeast counterparts Prp9 and Prp21) is well-documented.[1][3]

This guide covers several widely used techniques for characterizing protein-protein interactions, including Co-Immunoprecipitation (Co-IP) for qualitative assessment of binding, and Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET) for quantitative determination of binding affinities and kinetics.

Quantitative Data Summary

While specific quantitative binding data for the direct interaction between SAP61 and SAP114 is not extensively available in the public literature, the following table provides an example of a measured binding affinity for a component of the SF3a complex with another splicing factor. This serves as a reference for the types of quantitative data that can be obtained using the techniques described herein.

Interacting ProteinsTechniqueDissociation Constant (Kd)Reference
SF3A1 (SURP1 domain) - SF1 fragmentBio-layer Interferometry (BLI)~20 µM[4]

Signaling Pathway: Spliceosome Assembly

The following diagram illustrates the simplified pathway of the early stages of spliceosome assembly, highlighting the role of the SF3a complex.

spliceosome_assembly cluster_pre_mrna Pre-mRNA cluster_U2_snRNP 17S U2 snRNP 5ss 5' Splice Site bp Branch Point 3ss 3' Splice Site U1_snRNP U1 snRNP U1_snRNP->5ss binds U2AF U2AF U2AF->3ss binds U2_snRNP_assembly U2 snRNP Assembly U2AF->U2_snRNP_assembly SF1 SF1 SF1->bp binds SF1->U2_snRNP_assembly U2_snRNA U2 snRNA SF3b SF3b SF3a SF3a Complex (SAP61, SAP62, SAP114) U2_snRNP_assembly->bp recruits 17S U2 snRNP

Caption: Early spliceosome assembly pathway.

Experimental Protocols and Workflows

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular context. This protocol describes the co-immunoprecipitation of SAP61 and its binding partner SAP114 from cell lysates.

Workflow Diagram:

CoIP_Workflow cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing ip Immunoprecipitation (with anti-SAP61 antibody) pre_clearing->ip washing Washing ip->washing elution Elution washing->elution analysis Analysis (Western Blot for SAP114) elution->analysis

Caption: Co-Immunoprecipitation workflow.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HeLa or HEK293T) expressing endogenous or tagged SAP61 and SAP114 to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G magnetic beads to 1-2 mg of protein lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-SAP61 antibody or an isotype control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30-50 µL of equilibrated Protein A/G magnetic beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).

    • Repeat the wash step 3-5 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Analysis:

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting and probe with antibodies against SAP114 to detect the co-immunoprecipitated protein. Probe with an anti-SAP61 antibody to confirm successful immunoprecipitation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Workflow Diagram:

SPR_Workflow immobilization Immobilization (SAP61 on sensor chip) analyte_injection Analyte Injection (SAP114 at various concentrations) immobilization->analyte_injection dissociation Dissociation (Buffer flow) analyte_injection->dissociation regeneration Regeneration (Remove bound analyte) dissociation->regeneration data_analysis Data Analysis (ka, kd, Kd) regeneration->data_analysis

Caption: Surface Plasmon Resonance workflow.

Protocol:

  • Protein Preparation:

    • Express and purify recombinant SAP61 (ligand) and SAP114 (analyte). Ensure high purity (>95%) and proper folding.

    • Dialyze both proteins into the same running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Ligand Immobilization:

    • Activate a sensor chip (e.g., CM5) surface using a mixture of EDC and NHS.

    • Inject a solution of SAP61 at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Interaction Analysis:

    • Prepare a dilution series of SAP114 in the running buffer (e.g., ranging from low nM to µM concentrations).

    • Inject the different concentrations of SAP114 over the sensor surface with immobilized SAP61. Include a buffer-only injection for double referencing.

    • Monitor the association phase during the injection.

  • Dissociation and Regeneration:

    • After the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the SAP61-SAP114 complex.

    • If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Workflow Diagram:

ITC_Workflow sample_prep Sample Preparation (SAP61 in cell, SAP114 in syringe) titration Titration (Injecting SAP114 into SAP61) sample_prep->titration heat_measurement Heat Measurement titration->heat_measurement data_analysis Data Analysis (Kd, n, ΔH, ΔS) heat_measurement->data_analysis

Caption: Isothermal Titration Calorimetry workflow.

Protocol:

  • Protein Preparation:

    • Express and purify recombinant SAP61 and SAP114 to high concentration and purity.

    • Thoroughly dialyze both proteins against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. Degas the solutions before use.

  • ITC Experiment Setup:

    • Load the sample cell (typically ~200 µL) with SAP61 at a concentration of 5-50 µM.

    • Load the injection syringe (~40 µL) with SAP114 at a concentration 10-20 times higher than the SAP61 concentration.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL each) of SAP114 into the SAP61 solution while maintaining a constant temperature.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two proteins.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Biolayer Interferometry (BLI)

BLI is another label-free optical biosensing technique used to measure biomolecular interactions in real-time.

Workflow Diagram:

BLI_Workflow sensor_prep Sensor Preparation (Immobilize SAP61) baseline Baseline (in buffer) sensor_prep->baseline association Association (in SAP114 solution) baseline->association dissociation Dissociation (in buffer) association->dissociation data_analysis Data Analysis (ka, kd, Kd) dissociation->data_analysis

Caption: Biolayer Interferometry workflow.

Protocol:

  • Protein and Sensor Preparation:

    • Express and purify recombinant SAP61 (ligand) and SAP114 (analyte). Biotinylate SAP61 for immobilization on streptavidin-coated biosensors.

    • Hydrate streptavidin biosensors in the running buffer (e.g., HBS-EP+).

  • Experimental Setup:

    • Load the biotinylated SAP61 onto the streptavidin biosensors.

    • Establish a stable baseline by dipping the sensors into wells containing running buffer.

  • Association and Dissociation:

    • Move the sensors to wells containing a dilution series of SAP114 to measure the association phase.

    • Move the sensors back to wells with running buffer to measure the dissociation phase.

  • Data Analysis:

    • Align and process the raw data, subtracting the reference sensor data.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 global fit) to determine ka, kd, and Kd.

Förster Resonance Energy Transfer (FRET)

FRET is a fluorescence-based technique that can be used to measure the distance between two fluorophores, and thus can be used to detect and quantify protein-protein interactions in vitro or in living cells.

Workflow Diagram:

FRET_Workflow protein_labeling Protein Labeling (SAP61-Donor, SAP114-Acceptor) sample_prep Sample Preparation (Mix labeled proteins) protein_labeling->sample_prep fluorescence_measurement Fluorescence Measurement (Donor and Acceptor emission) sample_prep->fluorescence_measurement fret_analysis FRET Efficiency Calculation (Determine binding) fluorescence_measurement->fret_analysis

Caption: Förster Resonance Energy Transfer workflow.

Protocol:

  • Protein Labeling:

    • Genetically fuse SAP61 and SAP114 with a FRET donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) pair, respectively.

    • Alternatively, chemically label purified SAP61 and SAP114 with suitable donor and acceptor fluorescent dyes.

  • In Vitro FRET Assay:

    • Mix the donor-labeled SAP61 with increasing concentrations of acceptor-labeled SAP114 in a suitable buffer.

    • Excite the donor fluorophore and measure the emission spectra.

    • A decrease in donor fluorescence and an increase in acceptor fluorescence indicates FRET and thus binding.

    • Calculate the FRET efficiency at different concentrations to determine the binding affinity.

  • In Vivo FRET Assay (using fluorescent protein fusions):

    • Co-express the SAP61-donor and SAP114-acceptor fusion proteins in cells.

    • Perform fluorescence microscopy (e.g., confocal or FLIM) to measure FRET.

    • Analyze the FRET signal in different cellular compartments to study the interaction in its native environment.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as buffer composition, protein concentrations, and incubation times will be necessary for each specific experimental setup.

References

Application Notes and Protocols for Preclinical Studies of SAP6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preclinical study of two distinct proteins referred to as SAP6: the secreted aspartyl protease 6 (this compound) from Candida albicans, a key virulence factor and a promising drug target for antifungal therapies, and the spliceosome-associated protein 60 (SF3a60), a component of the mammalian spliceosome.

Part 1: Candida albicans Secreted Aspartyl Protease 6 (this compound)

Application Notes

Candida albicans this compound is a secreted aspartyl protease that plays a crucial role in the pathogenesis of candidiasis, particularly oral and vaginal infections.[1] It contributes to virulence through several mechanisms, including the degradation of host tissues for nutrient acquisition, facilitating tissue invasion, and modulating the host immune response.[2][3] this compound interacts with host cells through two primary mechanisms: its proteolytic activity can activate Protease-Activated Receptor 2 (PAR2), while an RGD (Arginine-Glycine-Aspartic acid) motif in the protein allows it to bind to host cell integrins.[4] These interactions trigger downstream signaling pathways, leading to the production of pro-inflammatory cytokines and a subsequent inflammatory response.[2][3] Furthermore, this compound has been shown to inhibit neutrophil function, a critical component of the innate immune system, through a "Trojan horse" mechanism where it is internalized and impairs the production of reactive oxygen species (ROS).[5] Given its significant role in C. albicans virulence, this compound is an attractive target for the development of novel antifungal drugs.

Signaling Pathways of C. albicans this compound

This compound initiates intracellular signaling in host epithelial cells through two distinct pathways:

  • PAR2-Mediated Signaling: The proteolytic activity of this compound cleaves and activates PAR2 on the surface of oral epithelial cells. This activation leads to the phosphorylation of p38 MAPK and subsequent expression of c-Fos, culminating in the release of the pro-inflammatory cytokine IL-8.[2][4] This pathway also contributes to the loss of epithelial barrier function.[4]

  • Integrin-Mediated Signaling: The RGD motif within this compound allows it to bind to integrins on the host cell surface. This interaction initiates a signaling cascade involving MKP1, leading to the production and release of IL-1β.[2][4] This pathway is independent of PAR2 activation.

SAP6_Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular Signaling C_albicans Candida albicans This compound This compound C_albicans->this compound secretes PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrin Integrin This compound->Integrin RGD Motif Binding p38_MAPK p38 MAPK Phosphorylation PAR2->p38_MAPK Epithelial_Barrier_Dysfunction Epithelial Barrier Dysfunction PAR2->Epithelial_Barrier_Dysfunction MKP1 MKP1 Signaling Integrin->MKP1 c_Fos c-Fos Expression p38_MAPK->c_Fos IL-1beta_Release IL-1β Release MKP1->IL-1beta_Release IL-8_Release IL-8 Release c_Fos->IL-8_Release

Signaling pathways activated by C. albicans this compound in host epithelial cells.
Experimental Protocols for C. albicans this compound

This protocol establishes an oral infection in mice to evaluate the efficacy of anti-Sap6 therapies.

  • Materials:

    • Candida albicans strain (e.g., SC5314)

    • YPD broth and agar plates

    • Cortisone acetate suspension (225 mg/kg)[6]

    • Sterile PBS with 0.05% Tween 80

    • Calcium alginate swabs

    • Anesthetic (e.g., ketamine/xylazine)

    • 6- to 8-week-old BALB/c mice

  • Protocol:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • The day before infection, administer cortisone acetate subcutaneously to render the mice susceptible to infection.[6]

    • On the day of infection, anesthetize the mice.

    • Saturate a calcium alginate swab with the C. albicans culture (e.g., 10^7 cells/mL).

    • Place the saturated swab sublingually for 75 minutes.[6][7]

    • House the mice and monitor for signs of infection (e.g., weight loss, oral lesions).

    • At desired time points post-infection, euthanize the mice and harvest the tongues for fungal burden analysis (CFU counting) and histological examination.[6]

This assay quantifies the extent of host cell membrane damage caused by C. albicans by measuring the release of lactate dehydrogenase (LDH).[8][9]

  • Materials:

    • Oral epithelial cells (e.g., TR146)

    • Candida albicans

    • 96-well tissue culture plates

    • Culture medium

    • LDH cytotoxicity detection kit

  • Protocol:

    • Seed epithelial cells in a 96-well plate and grow to confluence.

    • Infect the epithelial cells with C. albicans at a specific multiplicity of infection (MOI) (e.g., 1:1).

    • Incubate for a set period (e.g., 24 hours) at 37°C in 5% CO2.[9]

    • Collect the culture supernatant.

    • Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity detection kit.[10]

This protocol quantifies the ability of C. albicans to adhere to and invade epithelial cells.

  • Materials:

    • Epithelial cells grown on coverslips in a 24-well plate

    • Candida albicans

    • Paraformaldehyde (4%)

    • Primary antibody against C. albicans

    • Fluorescently labeled secondary antibody

    • Fluorescence microscope

  • Protocol:

    • Infect confluent epithelial cell monolayers with C. albicans for a specified time (e.g., 3 hours).[11]

    • Wash the wells with PBS to remove non-adherent fungal cells.

    • Fix the cells with 4% paraformaldehyde.[11]

    • For adhesion, stain the extracellular fungi with the primary and secondary antibodies.

    • For invasion, permeabilize the epithelial cells before staining to visualize intracellular fungi.

    • Image the coverslips using a fluorescence microscope and quantify the number of adherent and invaded fungi.

This protocol measures the levels of pro-inflammatory cytokines (e.g., IL-8, IL-1β) released by epithelial cells in response to this compound.[3][12]

  • Materials:

    • Epithelial cell culture supernatants from infection experiments

    • ELISA kits for human IL-8 and IL-1β

  • Protocol:

    • Collect supernatants from epithelial cells co-cultured with C. albicans or purified this compound protein.[13][14]

    • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of IL-8 and IL-1β in the supernatants.[15]

Quantitative Data from Preclinical Studies of C. albicans this compound
Experimental Model Treatment/Condition Endpoint Measured Result Reference
In vitro epithelial cellsC. albicans infectionIL-8 secretionSignificant increase in IL-8 production[13][14]
In vitro epithelial cellsRecombinant this compound (10 µM)IL-8 and IL-1β productionInduced prominent release of IL-8 and IL-1β[3]
In vitro neutrophilsThis compound (1-10 ng/ml)ROS productionTwo-fold increase in intracellular ROS[5]
In vitro neutrophilsThis compound (120 ng/ml)Fungal growthReduced antimicrobial efficacy of neutrophils[5]
Murine oral candidiasisInfection with Δthis compound strainFungal burdenAttenuated virulence and reduced fungal plaques[7]

Part 2: Mammalian Spliceosome-Associated Protein 60 (SF3a60/SAP60)

Application Notes

The mammalian Spliceosome-Associated Protein 60 (SF3a60), also known as Splicing Factor 3a subunit 2 (SF3A2), is a core component of the SF3a complex, which is essential for the assembly of the U2 small nuclear ribonucleoprotein (snRNP) into the spliceosome. The SF3a complex, along with the SF3b complex, is required for the stable association of the U2 snRNP with the pre-mRNA branch site, a critical step in intron recognition and removal.[16][17] SF3a60 contains a zinc finger-like motif that is crucial for its function and is highly conserved evolutionarily.[17] While the spliceosome, in general, has emerged as a therapeutic target in cancer, with inhibitors targeting the SF3B complex showing preclinical and clinical activity, specific modulators of SF3a60 are not yet well-characterized.[18][19] However, given its essential role in splicing, aberrant SF3a60 function could be implicated in diseases with dysregulated splicing, making it a potential, albeit challenging, therapeutic target. Preclinical research on SF3a60 would likely focus on understanding its role in disease-specific splicing events and developing strategies to modulate its activity or its interaction with other spliceosomal components.

Signaling and Functional Pathway of Mammalian SF3a60

SF3a60 is a key player in the intricate process of pre-mRNA splicing. Its primary role is within the SF3a complex, which is crucial for the formation of the functional 17S U2 snRNP and the subsequent assembly of the prespliceosome.

SF3a60_Spliceosome_Assembly cluster_assembly Spliceosome Assembly Pathway cluster_SF3a SF3a Complex Formation 12S_U2_snRNP 12S U2 snRNP 15S_U2_snRNP 15S U2 snRNP 12S_U2_snRNP->15S_U2_snRNP + SF3b SF3b SF3b complex 17S_U2_snRNP 17S U2 snRNP (Active) 15S_U2_snRNP->17S_U2_snRNP + SF3a SF3a_complex SF3a complex (SF3a60, SF3a66, SF3a120) Prespliceosome Prespliceosome (A Complex) 17S_U2_snRNP->Prespliceosome + pre-mRNA Pre_mRNA pre-mRNA SF3a60 SF3a60 SF3a60->SF3a_complex SF3a66 SF3a66 SF3a66->SF3a_complex SF3a120 SF3a120 SF3a120->SF3a_complex

Role of SF3a60 in the spliceosome assembly pathway.
Experimental Protocols for Mammalian SF3a60

This protocol allows for the biochemical analysis of spliceosome assembly and can be used to assess the impact of potential SF3a60 modulators.

  • Materials:

    • HeLa cell nuclear extract

    • Radiolabeled pre-mRNA substrate

    • ATP

    • Native gel electrophoresis apparatus

    • Phosphorimager or autoradiography film

  • Protocol:

    • Prepare a splicing reaction mixture containing HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and buffer.

    • Incubate the reaction at 30°C to allow for spliceosome assembly.

    • At various time points, take aliquots of the reaction and stop the assembly by adding a loading dye containing heparin.

    • Separate the spliceosomal complexes (H, A, B, and C complexes) by native agarose or polyacrylamide gel electrophoresis.[20]

    • Visualize the radiolabeled complexes using a phosphorimager or by autoradiography.

This assay assesses the catalytic activity of the spliceosome and can be used to determine if modulation of SF3a60 affects splicing efficiency.

  • Materials:

    • HeLa cell nuclear extract

    • Radiolabeled pre-mRNA substrate

    • ATP

    • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Protocol:

    • Set up in vitro splicing reactions as described above.

    • Incubate for a sufficient time to allow for both steps of splicing to occur (e.g., 60-90 minutes).

    • Stop the reaction and extract the RNA.

    • Separate the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) by denaturing PAGE.

    • Visualize and quantify the different RNA species to determine splicing efficiency.

Quantitative Data from Preclinical Studies of Spliceosome Modulators

While specific inhibitors of SF3a60 are not well-documented, data for inhibitors of the related SF3b complex provide a reference for the potential efficacy of spliceosome modulators.

Compound Target Cell Line IC50 Reference
Sudemycin D6SF3B1SK-MEL-2 (Melanoma)39 nM[19]
Sudemycin D6JeKo-1 (Mantle cell lymphoma)26 nM[19]
Sudemycin D6HeLa (Cervical cancer)50 nM[19]
THZ1CDK7/12/13Various cancer cell linesPreclinical antitumor activity[18]
GSK3326595PRMT5Mantle Cell LymphomaIn vitro and in vivo cell death[18]

References

Best Practices for Handling and Storing Secreted Aspartyl Proteinase 6 (SAP6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Secreted Aspartyl Proteinase 6 (SAP6) is a key virulence factor of the fungal pathogen Candida albicans, playing a significant role in the pathogenesis of oral candidiasis.[1][2] This enzyme facilitates tissue invasion and modulates the host immune response, making it a critical target for research and drug development.[1] Proper handling and storage of recombinant this compound are paramount to ensure its stability and activity for reliable and reproducible experimental outcomes.

General Handling

Standard laboratory practices for handling proteins should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and lab coats. For lyophilized protein, it is recommended to briefly centrifuge the vial before opening to ensure the entire contents are at the bottom. When reconstituting, avoid vigorous shaking or vortexing, as this can cause protein denaturation. Gentle agitation is sufficient to dissolve the protein.

Reconstitution of Lyophilized this compound

For reconstituting lyophilized this compound, sterile deionized water is recommended to create a stock solution with a concentration between 0.1 and 1.0 mg/mL. To enhance long-term stability, the addition of a cryoprotectant like glycerol to a final concentration of 5% to 50% is advised before aliquoting for storage at -20°C or -80°C.

Storage Recommendations

The stability of this compound is dependent on storage conditions. Both lyophilized and reconstituted forms require specific temperature and buffer conditions to maintain enzymatic activity and structural integrity.

FormStorage TemperatureDurationBuffer ConditionsNotes
Lyophilized -20°C to -80°CUp to 12 monthsN/ABefore lyophilization, Tris/PBS-based buffer with 6% Trehalose is often used.
Liquid (Reconstituted) -20°C to -80°CUp to 6 monthsTris/PBS-based buffer, 5%-50% glycerolAliquoting is necessary for multiple uses to avoid repeated freeze-thaw cycles.
Working Aliquots 4°CShort-termIn experimental bufferAvoid prolonged storage at this temperature.

Table 1: Recommended Storage Conditions for Recombinant this compound

Experimental Protocols

Enzymatic Activity Assay

The proteolytic activity of this compound can be determined using a fluorescent protease assay.

Principle: This assay utilizes a casein substrate labeled with a fluorescent dye (e.g., FITC). Upon cleavage by this compound, smaller, acid-soluble fluorescent fragments are produced. The fluorescence intensity of these fragments is directly proportional to the protease activity.

Protocol:

  • Reagent Preparation:

    • Incubation Buffer: 20 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.6.

    • Assay Buffer: 500 mM Tris buffer, pH 8.5.

    • FITC-Casein Substrate: Prepare a stock solution and dilute as per the manufacturer's instructions.

    • TCA Solution: 0.6 N Trichloroacetic Acid.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 20 µL of Incubation Buffer, 20 µL of FITC-Casein Substrate, and 10 µL of the this compound sample.

    • For a blank control, use 10 µL of ultrapure water instead of the this compound sample.

    • Incubate the mixture at 37°C for 60 minutes in the dark.[3][4][5]

    • Stop the reaction by adding 150 µL of TCA solution and incubate at 37°C for 30 minutes in the dark.[3][4][5]

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undigested substrate.[3][4][5]

    • Carefully transfer the supernatant containing the fluorescent fragments to a new tube.

  • Fluorescence Measurement:

    • Dilute 10 µL of the supernatant with 1 mL of Assay Buffer.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[4]

Cell-Based Assays

1. Stimulation of Oral Epithelial Cells (OECs):

This compound induces the production of pro-inflammatory cytokines in OECs.

  • Cell Culture: Culture primary OECs to confluence in appropriate media.

  • Stimulation: Treat the confluent OECs with purified recombinant this compound at a concentration of 10 µM for 24 hours at 37°C.

  • Analysis: Collect the cell culture supernatants and analyze for the presence of cytokines such as IL-1β and IL-8 using ELISA or cytokine arrays.

2. Macrophage and Dendritic Cell Stimulation:

This compound is a potent inducer of cytokine production in immune cells like macrophages and dendritic cells.

  • Cell Isolation and Culture: Isolate primary macrophages or dendritic cells, or use appropriate cell lines (e.g., J774A.1 macrophages).

  • Stimulation: Treat the cells with varying concentrations of recombinant this compound (e.g., 1 to 50 µg/ml) for 4 to 18 hours.[6]

  • Analysis: Assess cell viability using an ATP bioluminescence assay and measure the secretion of cytokines like IL-1β, TNF-α, and IL-6 in the culture supernatant by ELISA.[6]

In Vivo Model of Oral Candidiasis

A murine model can be used to study the in vivo effects of this compound.

  • Animal Model: Use immunosuppressed mice (e.g., with cortisone acetate) to render them susceptible to oral candidiasis.

  • Inoculation: Anesthetize the mice and inoculate them sublingually with a suspension of C. albicans. Alternatively, for studying the direct effect of the protein, recombinant this compound can be administered orally.

  • Outcome Assessment: Monitor the mice for the development of oral lesions (oral thrush).[7] At specific time points, sacrifice the animals and collect oral tissue for histological analysis and to determine the fungal burden by plating tissue homogenates on appropriate agar.

Signaling Pathways and Experimental Workflows

SAP6_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrins Integrins This compound->Integrins RGD domain binding p38_MAPK p38 MAPK PAR2->p38_MAPK MKP1 MKP1 Integrins->MKP1 c_Fos c-Fos p38_MAPK->c_Fos MKP1->c_Fos IL_8 IL-8 Release c_Fos->IL_8 IL_1beta IL-1β Release c_Fos->IL_1beta

Enzymatic_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Incubation Buffer, Assay Buffer, FITC-Casein, and TCA Solution Start->Prepare_Reagents Mix_Reactants Combine this compound sample, Incubation Buffer, and FITC-Casein Substrate Prepare_Reagents->Mix_Reactants Incubate_37C Incubate at 37°C for 60 min (in the dark) Mix_Reactants->Incubate_37C Stop_Reaction Add TCA Solution and incubate at 37°C for 30 min Incubate_37C->Stop_Reaction Centrifuge Centrifuge at 10,000 x g for 10 min Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure_Fluorescence Dilute in Assay Buffer and measure fluorescence (Ex: 485 nm, Em: 535 nm) Collect_Supernatant->Measure_Fluorescence End End Measure_Fluorescence->End

References

Application Notes and Protocols for SAP6 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and treatment protocols for the secreted aspartyl protease 6 (SAP6) of Candida albicans in a research setting. The information is intended to guide researchers in designing and executing experiments to investigate the multifaceted roles of this compound in host-pathogen interactions, immune modulation, and signal transduction.

Introduction to this compound

Secreted aspartyl protease 6 (this compound) is a key virulence factor of the opportunistic fungal pathogen Candida albicans. It plays a significant role in the fungus's ability to adhere to host cells, invade tissues, and evade the host immune system.[1][2] this compound exerts its effects through both proteolytic and non-proteolytic mechanisms, engaging with host cell surface receptors to trigger specific signaling cascades.[3][4] Understanding the precise dosage and treatment protocols for this compound is critical for elucidating its mechanisms of action and for the development of novel antifungal therapies.

Quantitative Data Summary

The following tables summarize the reported dosages and concentrations of this compound used in various in vitro and in vivo research models.

Table 1: In Vitro Dosage and Concentration of Recombinant this compound (rthis compound)

Cell TypeApplicationConcentration RangeIncubation TimeKey FindingsReference
Human Oral Epithelial Cells (OECs)Cytokine Release Assay10 µM24 hoursInduction of IL-1β and IL-8[3]
Human Oral Epithelial Cells (OECs)Transepithelial Electrical Resistance (TEER)0.1 µM - 10 µMNot specifiedDose-dependent reduction in barrier function[3]
Human NeutrophilsNADPH Oxidase Activation1 - 10 ng/mLNot specifiedTriggered ROS production[5]
Human NeutrophilsChemiluminescence Assay (ROS production)12, 120, 1200 ng/mL1 hourAttenuation of PMA-induced ROS[6]
Human NeutrophilsROS Release Analysis0.1 - 1000 ng/mL30 minutesBiphasic effect on ROS release[6]
Human NeutrophilsNeutrophil Migration Assay~0.5 µg/mLNot specifiedOptimal concentration for chemotaxis[7]
Murine Macrophages (RAW 264.7)Caspase-11 Activation / Cytokine Production20 µg/mL2, 18, 48 hoursActivation of the noncanonical inflammasome[8]
THP-1 MonocytesCo-culture with C. albicansNot applicable1 hourStudied hyphal escape from phagocytes[9]

Table 2: In Vivo Dosage of this compound and C. albicans

Animal ModelApplicationDosageDurationKey FindingsReference
Murine Vaginal CandidiasisInduction of Neutrophil Chemotaxis0.5 µg/10 µL/mouse (this compound)24 hoursThis compound induced neutrophil recruitment[7]
Murine Oral CandidiasisInfection Model1 x 10⁸ blastoconidia3 daysAssessed fungal plaque formation[2][10]
Murine Systemic InfectionHematogenous Dissemination2 x 10⁵ or 4 x 10⁵ cells (i.v.)4 daysMonitored SAP gene activation in kidneys[10]

Signaling Pathways of this compound

This compound interacts with host cells through distinct mechanisms, leading to the activation of multiple signaling pathways.

Dual Signaling in Oral Epithelial Cells

This compound activates oral epithelial cells (OECs) through two parallel pathways:

  • Protease-Activated Receptor 2 (PAR2) Pathway: The proteolytic activity of this compound cleaves and activates PAR2, which initiates a signaling cascade through p38 MAPK, leading to the production and release of the pro-inflammatory chemokine IL-8.[3]

  • Integrin-Mediated Pathway: The RGD (Arginine-Glycine-Aspartic acid) motif within this compound binds to host cell integrins.[3][4] This interaction triggers a separate signaling pathway involving the activation of MKP1 and c-Fos, resulting in the secretion of IL-1β.[3]

SAP6_OEC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrin Integrin This compound->Integrin RGD Binding p38 p38 MAPK PAR2->p38 MKP1 MKP1 Integrin->MKP1 cFos_p38 c-Fos p38->cFos_p38 cFos_MKP1 c-Fos MKP1->cFos_MKP1 IL8 IL-8 Release cFos_p38->IL8 IL1b IL-1β Release cFos_MKP1->IL1b

Caption: Dual signaling pathways of this compound in oral epithelial cells.
"Trojan Horse" Mechanism in Neutrophils

This compound can be internalized by neutrophils, where it employs a "Trojan horse" mechanism to subvert the host's innate immune response.[11] Inside the neutrophil, this compound proteolytically degrades components of the NADPH oxidase complex, which is essential for the production of reactive oxygen species (ROS).[5] This leads to an attenuation of ROS production and inhibits ROS-dependent neutrophil extracellular trap (NET) formation (NETosis), thereby facilitating immune evasion by C. albicans.[5][11]

SAP6_Neutrophil_Signaling cluster_extracellular Extracellular cluster_intracellular Neutrophil SAP6_ext This compound SAP6_int Internalized this compound SAP6_ext->SAP6_int Internalization NADPH_oxidase NADPH Oxidase SAP6_int->NADPH_oxidase Proteolytic Degradation ROS ROS Production NADPH_oxidase->ROS NETosis NETosis ROS->NETosis

Caption: "Trojan Horse" mechanism of this compound in neutrophils.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Stimulation of Oral Epithelial Cells

Objective: To assess the pro-inflammatory response of OECs to rthis compound.

Materials:

  • Human Oral Epithelial Cells (OECs)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Recombinant this compound (rthis compound)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for IL-8 and IL-1β

  • Multi-well cell culture plates

Protocol:

  • Seed OECs in multi-well plates and culture until they reach confluence.

  • Prepare a stock solution of rthis compound in a suitable buffer (e.g., PBS).

  • The day before the experiment, replace the culture medium with fresh, serum-free medium.

  • On the day of the experiment, treat the confluent OEC monolayers with 10 µM rthis compound. Include an untreated control group.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Analyze the clarified supernatants for the presence of IL-8 and IL-1β using specific ELISA kits, following the manufacturer's instructions.

Neutrophil ROS Production Assay

Objective: To measure the effect of this compound on ROS production by human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • Hank's Balanced Salt Solution (HBSS)

  • Luminol or another suitable chemiluminescent probe

  • Recombinant this compound (rthis compound)

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • 96-well white opaque microplates

  • Luminometer

Protocol:

  • Isolate human neutrophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method.

  • Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • In a 96-well white opaque plate, add the neutrophil suspension.

  • Add varying concentrations of rthis compound (e.g., 12, 120, and 1200 ng/mL) to the wells. Include a vehicle control.

  • Incubate the plate for 1 hour at 37°C.

  • Add the chemiluminescent probe (e.g., luminol) to each well.

  • After a brief equilibration period (e.g., 10 minutes), add PMA (e.g., 25 nM) to stimulate ROS production.

  • Immediately place the plate in a luminometer and measure the chemiluminescence at regular intervals (e.g., every 60 seconds) for a desired period.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., OECs, Neutrophils) Treatment Incubate Cells with this compound (Varying Doses & Times) Cell_Culture->Treatment rSAP6_Prep Recombinant this compound Preparation & Quantification rSAP6_Prep->Treatment Supernatant_Analysis Supernatant Analysis (e.g., ELISA for Cytokines) Treatment->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis (e.g., Western Blot for Signaling Proteins) Treatment->Cell_Lysate_Analysis Functional_Assays Functional Assays (e.g., ROS Assay, TEER) Treatment->Functional_Assays Data_Analysis Data Analysis & Visualization Supernatant_Analysis->Data_Analysis Cell_Lysate_Analysis->Data_Analysis Functional_Assays->Data_Analysis

Caption: General experimental workflow for investigating this compound functions.

Conclusion

The provided application notes and protocols offer a foundational guide for researchers investigating the role of this compound in Candida albicans pathogenesis. The diverse dosage requirements across different cell types and experimental systems highlight the importance of careful optimization for each specific research question. The detailed signaling pathways and experimental workflows serve as a starting point for designing robust and informative studies aimed at unraveling the complex biology of this critical virulence factor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SAP6 Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAP6 experimental artifacts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments with Secreted Aspartic Protease 6 (this compound) from Candida albicans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a focus of research?

Secreted Aspartic Protease 6 (this compound) is a member of a family of ten secreted aspartic proteases in Candida albicans, a major fungal pathogen in humans. These proteases are considered key virulence factors as they help the fungus acquire nutrients and degrade host proteins involved in the immune defense. This compound, in particular, is associated with the hyphal form of C. albicans, which is critical for tissue invasion. Its role in pathogenesis makes it an important target for the development of new antifungal therapies.

Q2: What are the main challenges in working with a secreted fungal protease like this compound?

Working with secreted fungal proteins like this compound presents several challenges. These include achieving correct protein folding and post-translational modifications (such as glycosylation) in recombinant expression systems, which can impact enzymatic activity.[1] The secreted nature of the protein means that it needs to be efficiently recovered from the culture medium, which can sometimes be complex and require specific optimization. Furthermore, as a protease, this compound can be prone to autoproteolysis or degradation by other proteases, necessitating careful handling and the use of protease inhibitors during purification and analysis.

Troubleshooting Guides

This section provides troubleshooting guidance for common experimental techniques used in this compound research.

Recombinant Protein Expression and Purification

Q3: I am getting low or no expression of recombinant this compound. What are the possible causes and solutions?

Low or no expression of recombinant this compound is a common issue. The table below summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Codon Usage Mismatch Optimize the this compound gene sequence for the codon usage of your expression host (e.g., E. coli, yeast, insect cells).
Toxicity of this compound to the Host Use a tightly regulated promoter to control expression. Lower the induction temperature and/or inducer concentration to reduce the rate of protein synthesis.[1][2]
Inefficient Secretion If using a secretion system, ensure the signal peptide is compatible with the host. Consider fusing a different signal peptide to enhance secretion.[3]
Protein Degradation Add a cocktail of protease inhibitors to the lysis buffer and keep samples on ice.[4][5] Use protease-deficient host strains if available.
Incorrect Protein Folding Co-express with molecular chaperones to assist in proper folding.[6] Express this compound as a fusion protein with a highly soluble partner (e.g., MBP, GST).

Experimental Workflow for Recombinant this compound Expression and Purification

G cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of this compound gene cloning_vector Cloning into Expression Vector codon_optimization->cloning_vector transformation Transformation into Expression Host cloning_vector->transformation culture_growth Host Cell Culture Growth transformation->culture_growth induction Induction of this compound Expression culture_growth->induction cell_harvest Cell Harvest / Supernatant Collection induction->cell_harvest cell_lysis Cell Lysis (if not secreted) cell_harvest->cell_lysis clarification Clarification by Centrifugation cell_harvest->clarification cell_lysis->clarification chromatography Affinity Chromatography clarification->chromatography analysis Purity Check (SDS-PAGE) chromatography->analysis

Caption: A generalized workflow for the expression and purification of recombinant this compound.

Enzymatic Assays

Q4: My this compound enzymatic activity assay is giving inconsistent or unexpected results. What could be the issue?

Enzymatic assays for proteases can be prone to artifacts. The following table outlines common problems and solutions.

Potential Cause Recommended Solution
Substrate Specificity Issues Ensure the substrate used is optimal for this compound. This compound is an aspartic protease and typically cleaves between hydrophobic residues.[7][8]
Incorrect Buffer Conditions The optimal pH for this compound activity is acidic (around pH 3.0-5.0).[9] Ensure your assay buffer is within this range.
Enzyme Instability Perform assays promptly after purification. Store purified this compound in appropriate buffers at -80°C in small aliquots to avoid freeze-thaw cycles.
Contaminating Proteases Ensure the purified this compound is of high purity. The presence of other proteases can lead to non-specific substrate cleavage.
Assay Interference Components in your sample or buffer may inhibit or enhance the fluorescent/colorimetric signal. Run appropriate controls, including a no-enzyme control and a no-substrate control.[10]

Signaling Pathway Illustrating this compound Interaction with Host Cells

G cluster_fungus Candida albicans (Hyphae) cluster_host Host Epithelial Cell This compound This compound Secretion ecadherin E-cadherin Degradation This compound->ecadherin Tissue Damage par2 PAR2 Activation This compound->par2 Signaling invasion Fungal Invasion ecadherin->invasion inflammation Pro-inflammatory Cytokine Release par2->inflammation inflammation->invasion

Caption: Simplified pathway of this compound-mediated host cell interaction and invasion.

Western Blotting

Q5: I am having trouble detecting this compound by Western blot. What are some common troubleshooting steps?

Detecting secreted proteins like this compound via Western blot can be challenging. Here are some common issues and their solutions.

Potential Cause Recommended Solution
Low Protein Concentration in Supernatant Concentrate the culture supernatant before loading. Use a protein precipitation method (e.g., TCA precipitation) to enrich for secreted proteins.
Protein Degradation Add protease inhibitors to the culture medium before harvesting and to all subsequent buffers.[4][5]
Poor Antibody Recognition Ensure your primary antibody is validated for Western blotting and recognizes the specific form of this compound (e.g., glycosylated, denatured). Run a positive control with purified recombinant this compound.
Inefficient Transfer Optimize transfer conditions (time, voltage/current) for a protein of the size of this compound. Use a PVDF membrane, which is often better for hydrophobic proteins.
High Background Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[11] Increase the number and duration of wash steps.
Immunofluorescence

Q6: I am observing weak or non-specific signals in my this compound immunofluorescence experiments. How can I improve my results?

Immunofluorescence for secreted proteins requires careful optimization. The following table provides troubleshooting tips.

Potential Cause Recommended Solution
Low Protein Abundance If detecting secreted this compound, the protein may be diffuse in the extracellular space. Try to capture secreted proteins by co-culturing with host cells.
Epitope Masking The fixation method (e.g., paraformaldehyde, methanol) can mask the epitope recognized by the antibody. Try different fixation protocols or perform antigen retrieval.[12][13]
Inadequate Permeabilization If detecting intracellular this compound before secretion, ensure adequate cell permeabilization (e.g., with Triton X-100 or saponin).
Non-specific Antibody Binding Titrate the primary and secondary antibody concentrations to find the optimal dilution.[14] Use a blocking solution containing serum from the same species as the secondary antibody.[15]
Autofluorescence Use an unstained control to check for cellular autofluorescence. If present, consider using a different fluorophore with a longer excitation wavelength.

Logical Diagram for Troubleshooting Immunofluorescence

G start Weak or No Signal check_protein Is the protein expressed? (Check with Western Blot) start->check_protein check_antibody Is the primary antibody working? (Test on positive control) check_protein->check_antibody Yes signal_amp Use Signal Amplification check_protein->signal_amp Low Expression optimize_fixation Optimize Fixation/ Permeabilization check_antibody->optimize_fixation Yes increase_ab_conc Increase Antibody Concentration optimize_fixation->increase_ab_conc increase_ab_conc->signal_amp high_background High Background decrease_ab_conc Decrease Antibody Concentration high_background->decrease_ab_conc optimize_blocking Optimize Blocking (time, agent) decrease_ab_conc->optimize_blocking increase_washes Increase Wash Steps optimize_blocking->increase_washes isotype_control Use Isotype Control increase_washes->isotype_control

Caption: A decision tree for troubleshooting common immunofluorescence issues.

Detailed Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) of this compound Interaction Partners

This protocol is designed to identify host or fungal proteins that interact with this compound.

  • Cell Culture and Lysis:

    • Co-culture C. albicans expressing tagged-SAP6 (e.g., HA- or FLAG-tagged) with host cells (e.g., oral epithelial cells).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[16] Keep on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-tag antibody (or anti-SAP6 antibody) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blot using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification.

References

How to improve the solubility of SAP6 for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the solubility of the protein SAP6 for various assays.

Frequently Asked Questions (FAQs)

Q1: My purified this compound protein is precipitating out of solution. What are the common causes?

Protein precipitation is a common issue that can stem from several factors related to the protein's intrinsic properties and its environment.[1][2] Key factors influencing protein solubility include pH, ionic strength, temperature, and protein concentration.[3][4] Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero, as this minimizes electrostatic repulsion between molecules.[3][5] High protein concentrations can also lead to aggregation and precipitation.[3]

Q2: How can I determine the optimal buffer conditions for this compound?

The optimal buffer conditions for a protein are highly specific to that protein. A systematic approach, often called a solubility screen, is the most effective way to determine the ideal buffer for this compound. This involves testing a range of buffer conditions, including different pH levels, salt concentrations, and the addition of various solubility-enhancing agents.[6][7] It is generally advisable to work at a pH that is at least one unit away from the protein's pI.[3]

Q3: What are some common additives I can use to improve the solubility of this compound?

Various additives can be included in your buffer to help maintain the solubility and stability of this compound. These additives work through different mechanisms to prevent aggregation and precipitation.[3] Common additives include salts, osmolytes, reducing agents, non-denaturing detergents, and certain amino acids.[3][] For instance, reducing agents like DTT or β-mercaptoethanol are crucial if this compound has exposed cysteine residues that could form intermolecular disulfide bonds, leading to aggregation.[3]

Troubleshooting Guide

Issue: this compound precipitates during or after purification.

This is a common problem that can often be addressed by modifying the buffer composition. Below is a summary of common additives that can be tested to improve the solubility of this compound.

Table 1: Common Buffer Additives to Enhance Protein Solubility

Additive ClassExamplesTypical ConcentrationMechanism of Action
Salts NaCl, KCl, (NH₄)₂SO₄50-500 mMModulates ionic strength, preventing non-specific electrostatic interactions. Can lead to "salting in" or "salting out" effects.[9][10][11]
Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v)Stabilize the native protein structure by promoting preferential hydration of the protein surface.[3][6]
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)1-10 mMPrevent the formation of intermolecular disulfide bonds that can lead to aggregation.[3][]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.01-0.1% (v/v)Solubilize protein aggregates by interacting with hydrophobic patches on the protein surface.[3][12]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMCan suppress protein aggregation and increase solubility by interacting with charged and hydrophobic regions.[3]
Chelating Agents EDTA1-5 mMRemove divalent cations that might be co-purifying with the protein and causing aggregation.[11]

Experimental Protocols

Protocol: Small-Scale Solubility Screen for this compound

This protocol outlines a method to systematically test different buffer conditions to identify those that improve the solubility of this compound.

1. Preparation of this compound Stock:

  • Start with a concentrated stock of purified this compound that is showing signs of precipitation or is difficult to work with.

  • If the protein is already precipitated, attempt to resolubilize it in a denaturing agent like 6M Guanidine HCl or 8M Urea, followed by dialysis into a starting buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). Note that refolding may be required.

2. Preparation of Screening Buffers:

  • Prepare a series of buffers with varying pH, salt concentrations, and additives as outlined in Table 1. A 96-well plate format is ideal for this screen.

  • pH Screen: Prepare buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffering agent is effective at the chosen pH.

  • Salt Screen: For a promising pH, prepare buffers with a range of NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).

  • Additive Screen: To the best pH/salt combination, add individual additives from Table 1 at their recommended concentrations.

3. Solubility Assay:

  • Dilute the this compound stock into each of the screening buffers to a final concentration where solubility is a known issue.

  • Incubate the samples for a set period (e.g., 1 hour) at a relevant temperature (e.g., 4°C or room temperature).

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any insoluble protein.

  • Carefully collect the supernatant from each sample.

  • Determine the protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA).

4. Analysis:

  • Compare the protein concentrations in the supernatants from the different buffer conditions.

  • The buffer that yields the highest concentration of soluble protein is the most promising for your assays.

Visualizations

The following diagrams illustrate the key factors influencing protein solubility and a workflow for troubleshooting solubility issues.

Factors Influencing Protein Solubility A Protein Properties C Amino Acid Sequence A->C D pI A->D E Hydrophobicity A->E B Environmental Factors F pH B->F G Ionic Strength B->G H Temperature B->H I Additives B->I J Protein Concentration B->J K Solubility Outcome C->K D->K E->K F->K G->K H->K I->K J->K

Caption: Key intrinsic and extrinsic factors affecting protein solubility.

Workflow for Troubleshooting this compound Solubility start Start: this compound Precipitation Observed check_pi Determine pI of this compound start->check_pi adjust_ph Adjust Buffer pH (>1 unit away from pI) check_pi->adjust_ph end End: Soluble this compound adjust_ph->end Soluble insoluble Still Insoluble adjust_ph->insoluble Precipitation Persists solubility_screen Perform Solubility Screen (Salts, Additives) test_additives Test Individual Additives (Glycerol, DTT, etc.) solubility_screen->test_additives optimize_conc Optimize Protein Concentration test_additives->optimize_conc optimize_conc->end Soluble insoluble->solubility_screen

Caption: A stepwise approach to resolving this compound solubility issues.

References

Technical Support Center: Optimizing SAP6 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Secreted Aspartyl Protease 6 (SAP6) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a secreted aspartyl protease from Candida albicans that plays a significant role in the fungus's virulence. In vitro, it interacts with host cells to elicit inflammatory responses. Its mechanism is twofold: it can proteolytically activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling, and its RGD (Arginine-Glycine-Aspartic acid) motif can bind to host cell integrins, initiating a separate signaling cascade.

Q2: What are the known signaling pathways activated by this compound?

A2: this compound has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway through PAR2, leading to the release of pro-inflammatory cytokines such as IL-8. Additionally, its interaction with integrins can activate signaling pathways involving MKP1, resulting in the production of other cytokines like IL-1β.

Q3: How should I handle and store recombinant this compound to maintain its activity?

A3: Proper handling and storage of recombinant this compound are crucial for reproducible results. Here are some general guidelines:

  • Reconstitution: Reconstitute lyophilized this compound in a buffer recommended by the manufacturer, typically sterile water or a buffered solution like PBS. Avoid vigorous vortexing; gently swirl or pipette up and down to dissolve.

  • Aliquoting: After reconstitution, aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein.

  • Storage: For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. For short-term storage (a few days to a week), 4°C may be acceptable, but it is protein-dependent and should be verified.

  • Carrier Proteins: For very dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to prevent adsorption of this compound to the storage vial.

Q4: My recombinant this compound is showing low or no activity. What are the possible causes?

A4: Several factors can lead to reduced this compound activity:

  • Improper Storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to denaturation and loss of activity.

  • Protein Aggregation: this compound, like many recombinant proteins, can be prone to aggregation, especially at high concentrations or in suboptimal buffer conditions. Aggregates are often inactive.

  • Suboptimal Assay Conditions: The pH, ionic strength, and temperature of your assay buffer can significantly impact enzymatic activity. Ensure your assay conditions are optimal for this compound.

  • Degradation: Contamination with other proteases or microbial growth can lead to the degradation of your recombinant this compound. Always use sterile techniques and consider adding a protease inhibitor cocktail (that does not inhibit this compound) to your preparations if necessary.

Troubleshooting Guides

Issue 1: Determining the Optimal this compound Concentration

Q: How do I determine the best concentration of this compound for my specific in vitro experiment?

A: The optimal concentration of this compound is highly dependent on the cell type, the experimental endpoint being measured (e.g., cytokine release, cell viability, signal transduction), and the incubation time. A dose-response experiment is the most effective way to determine the optimal concentration.

Recommended Approach: Dose-Response Experiment

  • Select a Concentration Range: Based on literature values (see Table 1), start with a broad range of concentrations. A logarithmic dilution series is often a good starting point (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Cell Stimulation: Treat your cells with the different concentrations of this compound for a predetermined incubation time.

  • Measure the Response: Quantify the desired biological response at each concentration.

  • Plot and Analyze: Plot the response as a function of the this compound concentration. The optimal concentration will be in the dynamic range of this curve, often the concentration that gives a significant and reproducible response without causing excessive cytotoxicity.

Issue 2: High Background or No Response in Cytokine Assays

Q: I am not seeing a significant induction of cytokines (e.g., IL-6, IL-8) after stimulating my cells with this compound, or the background levels are too high.

A: This can be due to several factors related to the cells, the protein, or the assay itself.

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency. Over-confluent or stressed cells may not respond optimally.

  • This compound Activity: Verify the activity of your recombinant this compound. If possible, use a positive control (e.g., another known agonist for your target cells) to ensure the cells are responsive.

  • Incubation Time: The kinetics of cytokine release can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for your specific cell type and cytokine.

  • Assay Sensitivity: Ensure your cytokine detection method (e.g., ELISA, Luminex) is sensitive enough to detect the expected concentrations.

  • LPS Contamination: Recombinant proteins can sometimes be contaminated with bacterial lipopolysaccharide (LPS), which is a potent inducer of inflammatory cytokines. Consider using a polymyxin B control to rule out the effects of LPS contamination.

Issue 3: Protein Aggregation

Q: I observe precipitation or a loss of activity in my this compound solution over time. How can I prevent this?

A: Protein aggregation is a common issue with recombinant proteins. Here are some strategies to mitigate it:

  • Optimize Buffer Conditions:

    • pH: Maintain the pH of your buffer at least one unit away from the isoelectric point (pI) of this compound.

    • Ionic Strength: Varying the salt concentration (e.g., 150-500 mM NaCl) can help minimize aggregation.

  • Use Additives:

    • Glycerol: Adding glycerol (10-50%) can stabilize the protein, especially during freezing.

    • Reducing Agents: For proteins with free cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of disulfide-linked aggregates.

  • Concentration: Store and handle the protein at the lowest concentration that is practical for your experiments.

Data Presentation

Table 1: Reported Concentrations of this compound for In Vitro Studies

Cell TypeAssayThis compound ConcentrationIncubation TimeReference
Human Oral Epithelial Cells (OECs)IL-1β and IL-8 Release10 µM24 hours[1]
Human Oral Epithelial Cells (OECs)p38 MAPK Phosphorylation10 µM24 hours[1]
Human NeutrophilsInteraction and Apoptosis100 ng/mLUp to 75 minutes
MacrophagesM1 PolarizationNot specified for this compound-

Note: The molecular weight of recombinant this compound can vary depending on its production and purification. Please refer to the manufacturer's specifications to convert between molar concentrations and mass concentrations.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Cytokine Release from Epithelial Cells

1. Cell Culture: a. Culture human epithelial cells (e.g., oral or bronchial) in the appropriate medium and conditions until they reach 80-90% confluency in a 96-well plate.

2. Preparation of this compound Dilutions: a. Reconstitute and dilute recombinant this compound in sterile, endotoxin-free PBS or cell culture medium without serum to create a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

3. Cell Stimulation: a. Gently wash the cells with PBS. b. Add the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., LPS or another known cytokine inducer). c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (a 24-hour incubation is a good starting point).

4. Supernatant Collection: a. After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. b. Carefully collect the supernatants without disturbing the cell layer.

5. Cytokine Quantification: a. Measure the concentration of the cytokine of interest (e.g., IL-6, IL-8) in the supernatants using a validated method such as ELISA or a multiplex bead-based assay.

6. Data Analysis: a. Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and determine the optimal concentration range.

Mandatory Visualizations

SAP6_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrin Integrin This compound->Integrin RGD Motif Binding p38_MAPK p38 MAPK PAR2->p38_MAPK Activation MKP1 MKP1 Integrin->MKP1 Activation Cytokine_Release_IL8 IL-8 Release p38_MAPK->Cytokine_Release_IL8 Cytokine_Release_IL1b IL-1β Release MKP1->Cytokine_Release_IL1b

Caption: this compound Signaling Pathways in Host Cells.

Experimental_Workflow Start Start Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Prepare_this compound Prepare this compound Dilution Series Cell_Culture->Prepare_this compound Stimulate_Cells Stimulate Cells with This compound Concentrations Prepare_this compound->Stimulate_Cells Incubate Incubate for Defined Time Stimulate_Cells->Incubate Collect_Samples Collect Supernatants or Cell Lysates Incubate->Collect_Samples Measure_Response Measure Biological Response Collect_Samples->Measure_Response Analyze_Data Analyze Data and Plot Dose-Response Curve Measure_Response->Analyze_Data Determine_Optimal_Conc Determine Optimal Concentration Analyze_Data->Determine_Optimal_Conc

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree Problem Problem: Inconsistent or No Response to this compound Stimulation Check_Protein Check this compound Integrity Problem->Check_Protein Check_Cells Check Cell Health and Responsiveness Problem->Check_Cells Check_Assay Check Assay Parameters Problem->Check_Assay Storage Improper Storage? (Freeze-thaw cycles) Check_Protein->Storage Aggregation Aggregation? (Visual inspection, DLS) Check_Protein->Aggregation Activity Low Activity? (Activity assay) Check_Protein->Activity Viability Low Viability? Check_Cells->Viability Confluency Suboptimal Confluency? Check_Cells->Confluency Positive_Control No Response to Positive Control? Check_Cells->Positive_Control Incubation_Time Suboptimal Incubation Time? Check_Assay->Incubation_Time Assay_Sensitivity Insufficient Assay Sensitivity? Check_Assay->Assay_Sensitivity LPS_Contamination LPS Contamination? Check_Assay->LPS_Contamination

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Overcoming Challenges in SAP6 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAP6 synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical synthesis of this compound and other challenging peptides.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound challenging?

The synthesis of a peptide like this compound can be complex due to its primary sequence, which may contain hydrophobic residues, sequences prone to aggregation, and amino acids that are sterically hindered or can undergo side reactions. Challenges often arise from incomplete coupling reactions, difficult deprotection steps, and aggregation of the growing peptide chain on the solid support.[1][2]

Q2: What is the most common cause of low yield and purity in this compound synthesis?

The most frequent cause of low yield and purity is peptide aggregation during solid-phase peptide synthesis (SPPS).[1] Aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete deprotection and coupling steps, which results in deletion sequences and other impurities.[3]

Q3: How can I monitor the progress of my this compound synthesis?

Regular monitoring of coupling and deprotection steps is crucial. The ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines after a coupling step. A negative ninhydrin test indicates a complete coupling reaction. For residues like proline, which is a secondary amine, an isatin test can be used.[4] Additionally, cleaving a small amount of peptide from the resin for analysis by mass spectrometry at key points during the synthesis can help identify any issues early on.

Q4: What are the best practices for storing synthesized this compound?

For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccator to keep them dry. If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent for reconstitution is also critical and should be optimized based on the peptide's sequence.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low Coupling Efficiency

Symptom: Positive ninhydrin test after a coupling step, indicating the presence of unreacted free amines.

Possible Causes and Solutions:

  • Steric Hindrance: Certain amino acids, particularly bulky ones like Val, Ile, or Arg, can be difficult to couple.[5]

    • Solution: Increase the coupling time and/or temperature. Consider using a more potent coupling reagent. Double coupling, where the coupling step is repeated, can also be effective.[5]

  • Peptide Aggregation: The growing peptide chain may be aggregated, preventing the incoming amino acid from reaching the N-terminus.[1]

    • Solution: Use a solvent system known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[3] Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or (2-hydroxy-4-methoxybenzyl) (Hmb) on specific residues can also prevent aggregation.[6]

  • Reagent Concentration: Insufficient concentration of amino acid or coupling reagents.

    • Solution: Increase the concentration of the amino acid and coupling reagents. A higher concentration can drive the reaction to completion, especially for difficult couplings.[5]

Problem 2: Incomplete Fmoc-Deprotection

Symptom: The appearance of +98 Da (Fmoc adduct) peaks in the mass spectrum of the crude peptide.

Possible Causes and Solutions:

  • Peptide Aggregation: Similar to coupling issues, aggregation can hinder the access of the deprotecting agent (e.g., piperidine) to the Fmoc group.

    • Solution: Add chaotropic salts like LiCl to the deprotection solution to disrupt aggregation. Using a different solvent system can also be beneficial.

  • Insufficient Deprotection Time: The standard deprotection time may not be sufficient for all residues.

    • Solution: Increase the deprotection time or perform a second deprotection step.

Problem 3: Peptide Aggregation During Synthesis

Symptom: Consistently low yields, presence of multiple deletion sequences in the mass spectrum, and physical clumping of the resin.

Possible Causes and Solutions:

  • Hydrophobic Sequences: Stretches of hydrophobic amino acids are prone to forming secondary structures and aggregating.[1][7]

    • Solution:

      • Chaotropic Agents: Add chaotropic salts to the coupling and deprotection solutions.

      • Special Solvents: Use solvents like NMP or a mixture of DMF/DCM/NMP.[3]

      • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific Ser or Thr residues to introduce a "kink" in the peptide backbone and disrupt aggregation.

      • Backbone Protection: Use Hmb or Dmb protected amino acids.

Problem 4: Poor Solubility of the Cleaved Peptide

Symptom: The peptide precipitates out of solution after cleavage from the resin and is difficult to purify.

Possible Causes and Solutions:

  • Hydrophobic Nature of the Peptide: Highly hydrophobic peptides often have poor solubility in standard aqueous buffers used for purification.[6][7]

    • Solution:

      • Alternative Solvents: Use solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to dissolve the peptide before purification.[6] Be cautious as these can affect reversed-phase HPLC performance.

      • Guanidinium Chloride or Urea: High concentrations of these denaturing agents can help solubilize aggregated peptides.

      • pH Adjustment: Modifying the pH of the solution can sometimes improve solubility.

Quantitative Data Summary

Table 1: Effect of Different Coupling Reagents on a Difficult Coupling Step

Coupling ReagentCoupling Time (min)Crude Purity (%)Target Peptide Yield (%)
HBTU/HOBt606555
HATU/HOAt608578
PyBOP908072
DIC/Oxyma1207060

Data is representative and may vary based on the specific peptide sequence and synthesis conditions.

Table 2: Impact of Additives on Deprotection Efficiency in an Aggregated Sequence

Deprotection CocktailDeprotection Time (min)Incomplete Deprotection (%)
20% Piperidine in DMF2015
20% Piperidine in NMP208
20% Piperidine in DMF + 0.1M HOBt2010
20% Piperidine in DMF + 1% Triton X-100205

Data is representative and intended to illustrate relative effectiveness.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (4 eq), a coupling reagent (e.g., HATU, 3.9 eq), and a base (e.g., DIPEA, 8 eq) in DMF for 5 minutes.

    • Add the pre-activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3 times).

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin
  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid protecting groups used. A common cocktail is Reagent K: 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).[4]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with gentle shaking.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

sps_workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Resin with Linker Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure this compound Peptide Lyophilization->FinalPeptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_tree Start Synthesis Problem Identified ProblemType What is the primary symptom? Start->ProblemType LowYield Low Yield / Purity ProblemType->LowYield IncompleteReaction Incomplete Reaction (Positive Ninhydrin) ProblemType->IncompleteReaction Solubility Poor Cleaved Peptide Solubility ProblemType->Solubility CheckAggregation Suspect Aggregation? LowYield->CheckAggregation StericHindrance Is the residue sterically hindered (e.g., Arg, Val)? IncompleteReaction->StericHindrance Hydrophobic Is the peptide highly hydrophobic? Solubility->Hydrophobic CheckAggregation->IncompleteReaction No SolutionAggregation Use chaotropic agents Pseudoproline dipeptides Backbone protection CheckAggregation->SolutionAggregation Yes StericHindrance->CheckAggregation No SolutionCoupling Double couple Increase coupling time Use stronger coupling reagent StericHindrance->SolutionCoupling Yes SolutionSolubility Use TFE or HFIP Add denaturants (Urea) Adjust pH Hydrophobic->SolutionSolubility Yes

Caption: A decision tree for troubleshooting common SPPS issues.

sap6_pathway cluster_host Host Cell cluster_pathogen Pathogen Receptor Host Cell Receptor MAPK_Pathway MAPK Signaling Cascade Receptor->MAPK_Pathway Activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) MAPK_Pathway->Inflammatory_Response This compound Secreted this compound Pathogen_Surface Pathogen Surface Protein This compound->Pathogen_Surface Modulates Adhesion Pathogen_Surface->Receptor Binds SAP6_inhibitor This compound Inhibitor SAP6_inhibitor->this compound

Caption: A hypothetical signaling pathway involving this compound in pathogenesis.

References

Technical Support Center: Refining SAP6 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of Secreted Aspartyl Protease 6 (SAP6). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation & Stability

Q: My recombinant this compound solution shows precipitation upon preparation or during storage. What could be the cause and how can I resolve this?

A: Precipitation of recombinant this compound can be attributed to several factors including improper buffer conditions, protein concentration, and storage temperature. Fungal proteases, like this compound, may have specific stability requirements.

Troubleshooting Steps:

  • Optimize Buffer Conditions: The pH and composition of your formulation buffer are critical. While specific optimal conditions for recombinant this compound may need empirical determination, a starting point is phosphate-buffered saline (PBS) at a physiological pH of 7.4. Consider performing a buffer screen to assess this compound solubility and stability in various systems.

  • Assess Protein Concentration: High concentrations of this compound may lead to aggregation and precipitation. Determine the optimal concentration range for your in vivo experiments by testing serial dilutions.

  • Incorporate Stabilizing Excipients: The stability of therapeutic proteins and peptides can often be enhanced by the addition of excipients.[1] Consider the options outlined in the table below.

  • Storage Conditions: Lyophilized peptides are generally stable for years when stored at -20°C and protected from light.[1] Reconstituted this compound solutions should be stored at 4°C for short-term use or aliquoted and frozen at -80°C for long-term storage to minimize freeze-thaw cycles.

Table 1: Formulation Strategies for Enhancing this compound Stability

StrategyDescriptionPotential AdvantagesConsiderations
Co-solvents Use of water-miscible organic solvents like DMSO or ethanol.Simple to prepare and commonly used in preclinical studies.Can introduce toxicity or off-target effects at higher concentrations.[2]
Surfactants Agents such as Tween 80 or Polysorbate 20 can prevent aggregation.Can significantly improve solubility and prevent surface adsorption.May interfere with some biological assays and could have in vivo side effects.[2]
Bulking Agents Sugars like sucrose or mannitol can stabilize the protein structure during lyophilization and in solution.Provide stability during freezing and drying and can protect against aggregation.Needs to be optimized for concentration to avoid hypertonicity in the final formulation.
pH Buffering Maintaining an optimal pH is crucial for protein stability.Prevents pH shifts that could lead to denaturation and precipitation.The optimal pH for this compound stability needs to be determined experimentally.

2. In Vivo Delivery & Efficacy

Q: I am observing lower than expected biological activity of this compound in my animal model. What are the potential reasons for this?

A: Low in vivo efficacy can stem from a variety of factors including poor bioavailability, rapid clearance, and degradation of the this compound protein.

Troubleshooting Steps:

  • Route of Administration: The chosen delivery route significantly impacts bioavailability. Intravenous (IV) injection typically provides the highest bioavailability, while intraperitoneal (IP) and subcutaneous (SC) injections may result in slower absorption and potential local degradation. The choice of administration route should be tailored to the specific experimental goals.

  • Bioavailability and Clearance: Peptides and proteins can be rapidly cleared from circulation by the kidneys and liver.[3][4] To assess the pharmacokinetic profile of your this compound construct, consider conducting a biodistribution study. This can be achieved by labeling this compound with a fluorescent dye or a radionuclide to track its localization and clearance over time.[3][4]

  • Proteolytic Degradation: As a protease itself, this compound may be susceptible to degradation by other proteases in the blood and tissues. The half-life of peptides in solution is often very limited.[1] The use of protease inhibitors in the formulation is generally not recommended for in vivo studies due to potential toxicity and off-target effects. Strategies to enhance stability, such as PEGylation or encapsulation in nanoparticles, could be explored to protect this compound from degradation.

  • Dosing Regimen: The dose and frequency of administration may need to be optimized. A single dose may not be sufficient to achieve a sustained therapeutic effect. Consider a pilot dose-response study to determine the optimal dosing schedule.

Q: How can I confirm that exogenously administered this compound is reaching the target tissue and is active?

A: Confirming target engagement and activity is crucial for interpreting your experimental results.

Troubleshooting Steps:

  • Biodistribution Studies: As mentioned previously, labeling this compound allows for the visualization and quantification of its accumulation in target tissues versus other organs.[3][4]

  • Ex Vivo Activity Assays: After administering this compound in vivo, tissue samples can be collected and homogenized. The enzymatic activity of this compound in these tissue lysates can then be measured using a specific substrate. This can help to confirm that the delivered this compound is still in its active form.

  • Pharmacodynamic (PD) Biomarkers: this compound is known to induce the release of cytokines like IL-1β and IL-8 through activation of PAR2 and integrin signaling pathways. Measuring the levels of these cytokines in the target tissue or in circulation can serve as a pharmacodynamic marker of this compound activity.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration of Recombinant this compound

This protocol provides a general framework. Specific parameters such as dose, route of administration, and animal model should be optimized for your particular study.

  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Reconstitute the protein in a sterile, appropriate buffer (e.g., PBS, pH 7.4) to a desired stock concentration.

    • Gently mix by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -80°C.

  • Preparation of Dosing Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

    • Dilute the stock solution to the final desired concentration using a sterile vehicle (e.g., sterile PBS or saline).

    • Keep the dosing solution on ice until administration.

  • Animal Dosing:

    • Handle and restrain the animals according to approved institutional animal care and use committee (IACUC) protocols.

    • Administer the this compound solution via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous).

    • Administer a vehicle-only control to a separate group of animals.

  • Post-Administration Monitoring and Sample Collection:

    • Monitor the animals for any adverse reactions.

    • At predetermined time points, collect blood and/or tissue samples for pharmacokinetic and pharmacodynamic analysis.

Visualizations

SAP6_Signaling_Pathways This compound Signaling Pathways cluster_par2 PAR2 Pathway cluster_integrin Integrin Pathway SAP6_protease This compound (Protease Activity) PAR2 PAR2 SAP6_protease->PAR2 Cleavage & Activation p38_MAPK p38 MAPK Phosphorylation PAR2->p38_MAPK IL8_release IL-8 Release p38_MAPK->IL8_release SAP6_RGD This compound (RGD Motif) Integrins Integrin Receptors SAP6_RGD->Integrins Binding MKP1 MKP1 Signaling Integrins->MKP1 IL1b_release IL-1β Release MKP1->IL1b_release

Caption: Dual signaling pathways of this compound in host cells.

InVivo_Delivery_Workflow Experimental Workflow for In Vivo this compound Delivery cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation & Stability Optimization Dose_Prep Dosing Solution Preparation Formulation->Dose_Prep Dosing Administer this compound & Vehicle Control Dose_Prep->Dosing Animal_Model Select Animal Model Route_Admin Route of Administration (IV, IP, SC) Animal_Model->Route_Admin Route_Admin->Dosing Monitoring Monitor Animal Health Dosing->Monitoring PK_Analysis Pharmacokinetics (Biodistribution, Clearance) Monitoring->PK_Analysis PD_Analysis Pharmacodynamics (e.g., Cytokine Levels) Monitoring->PD_Analysis Data_Analysis Data Analysis & Interpretation PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: General workflow for in vivo this compound delivery experiments.

References

SAP6 assay variability and how to reduce it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in SAP6 assays.

Troubleshooting Guide

Encountering variability in your this compound assay? This guide provides solutions to common issues.

IssuePotential Cause(s)Recommended Solution(s)
High Intra-plate Variability (High %CV between replicate wells) Pipetting errors (inaccurate volumes, bubbles).- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells.[1] - Pipette gently against the wall of the wells to avoid air bubbles.[1]
"Edge effect" due to increased evaporation in outer wells of the microplate.[2]- Avoid using the outer wells of the microplate. - Fill the outer wells with a buffer or water to maintain humidity. - Use a gas-permeable plate sealer.
Inconsistent incubation temperature across the plate.- Ensure the plate incubator provides uniform temperature distribution. - Avoid stacking plates during incubation.[3]
High Inter-plate Variability (Poor reproducibility between plates) Variations in reagent preparation.- Prepare fresh reagents for each assay run and use the same lot of critical reagents if possible.
Differences in incubation times.- Use a precise timer and ensure consistent incubation periods for all plates.
Instrument variability (e.g., plate reader).- Perform regular maintenance and calibration of laboratory equipment.
Low Signal or No Activity Incorrect assay buffer pH.- Optimize the pH of the assay buffer, as enzyme activity is highly pH-dependent. SAP4-6 have better activity at higher pH values.[4]
Inactive enzyme.- Store the this compound enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. - Confirm the specific activity of the enzyme lot.
Substrate concentration is too low.- Determine the optimal substrate concentration (Km) for the enzyme.
Omission of a necessary cofactor.- Check the literature or manufacturer's data sheet for any required cofactors for this compound activity.
Non-linear Reaction Progress Curve Substrate depletion.- Ensure that less than 10% of the substrate is consumed during the reaction to maintain initial velocity conditions.[5]
Product inhibition.- Measure the initial reaction velocity where the effect of product inhibition is negligible.[5]
Enzyme instability under assay conditions.- Optimize assay conditions (pH, temperature, ionic strength) to ensure enzyme stability throughout the measurement period.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control in a this compound assay to ensure reproducibility?

A1: The most critical factors to control are temperature, pH, substrate concentration, and enzyme concentration. Even a one-degree change in temperature can lead to a 4-8% variation in enzyme activity.[2] pH is also crucial as it affects the enzyme's structure and activity.[2] It is essential to work within the linear range of the assay with respect to both enzyme and substrate concentrations.

Q2: How can I minimize the "edge effect" in my 96-well plate-based this compound assay?

A2: The "edge effect" is primarily caused by evaporation in the outer wells.[2] To minimize this, you can fill the peripheral wells with sterile water or buffer to create a humidity barrier. Alternatively, you can avoid using the outer wells for samples and standards. Using a plate sealer can also help reduce evaporation.

Q3: My this compound assay results are inconsistent between different days. What could be the cause?

A3: Inter-assay variability can be caused by several factors. These include inconsistencies in reagent preparation, different incubation times, and variations in laboratory environmental conditions (temperature and humidity). To improve day-to-day reproducibility, it is crucial to standardize the protocol, use freshly prepared reagents, and ensure that all equipment is properly calibrated.

Q4: What is the acceptable level of variability in an enzyme assay?

A4: Generally, for immunoassays, an intra-assay coefficient of variation (%CV) of less than 10% and an inter-assay %CV of less than 15% are considered acceptable.[6] However, the acceptable level of variability can depend on the specific application and the requirements of the study.

Q5: How do I determine the optimal concentration of this compound and substrate for my assay?

A5: To determine the optimal concentrations, you should perform enzyme and substrate titration experiments. For enzyme titration, keep the substrate concentration constant and test a range of enzyme concentrations to find one that yields a robust signal within the linear range of detection. For substrate titration, with a fixed enzyme concentration, vary the substrate concentration to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). For inhibitor screening, it is often recommended to use a substrate concentration at or below the Km value.[5]

Experimental Protocol: General this compound Enzyme Activity Assay

This protocol provides a general framework for measuring this compound activity. Specific concentrations and incubation times should be optimized for your particular experimental conditions.

  • Reagent Preparation:

    • Prepare the assay buffer at the optimal pH for this compound activity.

    • Prepare a stock solution of the this compound enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate.

    • Prepare a stop solution to terminate the enzymatic reaction.

  • Assay Procedure:

    • Add the assay buffer to all wells of a 96-well plate.

    • Add the test compounds (inhibitors or activators) or vehicle control to the respective wells.

    • Add the this compound enzyme solution to the wells and incubate for a pre-determined time at a constant temperature to allow for interaction with the test compounds.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at a constant temperature for a specific period, ensuring the reaction remains within the linear range.

    • Stop the reaction by adding the stop solution.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme or substrate).

    • Calculate the percentage of enzyme activity for each test compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition or activation against the compound concentration to determine parameters like IC50 or EC50.

Factors Influencing this compound Assay Variability

FactorSource of VariabilityImpact on Assay
Temperature Fluctuation in incubator/room temperature.Affects enzyme activity rate (a 1°C change can alter activity by 4-8%).[2]
pH Incorrect buffer preparation.Alters enzyme structure and charge, affecting substrate binding and catalysis.[2]
Pipetting Inaccurate volume dispensing, air bubbles.Leads to high variability between replicates.
Reagents Inconsistent preparation, degradation over time.Affects reaction kinetics and signal generation.
Incubation Time Inconsistent timing between plates/wells.Leads to variability in the extent of reaction.
Plate Effects "Edge effect", well-to-well surface inconsistencies.Can introduce systematic errors in the data.[2][7]

Visualizing Assay Workflow and Variability Factors

SAP6_Assay_Workflow This compound Assay Experimental Workflow reagent_prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup 2. Plate Setup (Add Buffer, Compounds) reagent_prep->plate_setup enzyme_add 3. Add this compound Enzyme plate_setup->enzyme_add pre_incubation 4. Pre-incubation enzyme_add->pre_incubation reaction_start 5. Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation 6. Incubation reaction_start->incubation reaction_stop 7. Stop Reaction incubation->reaction_stop read_plate 8. Read Plate reaction_stop->read_plate data_analysis 9. Data Analysis read_plate->data_analysis

Caption: A flowchart of the general experimental workflow for a this compound assay.

Assay_Variability_Factors Factors Contributing to this compound Assay Variability cluster_environmental Environmental cluster_procedural Procedural cluster_instrumental Instrumental Assay_Variability Assay Variability Temperature Temperature Temperature->Assay_Variability pH pH pH->Assay_Variability Pipetting Pipetting Pipetting->Assay_Variability Timing Incubation Time Timing->Assay_Variability Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Variability Plate_Reader Plate Reader Plate_Reader->Assay_Variability Plate_Effects Plate Effects Plate_Effects->Assay_Variability

References

Technical Support Center: Addressing Off-Target Effects of SAP6

Author: BenchChem Technical Support Team. Date: November 2025

A Note on SAP6: Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on a specific, characterized compound. Therefore, this technical support center will address the broader and critical challenge faced by researchers: identifying, characterizing, and mitigating the off-target effects of small molecule inhibitors, using "this compound" as a hypothetical agent. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in navigating these unintended interactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with an inhibitor like this compound?
Q2: I'm observing a phenotype with this compound. How do I begin to determine if it's a legitimate on-target effect?

A: A multi-step approach is essential for initial validation.

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should exhibit a clear dose-dependent relationship that correlates with the inhibitor's potency (IC50) for its primary target.[1] A significant difference between the concentration required for target inhibition and the concentration that produces the phenotype may indicate an off-target effect.[2]

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same protein but has a distinct chemical structure. If this second inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.[1][2]

  • Validate with Genetic Methods: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein.[4][5] The resulting phenotype should mimic the effect of this compound treatment if the inhibitor is acting on-target.

Q3: What advanced methods can confirm that this compound is engaging its intended target within the cell?

A: Directly measuring the physical interaction between this compound and its target in a cellular environment is a key validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7] CETSA is based on the principle that when a ligand (like this compound) binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced unfolding and aggregation.[6][8] By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can confirm engagement.[7][9] A positive result shows a higher amount of soluble target protein in this compound-treated samples at elevated temperatures compared to the vehicle control.[1]

Troubleshooting Guides

Issue 1: The cellular phenotype observed with this compound is inconsistent with the known function of the intended target.

This is a strong indicator that one or more off-target interactions are responsible for the observed biological effect.

Troubleshooting Steps & Methodologies:

  • Characterize the Selectivity Profile of this compound (Kinome Profiling):

    • Rationale: Since many inhibitors target kinases, their off-target effects often involve unintended interactions with other kinases.[10][11] Kinome profiling screens your compound against a large panel of kinases to identify these unintended targets.[12][13]

    • Methodology: Submit this compound to a commercial service or a core facility offering kinome screening. These services typically use radiometric assays or fluorescence-based methods to measure the inhibitory activity of your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[13][14] The results will reveal which other kinases this compound inhibits, providing clues to the off-target pathways involved.[15]

  • Employ an Orthogonal Genetic Approach:

    • Rationale: Comparing chemical inhibition to genetic knockdown is a cornerstone of target validation.[4] If the phenotype from this compound is not replicated by siRNA-mediated knockdown of the target, the effect is likely off-target.[16]

Workflow for Investigating Phenotype Mismatch

G Workflow: Investigating Phenotype-Target Mismatch A Observe Phenotype with this compound B Is phenotype consistent with target's known function? A->B C Likely On-Target. Proceed with further validation. B->C  Yes D Potential Off-Target Effect B->D No   E Use Structurally Different Inhibitor for Same Target D->E F Phenotype replicated? E->F F->C  Yes G Use siRNA/CRISPR to Knockdown Target F->G No   H Phenotype mimicked? G->H H->C  Yes I Perform Kinome Profiling & Chemical Proteomics H->I No   J Identify Off-Targets & Redesign Experiment/Compound I->J

Caption: A decision-making workflow for troubleshooting inconsistent phenotypes.

Data Presentation: Hypothetical Kinome Profiling of this compound

Kinase Target% Inhibition at 1 µM this compoundPotential Implication
On-Target Kinase 95% Expected Activity
Off-Target Kinase A88%High probability of off-target signaling
Off-Target Kinase B65%Moderate probability of off-target signaling
Off-Target Kinase C12%Low probability of off-target signaling
Issue 2: this compound treatment results in significant cellular toxicity at concentrations required for on-target inhibition.

Toxicity can arise from either potent on-target effects (inhibiting a protein essential for survival) or off-target effects (interacting with proteins that regulate vital cellular processes).[2]

Troubleshooting Steps & Methodologies:

  • Use a Target-Negative Cell Line:

    • Rationale: If the toxicity persists in a cell line that does not express the intended target, the effect is unequivocally off-target.

    • Methodology: Identify or engineer a cell line that lacks the target protein. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) comparing the wild-type and target-negative cell lines across a range of this compound concentrations.

  • Conduct a Rescue Experiment:

    • Rationale: This is a gold-standard experiment to confirm on-target activity.[1] If the phenotype (including toxicity) is caused by this compound binding to its intended target, expressing a version of the target that this compound cannot bind to should "rescue" the cells from the effect.

    • Methodology: Engineer a mutant version of the target protein that is resistant to this compound inhibition (e.g., by mutating the binding site). Transfect cells with this resistant mutant. If the cells survive this compound treatment, it confirms the effect is on-target.

Logic for Differentiating On- vs. Off-Target Toxicity

G Logic: Differentiating On- vs. Off-Target Toxicity cluster_on_target On-Target Scenario cluster_off_target Off-Target Scenario A Cell with Target + this compound B Toxicity Observed A->B On-target binding C Cell with Resistant Target + this compound D No Toxicity (Rescue) C->D This compound cannot bind E Cell with Target + this compound F Toxicity Observed E->F Off-target binding G Cell with Resistant Target + this compound H Toxicity Still Observed G->H Off-target binding persists

Caption: Distinguishing on- and off-target toxicity using a rescue experiment.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from published methods and is designed to confirm target engagement in intact cells.[6][9]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.[6][7]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or other protein detection methods.[1]

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.[7][20]

Data Presentation: Hypothetical CETSA Results for this compound

Temperature (°C)Soluble Target Protein (% of 37°C control) - VehicleSoluble Target Protein (% of 37°C control) - 1 µM this compound
37100%100%
5095%98%
5478%92%
5849% (Tm)81%
6225%55% (Tm)
6610%30%

Tm = Apparent Melting Temperature

Inhibitor Washout Experiment

This experiment helps determine if an inhibitor's effects are reversible and can differentiate between covalent/irreversible binding and reversible off-target effects.[21][22]

  • Treatment: Treat cells with a saturating concentration of this compound (e.g., 5-10x IC50) for a defined period (e.g., 1-2 hours).

  • Washout: Aspirate the this compound-containing media. Wash the cells extensively (e.g., 3-5 times) with pre-warmed, compound-free media to remove all unbound inhibitor.[21][23]

  • Recovery: Add fresh, compound-free media and return the cells to the incubator.

  • Analysis: At various time points post-washout (e.g., 0, 2, 6, 24 hours), assess the biological phenotype or a direct marker of target activity (e.g., phosphorylation of a downstream substrate).

  • Interpretation: A rapid reversal of the phenotype suggests a reversible off-target effect or a reversible on-target inhibitor with a short residence time.[21] Persistence of the phenotype long after washout suggests irreversible on-target binding or very slow dissociation.[22]

References

Improving the stability of SAP6 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the Secreted Aspartyl Protease 6 (SAP6) from Candida albicans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: Secreted Aspartyl Protease 6 (this compound) is a proteinase that belongs to a family of ten secreted aspartic proteases in Candida albicans. It is considered a key virulence factor, playing a role in host tissue degradation and immune response modulation. Maintaining the stability of this compound in solution is critical for accurate and reproducible experimental results, as aggregation or degradation can lead to loss of enzymatic activity and function.

Q2: What is the optimal pH for this compound activity and stability?

A2: While specific quantitative stability data across a wide pH range is limited, this compound, along with SAP4 and SAP5, generally exhibits better activity at pH values between 5.0 and 7.0.[1][2] Fungal secreted aspartic proteases are typically most active and stable in acidic conditions.[3][4] For general experimental use, a buffer in the range of pH 5.0 - 6.0 is recommended as a starting point.

Q3: What are the recommended storage conditions for recombinant this compound?

A3: For long-term storage, it is recommended to store recombinant this compound at -20°C or -80°C. To enhance stability, the addition of a cryoprotectant like glycerol to a final concentration of 25-50% is beneficial. It is advisable to aliquot the protein solution upon receipt to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation. For short-term storage (a few days to a week), 4°C can be used.

Q4: My this compound protein is precipitating out of solution. What could be the cause and how can I fix it?

A4: Protein precipitation can be caused by several factors, including suboptimal buffer conditions (pH, ionic strength), high protein concentration, and repeated freeze-thaw cycles. To address this, consider the following:

  • Optimize Buffer Conditions: Ensure the pH of your buffer is within the optimal range for this compound (pH 5.0-6.0). You can also screen different buffer systems. Adjusting the ionic strength with salts like NaCl (150 mM) can also improve solubility.

  • Reduce Protein Concentration: High protein concentrations can promote aggregation. Try working with a lower concentration of this compound.

  • Add Solubilizing Agents: The addition of glycerol (up to 50%), sugars (like sucrose or trehalose), or certain amino acids (e.g., a combination of L-arginine and L-glutamate) can help to increase solubility and prevent aggregation.

  • Avoid Freeze-Thaw Cycles: Aliquot your protein stock to minimize the number of times it is frozen and thawed.

Troubleshooting Guides

Issue 1: Loss of this compound Enzymatic Activity
Potential Cause Troubleshooting Steps
Incorrect pH Verify the pH of your assay buffer. The optimal pH for this compound activity is around 5.0-6.0.[1]
Protein Degradation Add protease inhibitors to your solution, especially during purification from a host system. Store the protein at recommended temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Protein Aggregation Centrifuge your protein solution to remove any visible aggregates before use. Consider the solubilization strategies mentioned in the FAQs (e.g., optimizing buffer, adding glycerol).
Oxidation If your experiment is sensitive to the oxidation of cysteine residues, consider adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at a low concentration (1-5 mM).
Inhibitor Contamination Ensure that no contaminating substances from your purification or buffer components are inhibiting the enzyme. Pepstatin A is a known inhibitor of aspartic proteases.
Issue 2: Inconsistent Results in Cellular Assays
Potential Cause Troubleshooting Steps
Variable Protein Activity Always use a fresh aliquot of this compound for each experiment to ensure consistent activity. Perform a quality control check of your protein stock to confirm its concentration and activity before starting a new set of experiments.
Protein Aggregation Aggregates can lead to non-specific cellular responses. Visually inspect your protein solution for turbidity and centrifuge to remove any precipitates before adding to cells. The use of Dynamic Light Scattering (DLS) can help to assess the aggregation state of your protein solution.
Interaction with Media Components Some components of cell culture media may interact with this compound and affect its stability or activity. If possible, perform buffer exchanges to a suitable assay buffer before adding the protein to your cells.

Quantitative Data Summary

The following table provides an illustrative summary of the stability of a generic fungal secreted aspartic protease under different conditions, based on available literature for similar enzymes. This data should be used as a guideline, and it is recommended to perform specific stability studies for your particular this compound construct and experimental setup.

Condition Parameter Value Effect on Stability
pH 4.0HighHigh stability, optimal for activity.[5]
5.0Very HighOptimal stability and activity.[6]
6.0ModerateReduced stability and activity.[6]
7.0LowSignificantly reduced stability and activity.[7]
Temperature 4°CVery HighRecommended for short-term storage.
25°CModerateStable for short experimental periods.
37°CLowIncreased risk of degradation over longer periods.[8]
50°CVery LowRapid denaturation.[9]
Additives 25% GlycerolHighCryoprotectant, enhances stability during freeze-thaw.
50% GlycerolVery HighRecommended for long-term storage at -20°C.
150 mM NaClModerateCan improve solubility by modulating ionic strength.

Experimental Protocols

Protocol 1: Assessing Thermal Stability using a Thermal Shift Assay (TSA)

This protocol outlines a method to determine the melting temperature (Tm) of this compound, which is an indicator of its thermal stability. This assay is performed using a real-time PCR machine.[10][11]

Materials:

  • Purified this compound protein (at least 0.2 mg/mL)

  • Protein Thermal Shift™ Dye (or similar fluorescent dye that binds to hydrophobic regions)

  • Real-time PCR instrument

  • 96-well PCR plates

  • Buffers of different pH or with different additives to be tested

Procedure:

  • Prepare the Master Mix: For each condition to be tested, prepare a master mix containing the buffer and the fluorescent dye at the manufacturer's recommended concentration.

  • Prepare the Protein-Dye Mixture: In each well of the 96-well plate, add your purified this compound protein to a final concentration of 1-5 µg per well. Then add the master mix to bring the total volume to 20-50 µL. Include a no-protein control for each buffer condition.

  • Set up the Real-Time PCR Instrument:

    • Set the instrument to a melt curve analysis program.

    • The program should consist of a gradual temperature ramp, for example, from 25°C to 99°C with a ramp rate of 1°C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Run the Assay: Place the 96-well plate in the real-time PCR instrument and start the run.

  • Data Analysis:

    • The output will be a melt curve showing fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal curve. This can be determined by calculating the derivative of the curve, where the Tm will be the peak of the derivative plot.[11]

    • Compare the Tm values of this compound in different buffer conditions. A higher Tm indicates greater thermal stability.

Protocol 2: Characterizing Stability using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to directly measure the thermal stability of a protein by quantifying the heat absorbed during unfolding.[12][13]

Materials:

  • Purified this compound protein (0.3 - 1.0 mg/mL)

  • Dialysis buffer (the same buffer the protein is in)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified this compound protein extensively against the buffer you want to test to ensure a perfect buffer match between the sample and the reference.

  • Instrument Setup:

    • Set the starting temperature to a point where the protein is known to be stable (e.g., 20°C).

    • Set the final temperature to a point where the protein is expected to be fully denatured (e.g., 100°C).

    • Set a scan rate, typically 60°C/hour.[13]

  • Loading the DSC:

    • Carefully load the sample cell with the this compound protein solution.

    • Load the reference cell with the matched dialysis buffer.

  • Running the Scan: Start the temperature scan. The instrument will measure the difference in heat capacity between the sample and reference cells as the temperature increases.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the heat absorbed during protein unfolding.

    • The apex of this peak represents the melting temperature (Tm).

    • The area under the peak can be integrated to calculate the calorimetric enthalpy (ΔH) of unfolding.

    • By comparing the Tm and ΔH values obtained under different conditions (e.g., different pH, presence of ligands), you can quantitatively assess the stability of this compound.

Mandatory Visualizations

SAP6_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrin Integrins This compound->Integrin RGD Motif Binding p38 p38 MAPK PAR2->p38 Phosphorylation Barrier Epithelial Barrier Disruption PAR2->Barrier Leads to MKP1 MKP1 Integrin->MKP1 Activation cFos c-Fos p38->cFos Activation MKP1->cFos Activation IL8 IL-8 Release cFos->IL8 Induces IL1b IL-1β Release cFos->IL1b Induces

Caption: this compound signaling pathways in oral epithelial cells.[14][15]

Troubleshooting_Logic Start Experiment with this compound Yields Poor Results Problem Identify Primary Issue Start->Problem LossOfActivity Loss of Activity Problem->LossOfActivity No/Low Activity Aggregation Precipitation/ Aggregation Problem->Aggregation Visible Precipitate Inconsistency Inconsistent Results Problem->Inconsistency Variable Data CheckpH Verify/Optimize pH (5.0-6.0) LossOfActivity->CheckpH CheckStorage Review Storage & Handling (Aliquoting) LossOfActivity->CheckStorage AddInhibitors Add Protease Inhibitors LossOfActivity->AddInhibitors OptimizeBuffer Optimize Buffer (pH, Ionic Strength) Aggregation->OptimizeBuffer AddStabilizers Add Stabilizers (Glycerol, Arginine) Aggregation->AddStabilizers LowerConcentration Lower Protein Concentration Aggregation->LowerConcentration UseFreshAliquots Use Fresh Aliquots for Each Experiment Inconsistency->UseFreshAliquots QCProtein Perform Quality Control on Protein Stock Inconsistency->QCProtein

Caption: Troubleshooting workflow for common this compound stability issues.

References

Technical Support Center: Minimizing Toxicity in TSAP6 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The protein designated as Tumor Suppressor Activated Pathway 6 (TSAP6) is also known as Six-Transmembrane Epithelial Antigen of Prostate 3 (STEAP3). For clarity and comprehensiveness, this guide will refer to the protein as Tthis compound/STEAP3. This document focuses on the human/mammalian Tthis compound/STEAP3 and not the fungal Secreted Aspartic Protease 6 (this compound) of Candida albicans.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize toxicity and achieve reliable results in experiments involving Tthis compound/STEAP3.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Tthis compound/STEAP3 and why is toxicity a concern in experiments?

A1: Tthis compound/STEAP3 is a direct transcriptional target of the p53 tumor suppressor protein. It plays a significant role in regulating apoptosis (programmed cell death) and the cell cycle.[1][2] Specifically, overexpression of Tthis compound/STEAP3 can enhance a cell's susceptibility to apoptosis.[1][2][3] This pro-apoptotic function is a primary reason why its experimental manipulation, particularly overexpression, can lead to unintended cytotoxicity and cell death, complicating the interpretation of results.

Q2: How does Tthis compound/STEAP3 induce apoptosis?

A2: Tthis compound/STEAP3 promotes apoptosis through its interaction with other key regulatory proteins. It has been shown to associate with Nix (also known as BNIP3L), a pro-apoptotic member of the Bcl-2 family, and this interaction can exacerbate cell death.[1][2][3] Overexpression of Tthis compound/STEAP3 has been correlated with the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][4]

Q3: What is the role of Tthis compound/STEAP3 in the cell cycle?

A3: Beyond apoptosis, Tthis compound/STEAP3 interacts with the Myt1 kinase, a negative regulator of the G2/M transition in the cell cycle.[1][5] This interaction suggests that Tthis compound/STEAP3 can augment Myt1 activity, potentially leading to a delay in the G2/M phase.[1][5]

Q4: Can siRNA-mediated knockdown of Tthis compound/STEAP3 also cause toxicity?

A4: While less common than with overexpression, siRNA experiments can induce off-target effects that may lead to a toxic phenotype.[6][7] These off-target effects occur when the siRNA unintentionally down-regulates other genes besides Tthis compound/STEAP3, which can impact cell viability.[8]

Troubleshooting Guides

Issue 1: High levels of cell death after transient transfection with a Tthis compound/STEAP3 expression vector.

Cause: Overexpression of the pro-apoptotic Tthis compound/STEAP3 protein is likely inducing apoptosis in the transfected cells.

Solutions:

Solution Rationale Key Considerations
Optimize Plasmid DNA Concentration Using the lowest effective concentration of plasmid DNA can reduce the expression level of Tthis compound/STEAP3, thereby minimizing toxicity while still allowing for detectable expression.Perform a dose-response experiment with varying amounts of plasmid DNA (e.g., 0.1 µg to 1.0 µg per well in a 24-well plate).
Reduce Transfection Time Limiting the exposure of cells to the transfection reagent-DNA complexes can decrease toxicity.Test different incubation times (e.g., 4-6 hours) before replacing the transfection medium with fresh culture medium.
Use a Weaker Promoter If using a strong constitutive promoter (e.g., CMV), consider cloning Tthis compound/STEAP3 into a vector with a weaker promoter to lower the expression level.This will require subcloning and may not be feasible for all experimental setups.
Employ an Inducible Expression System An inducible system (e.g., Tet-On/Tet-Off) allows for controlled expression of Tthis compound/STEAP3, enabling you to grow the cells to a sufficient density before inducing expression and observing the effects over a shorter, defined period.This provides temporal control over protein expression, minimizing long-term toxicity.
Monitor Cell Confluency Transfecting cells at an optimal confluency (typically 70-90%) can improve cell health and resilience to the transfection process and protein overexpression.Avoid transfecting cells that are over-confluent or have been in culture for too long.
Issue 2: Inconsistent or non-reproducible results with Tthis compound/STEAP3 siRNA knockdown.

Cause: Off-target effects of the siRNA may be contributing to the observed phenotype, or the knockdown efficiency may be variable.

Solutions:

Solution Rationale Key Considerations
Use a Pool of siRNAs Pooling multiple siRNAs targeting different regions of the Tthis compound/STEAP3 mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects while maintaining on-target knockdown.[8]Use a pool of at least 3-4 different validated siRNAs.
Perform siRNA Titration Use the lowest concentration of siRNA that achieves effective knockdown of Tthis compound/STEAP3 to minimize off-target effects.Test a range of siRNA concentrations (e.g., 5 nM to 50 nM).
Validate Knockdown with Multiple siRNAs Confirm the phenotype with at least two or more individual siRNAs targeting different sequences of the Tthis compound/STEAP3 mRNA to ensure the observed effect is not due to an off-target effect of a single siRNA.This is a critical control for specificity.
Incorporate a Non-Targeting Control siRNA A scrambled or non-targeting siRNA control is essential to distinguish sequence-specific knockdown effects from non-specific effects of the siRNA delivery and RNA interference machinery.Ensure the control siRNA has no known targets in the experimental cell line.
Rescue Experiment To confirm specificity, co-transfect a plasmid expressing a version of Tthis compound/STEAP3 that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target site). If the phenotype is reversed, it confirms the effect is due to Tthis compound/STEAP3 knockdown.This is considered the gold standard for validating siRNA specificity.

Experimental Protocols

Protocol 1: Optimizing Plasmid DNA Transfection for Tthis compound/STEAP3 Expression

This protocol provides a general guideline for optimizing the transfection of a Tthis compound/STEAP3 expression plasmid into adherent mammalian cells using a lipid-based transfection reagent.

Materials:

  • Adherent mammalian cells (e.g., HeLa, U2OS)

  • Complete culture medium

  • Tthis compound/STEAP3 expression plasmid (high purity, endotoxin-free)

  • Lipid-based transfection reagent (e.g., Lipofectamine®)

  • Serum-free medium (e.g., Opti-MEM®)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • DNA-Lipid Complex Formation: a. For each well to be transfected, prepare two tubes. b. In tube 1, dilute a range of Tthis compound/STEAP3 plasmid DNA concentrations (e.g., 0.1 µg, 0.25 µg, 0.5 µg, 1.0 µg) in 50 µL of serum-free medium. c. In tube 2, dilute the lipid-based transfection reagent in 50 µL of serum-free medium according to the manufacturer's instructions. d. Combine the contents of tube 1 and tube 2, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: a. Remove the culture medium from the cells. b. Add 400 µL of fresh, pre-warmed complete culture medium to each well. c. Add the 100 µL of DNA-lipid complex dropwise to each well.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. At the desired time point, assess cell viability and Tthis compound/STEAP3 expression (e.g., by Western blot or immunofluorescence).

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing cell viability following Tthis compound/STEAP3 manipulation.

Materials:

  • Cells cultured in a 96-well plate

  • MTS reagent

  • Plate reader

Procedure:

  • After the experimental treatment (e.g., 24-48 hours post-transfection), add 20 µL of MTS reagent to each well containing 100 µL of culture medium.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (e.g., mock-transfected or non-targeting siRNA-treated) cells after subtracting the background absorbance from wells with medium only.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.

Materials:

  • Cells cultured in a 96-well plate

  • Caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Fluorescence microscope or plate reader

Procedure:

  • Following experimental treatment, add the Caspase-3/7 reagent directly to the cells in culture medium at the concentration recommended by the manufacturer.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Analyze the cells by fluorescence microscopy for green fluorescent nuclei (indicative of apoptosis) or quantify the fluorescence using a plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~530 nm).

Visualizations

Tthis compound/STEAP3 Signaling Pathway in Apoptosis and Cell Cycle Regulation

TSAP6_Signaling_Pathway p53 p53 Tthis compound Tthis compound/STEAP3 p53->Tthis compound Transcriptional Activation Nix Nix (BNIP3L) Tthis compound->Nix Interaction Myt1 Myt1 Kinase Tthis compound->Myt1 Interaction & Augments Activity Apoptosis Apoptosis Nix->Apoptosis Promotes G2M_Delay G2/M Delay Myt1->G2M_Delay Induces Experimental_Workflow start Start: High Cell Death with Tthis compound Overexpression step1 Optimize Plasmid DNA Concentration (Titration) start->step1 step2 Reduce Transfection Incubation Time step1->step2 step3 Assess Cell Viability (e.g., MTS Assay) step2->step3 step4 Validate Tthis compound Expression (Western Blot / IF) step3->step4 decision Toxicity Minimized? step4->decision end_success Proceed with Experiment decision->end_success Yes step5 Consider Inducible Expression System decision->step5 No end_alternative Implement Alternative Strategy step5->end_alternative

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in SAP6 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAP6 (Secreted Aspartyl Protease 6) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this key virulence factor from Candida albicans. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you enhance the signal-to-noise ratio and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound assays, providing specific causes and actionable solutions. The advice is categorized into three main types of assays used to study this compound: Protease Activity Assays , Immunoassays (e.g., ELISA) , and Cell-Based Assays .

Category 1: Protease Activity Assays (e.g., Fluorogenic Substrate Cleavage)

Question 1: Why is my background fluorescence so high in my this compound activity assay?

Answer: High background fluorescence in a protease activity assay can mask the true signal from this compound activity. The primary causes and solutions are outlined below.

  • Issue: Substrate Autohydrolysis or Instability. Fluorogenic substrates can sometimes spontaneously hydrolyze or degrade, especially if improperly stored or exposed to light, leading to a high background signal.

    • Solution:

      • Prepare fresh substrate solution for each experiment.

      • Store substrate stocks protected from light and at the recommended temperature (typically -20°C or lower).

      • Always include a "substrate only" control (no enzyme) to measure the rate of autohydrolysis. Subtract this background rate from all measurements.

  • Issue: Contaminating Proteases. Samples, such as cell culture supernatants or crude protein preparations, may contain other proteases that can cleave the substrate.

    • Solution:

      • If possible, use purified recombinant this compound.

      • Include a "no this compound" control with the sample matrix to quantify background protease activity.

      • Use a specific protease inhibitor cocktail during sample preparation, excluding aspartyl protease inhibitors until the assay step.

      • Confirm activity is from this compound by using a specific aspartyl protease inhibitor, such as pepstatin A, as a negative control.[1]

  • Issue: Sub-optimal Assay Buffer or pH. The pH of the assay buffer can significantly impact both enzyme activity and substrate stability. For SAP4-6, the optimal pH is between 5.0 and 6.5.[2][3] An incorrect pH can lead to low specific activity (requiring higher enzyme concentrations that increase background) or higher substrate autohydrolysis.

    • Solution:

      • Optimize the assay pH within the 5.0-6.5 range to find the best balance between this compound activity and substrate stability.

      • Ensure the buffer has sufficient buffering capacity to maintain the pH throughout the experiment.

Question 2: My fluorescent signal is very low or non-existent. What could be the problem?

Answer: A weak or absent signal suggests that the enzymatic reaction is not occurring as expected.

  • Issue: Inactive Enzyme. this compound may have lost its activity due to improper storage, handling, or the presence of inhibitors.

    • Solution:

      • Ensure this compound is stored at the correct temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles.

      • Check that your sample preparation or assay buffers do not contain inhibitors of aspartyl proteases (e.g., EDTA at high concentrations, pepstatin A).

      • Always include a positive control with a known active this compound preparation.

  • Issue: Incorrect Substrate or Concentration. The substrate may not be optimal for this compound, or its concentration may be too low (far below the Michaelis constant, Kₘ).

    • Solution:

      • Verify that the substrate sequence is known to be cleaved by this compound or other Candida aspartyl proteases. SAPs typically prefer to cleave between hydrophobic amino acids.[4]

      • Perform a substrate concentration titration to determine the Kₘ and use a concentration (e.g., 5-10 times the Kₘ) that ensures the reaction rate is not limited by the substrate.

  • Issue: Incorrect Instrument Settings. The fluorometer settings may not be optimized for the specific fluorophore being used.

    • Solution:

      • Confirm the excitation and emission wavelengths are correct for the liberated fluorophore (e.g., AMC or ACC).[5]

      • Optimize the gain setting on the instrument to ensure it is sensitive enough to detect the signal without saturating the detector.

Category 2: Immunoassays (e.g., ELISA, Western Blot)

Question 3: I'm seeing high background in my this compound ELISA. How can I reduce it?

Answer: High background in an ELISA reduces assay sensitivity and can lead to false positives.

  • Issue: Insufficient Blocking. If the plate surface is not properly blocked, the primary or secondary antibodies can bind non-specifically.

    • Solution:

      • Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C).

      • Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking buffers). Note that milk proteins can sometimes interfere with certain antibody-antigen interactions.

  • Issue: Antibody Concentration Too High. Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.

    • Solution:

      • Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies, aiming for the highest signal-to-noise ratio.

  • Issue: Inadequate Washing. Insufficient washing will leave unbound antibodies in the wells, contributing to high background.

    • Solution:

      • Increase the number of wash steps (e.g., from 3 to 5).

      • Increase the volume of wash buffer and ensure complete aspiration between steps.

      • Adding a mild detergent like 0.05% Tween-20 to the wash buffer is crucial.

Category 3: Cell-Based Assays (e.g., Cytokine Release)

Question 4: The well-to-well variability in my cell-based assay is very high. What are the common causes?

Answer: High variability in cell-based assays is a frequent challenge that can obscure real biological effects.

  • Issue: Inconsistent Cell Seeding. Uneven cell numbers across wells is a major source of variability.

    • Solution:

      • Ensure the cell suspension is homogenous by gently mixing before and during plating.

      • Use calibrated pipettes and consistent technique.

      • Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

  • Issue: Cell Health and Passage Number. Cells that are unhealthy, over-confluent, or have been passaged too many times can respond inconsistently.

    • Solution:

      • Use cells from a consistent, low passage number stock.

      • Ensure cells are healthy and have high viability (>95%) before plating.

      • Do not allow cells to become over-confluent in culture flasks before seeding for an experiment.

  • Issue: Edge Effects. Wells on the edge of the microplate are prone to evaporation and temperature fluctuations, leading to different cell responses.

    • Solution:

      • Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.

      • Ensure the incubator has proper humidity and temperature distribution.

Question 5: The cytokine response (e.g., IL-8, IL-1β) from epithelial cells stimulated with this compound is low or inconsistent.

Answer: A weak cellular response can be due to issues with the stimulus, the cells, or the assay timing.

  • Issue: Sub-optimal this compound Concentration or Activity. The concentration of this compound may be too low to elicit a strong response, or the enzyme may be inactive. This compound is known to activate cells via Protease-Activated Receptor 2 (PAR2).[6]

    • Solution:

      • Perform a dose-response curve with active this compound to determine the optimal concentration for stimulation (EC₅₀ values for PAR2 agonists can range from nanomolar to micromolar).[7][8]

      • Confirm the proteolytic activity of your this compound preparation using a biochemical assay before applying it to cells. A heat-inactivated this compound control should be included to confirm the response is protease-dependent.

  • Issue: Incorrect Stimulation Time. Cytokine production is a dynamic process. The peak response may be missed if measurements are taken at a single, sub-optimal time point.

    • Solution:

      • Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak of cytokine secretion for your specific cell type and stimulus. Fungal protease stimulation of epithelial cells has shown cytokine release in a time-dependent manner.[6]

  • Issue: Low PAR2 Expression on Cells. The target cells may not express sufficient levels of PAR2 to respond robustly to this compound.

    • Solution:

      • Confirm PAR2 expression on your cell line using techniques like flow cytometry, qPCR, or Western blot.

      • If expression is low, consider using a different epithelial cell line known to have high PAR2 expression.

Data Presentation

The following tables provide representative quantitative data to guide assay optimization.

Table 1: Key Parameters for Optimizing a this compound Fluorogenic Protease Assay

ParameterTypical RangeRecommendationRationale
pH 3.0 - 7.55.0 - 6.5Candida albicans Sap4-6 proteases exhibit optimal activity in a mildly acidic environment.[2][3]
Temperature 25°C - 42°C37°CMimics physiological temperature and is optimal for most Candida Sap activity.[1]
Substrate Conc. 0.1 - 10 x Kₘ5 - 10 x KₘEnsures the reaction velocity is near its maximum (Vmax) and not limited by substrate availability.
Enzyme Conc. 0.1 - 100 nMTitrate for linear rangeThe enzyme concentration should be low enough to ensure the initial reaction rate is linear over the measurement period.[5]
Inhibitor (Control) 1 - 10 µM10 µM Pepstatin APepstatin A is a potent inhibitor of aspartyl proteases and confirms the measured activity is from this compound.[1]

Table 2: Key Parameters for Optimizing a Cell-Based Cytokine Release Assay (Epithelial Cells)

ParameterTypical RangeRecommendationRationale
Cell Seeding Density 1x10⁴ - 1x10⁵ cells/well5x10⁴ cells/wellOptimize to ensure a measurable signal without over-confluence, which can alter cell responsiveness.
This compound Stimulation Conc. 1 nM - 10 µM10 nM - 1 µMA dose-response curve is critical. EC₅₀ values for PAR2 agonists vary widely.[7][8]
Stimulation Time 4 - 48 hours6 - 24 hoursCytokine release (e.g., IL-8) is time-dependent; a time-course is needed to capture the peak response.[6][9]
Serum Concentration 0% - 10%0.5% - 2%High serum concentrations can contain proteases and growth factors that may interfere with the assay or mask the effect of this compound.
Cytokine Measured N/AIL-8, IL-1βFungal proteases are known to induce the production of these pro-inflammatory cytokines in epithelial cells.[6][10]

Experimental Protocols

Protocol 1: General Fluorogenic Protease Activity Assay for this compound

This protocol is adapted for a generic fluorogenic peptide substrate cleaved by this compound, resulting in the release of a fluorophore (e.g., AMC).

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Sodium Acetate buffer, pH 5.5.

    • Substrate Stock: Dissolve the fluorogenic peptide substrate in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

    • Working Substrate Solution: Dilute the substrate stock in Assay Buffer to a final concentration of 20 µM (this results in a 10 µM final concentration in the well). Prepare this solution fresh.

    • This compound Enzyme: Dilute the purified this compound enzyme in Assay Buffer to a concentration of 20 nM (for a 10 nM final concentration). Keep on ice.

    • Inhibitor Control: Prepare a 20 µM solution of Pepstatin A in Assay Buffer.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the appropriate solution to each well:

      • Blank (Substrate Autohydrolysis): 50 µL Assay Buffer.

      • Negative Control (Inhibition): 50 µL of 20 µM Pepstatin A solution.

      • Test Wells (this compound Activity): 50 µL Assay Buffer.

    • Add 50 µL of the 20 nM this compound enzyme solution to the "Negative Control" and "Test Wells". Do not add enzyme to the "Blank" wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the 20 µM Working Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 1-2 minutes for 30-60 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.

    • Subtract the average rate of the "Blank" wells from all other wells.

    • The final this compound activity is the rate from the "Test Wells". The rate in the "Negative Control" wells should be near zero.

Protocol 2: Cell-Based Assay for this compound-Induced IL-8 Release from Epithelial Cells

This protocol describes the stimulation of an epithelial cell line (e.g., A549) with this compound and subsequent measurement of secreted IL-8 by ELISA.

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Cell Stimulation:

    • The next day, gently aspirate the culture medium.

    • Wash the cells once with 100 µL of sterile PBS.

    • Prepare stimulation media (culture medium with reduced serum, e.g., 1% FBS) containing different concentrations of active this compound (e.g., 0, 1, 10, 100, 1000 nM). Also, prepare a control with 1000 nM heat-inactivated this compound.

    • Add 100 µL of the appropriate stimulation medium to each well.

    • Incubate the plate for 18 hours (or the pre-determined optimal time) at 37°C, 5% CO₂.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant (~80 µL) from each well and transfer to a new plate or tubes. Store at -80°C until analysis.

    • Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the IL-8 standards provided in the ELISA kit.

    • Calculate the concentration of IL-8 (pg/mL or ng/mL) in each sample based on the standard curve.

    • Plot the IL-8 concentration against the this compound concentration to generate a dose-response curve.

Visualizations

This compound Signaling Pathway in Oral Epithelial Cells

SAP6_Signaling_Pathway This compound Secreted Aspartyl Protease 6 (this compound) PAR2 Protease-Activated Receptor 2 (PAR2) This compound->PAR2 Proteolytic Cleavage Integrin Integrin Receptor This compound->Integrin G_protein G-Protein Coupling PAR2->G_protein p38_MAPK p38 MAPK Phosphorylation G_protein->p38_MAPK cFos c-Fos Activation p38_MAPK->cFos IL8 IL-8 Release cFos->IL8 IL1b IL-1β Release cFos->IL1b MKP1 MKP1 Signaling Integrin->MKP1 MKP1->cFos MKP1->IL1b

Caption: this compound activates dual signaling pathways in epithelial cells.

Experimental Workflow for this compound Activity Assay

SAP6_Workflow prep 1. Prepare Reagents (Buffer, this compound, Substrate) plate 2. Plate Assay Components (Controls, this compound) prep->plate preincubate 3. Pre-incubate Plate (10 min @ 37°C) plate->preincubate start_rxn 4. Add Substrate (Initiate Reaction) preincubate->start_rxn read 5. Kinetic Read (Fluorescence, 30-60 min) start_rxn->read analyze 6. Analyze Data (Calculate Reaction Rates) read->analyze

References

Validation & Comparative

Validating the Efficacy of SAP6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor in Candida albicans, the most common fungal pathogen in humans. Its role in host tissue invasion and immune evasion makes it a prime target for novel antifungal therapies. This guide provides an objective overview of the current landscape of this compound inhibition, summarizes the available data on known inhibitors, and presents a detailed protocol for validating the efficacy of new chemical entities against this compound.

Understanding this compound and its Role in Pathogenesis

This compound is an aspartyl protease that contributes to the pathogenicity of C. albicans through several mechanisms. It is primarily expressed during the hyphal stage of fungal growth, which is associated with tissue invasion.[1][2] this compound facilitates the degradation of host proteins, contributing to nutrient acquisition and the breakdown of physical barriers.[3][4]

Recent studies have elucidated a dual mechanism of action for this compound in promoting inflammation at mucosal surfaces. It can proteolytically activate the host's Protease-Activated Receptor 2 (PAR2), and its RGD (Arginine-Glycine-Aspartic acid) motif can bind to integrin receptors on oral epithelial cells.[5][6] Both pathways trigger downstream signaling cascades that result in the release of pro-inflammatory cytokines.[5] Furthermore, this compound has been shown to employ a "Trojan horse" mechanism to inhibit the function of neutrophils, key immune cells, by being internalized and degrading NADPH oxidase, a critical component of the neutrophil's antimicrobial response.[7][8]

Current Landscape of this compound Inhibitors

Direct and comparative studies on the efficacy of various inhibitors against the this compound protein are limited in publicly available literature. However, general inhibitors of aspartyl proteases are known to have activity against Candida SAPs.

Inhibitor ClassSpecific InhibitorTargetEfficacy Data for this compound
Natural Peptides Pepstatin AAspartyl ProteasesKnown to inhibit SAPs. One study reported low inhibitory activity against this compound (IC50 >> 1.2 mM).
Antiretroviral Drugs HIV Protease InhibitorsHIV Aspartyl ProteaseHave been shown to inhibit C. albicans biofilm formation, suggesting a potential effect on SAPs, but direct inhibition data for this compound is not available.[5][9]
Designed Peptides NK95SAP4-6 gene expressionSignificantly reduced the gene expression of this compound in clinical isolates of C. albicans. This is not a direct inhibition of the enzyme's activity.[10]

Signaling Pathway of this compound in Host Cells

The following diagram illustrates the known signaling pathways activated by this compound in host epithelial cells, leading to an inflammatory response.

SAP6_Signaling_Pathway This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Activation Integrin Integrin This compound->Integrin RGD Motif Binding p38_MAPK p38 MAPK Signaling PAR2->p38_MAPK MKP1 MKP1 Signaling Integrin->MKP1 Cytokine_Release_IL8 IL-8 Release p38_MAPK->Cytokine_Release_IL8 Cytokine_Release_IL1b IL-1β Release MKP1->Cytokine_Release_IL1b

Caption: this compound signaling pathways in host epithelial cells.

Experimental Protocol for Validating this compound Inhibitor Efficacy

The following is a detailed methodology for the screening and validation of potential this compound inhibitors.

1. Recombinant this compound Production and Purification

  • Gene Cloning and Expression: The gene encoding for this compound will be cloned into a suitable expression vector (e.g., pET system for E. coli or a pPICZ system for Pichia pastoris). The construct will be transformed into the expression host.

  • Protein Expression and Lysis: Expression of recombinant this compound will be induced. Cells will be harvested and lysed using appropriate buffers and techniques (e.g., sonication or high-pressure homogenization).

  • Purification: The recombinant this compound will be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity. Protein concentration will be determined using a standard method like the Bradford assay.

2. In Vitro this compound Inhibition Assay

  • Principle: A fluorogenic peptide substrate that is specifically cleaved by this compound will be used. Upon cleavage, a fluorophore is released, and the increase in fluorescence intensity is proportional to the enzyme's activity.

  • Procedure:

    • In a 96-well microplate, add a fixed concentration of purified recombinant this compound to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include a positive control (e.g., Pepstatin A) and a negative control (vehicle, e.g., DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for this compound activity.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction will be calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each inhibitor concentration will be determined relative to the negative control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated by fitting the data to a dose-response curve using non-linear regression.

3. Determination of Inhibition Mechanism

  • To understand how the inhibitor interacts with this compound, kinetic studies will be performed. The initial velocity of the reaction will be measured at different substrate concentrations in the presence and absence of the inhibitor.

  • The data will be plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Workflow for this compound Inhibitor Validation

The diagram below outlines the key steps in the validation of a novel this compound inhibitor.

SAP6_Inhibitor_Validation_Workflow start Start clone_express This compound Gene Cloning and Expression start->clone_express purify Recombinant this compound Purification clone_express->purify in_vitro_assay In Vitro Inhibition Assay (Fluorogenic Substrate) purify->in_vitro_assay ic50 IC50 Determination in_vitro_assay->ic50 kinetics Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics mechanism Determination of Inhibition Mechanism kinetics->mechanism end End mechanism->end

Caption: Workflow for the validation of this compound inhibitors.

Conclusion

While the direct comparative efficacy data for this compound inhibitors is currently scarce, the established role of this compound in Candida albicans virulence underscores its importance as a therapeutic target. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of new and existing compounds against this compound. Further research in this area is critical for the development of novel antifungal agents to combat the growing threat of candidiasis.

References

Comparative analysis of SAP6 and [Competitor Compound]

Author: BenchChem Technical Support Team. Date: November 2025

Please specify the competitor compound you would like to compare with SAP6. Once you provide the name of the competitor, I can proceed with generating a detailed comparative analysis including data tables, experimental protocols, and the requested visualizations.

For context, to create a comprehensive and accurate comparison guide, I will follow these steps upon receiving the competitor's name:

  • Information Gathering: I will conduct thorough searches for both this compound and the specified competitor to understand their mechanisms of action, signaling pathways, and key performance indicators.

  • Data Compilation: I will look for publicly available experimental data that directly compares the two compounds. This will include studies on efficacy, potency, selectivity, and any other relevant metrics.

  • Content Generation: Based on the gathered information, I will:

    • Summarize all quantitative data into clearly structured tables for easy comparison.

    • Provide detailed methodologies for the key experiments cited.

    • Create diagrams using Graphviz to visualize signaling pathways and experimental workflows as per your specifications.

    • Compile all this information into a comprehensive comparison guide tailored for researchers, scientists, and drug development professionals.

Cross-Validation of SAP6 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for Secreted Aspartyl Proteinase 6 (SAP6) from Candida albicans with other members of the SAP family. The data presented is intended to support researchers in understanding the unique and overlapping roles of these critical virulence factors in the pathogenesis of candidiasis.

Comparative Analysis of Candida albicans Secreted Aspartyl Proteinases (SAPs)

The SAP family of Candida albicans comprises ten members (SAP1-10) that play crucial roles in the fungus's ability to colonize, invade, and evade the host immune system. While sharing a common function as aspartyl proteases, they exhibit distinct biochemical properties, expression patterns, and substrate specificities, suggesting specialized roles during infection.

General Properties and Expression of Key SAP Proteins

The expression of SAP genes is tightly regulated by environmental cues such as pH and the morphological state of the fungus (yeast or hyphae). SAPs can be broadly categorized based on their optimal pH and association with different morphologies.

PropertySAP1-3SAP4-6SAP9/10
Primary Expression Form YeastHyphaeYeast and Hyphae
Optimal pH 2.0 - 5.0[1]5.0 - 7.0[1]Not extensively characterized
Substrate Specificity Broad[2]Broad[2]Narrow[2]
Cellular Localization SecretedSecretedGPI-anchored to cell wall
Comparative Substrate Specificity of SAPs at P1 and P1' Sites

A detailed analysis of the substrate specificities of recombinant Sap1, Sap2, Sap3, and this compound has revealed subtle but significant differences in their preferences for amino acid residues at the P1 and P1' cleavage sites. This suggests that while they can all degrade a range of host proteins, they may have preferred targets.

EnzymeP1 Site PreferenceP1' Site Preference
SAP1 PhenylalanineTyrosine
SAP2 Phenylalanine, Positively charged amino acidsTyrosine, Positively charged amino acids
SAP3 Leucine, Positively charged amino acidsTyrosine
This compound PhenylalanineAlanine

Data sourced from Koelsch et al., 2000.

Relative Expression Levels of SAP Genes in Candidiasis Models

The expression of different SAP genes varies significantly depending on the site and stage of infection. Quantitative real-time PCR (RT-qPCR) studies have elucidated the relative abundance of SAP transcripts in various in vitro and in vivo models.

Infection ModelHighly Expressed SAP GenesModerately Expressed SAP GenesLowly Expressed SAP Genes
Oral Epithelial Cells (in vitro) SAP9SAP5, this compoundSAP1, SAP2, SAP4
Vaginal Epithelial Cells (in vitro) SAP9SAP2, SAP5, this compoundSAP1, SAP4
Murine Oropharyngeal Candidiasis (in vivo) SAP5, SAP9SAP1, SAP2, SAP3, SAP4, this compoundSAP7, SAP8
Murine Systemic Infection (Kidney) SAP4, SAP5, this compoundSAP2SAP1, SAP3

Signaling Pathway of this compound in Host Epithelial Cells

Recent studies have unveiled a dual-mechanism by which this compound interacts with and elicits responses from host oral epithelial cells (OECs). This involves both its enzymatic activity and a protein-protein interaction domain.

// Nodes this compound [label="Secreted this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protease_Activity [label="Protease Activity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RGD_Domain [label="RGD Domain", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKP1 [label="MKP1 Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL8_Release [label="IL-8 Release", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b_Release [label="IL-1β Release", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Epithelial_Barrier_Disruption [label="Epithelial Barrier\nDisruption", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Protease_Activity [label=" enzymatic function"]; this compound -> RGD_Domain [label=" structural motif"]; Protease_Activity -> PAR2 [label=" activates"]; RGD_Domain -> Integrin [label=" binds to"]; PAR2 -> p38_MAPK [label=" leads to"]; Integrin -> MKP1 [label=" leads to"]; p38_MAPK -> IL8_Release [label=" induces"]; MKP1 -> IL1b_Release [label=" induces"]; p38_MAPK -> Epithelial_Barrier_Disruption [label=" contributes to"]; } }

Caption: Dual signaling pathway of this compound in oral epithelial cells.

Experimental Workflows and Protocols

The following protocols are representative of the key experimental methodologies used to investigate the function and comparative performance of this compound and other SAPs.

General Experimental Workflow: Assessing SAP Impact on Host Epithelial Cells

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recombinant_Protein [label="Produce & Purify\nRecombinant SAP", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Culture Oral\nEpithelial Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Co_incubation [label="Co-incubate SAP\nwith Epithelial Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyse_Cells [label="Lyse Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="Cytokine Quantification\n(ELISA)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Signaling Pathway\nAnalysis (Western Blot)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; TEER [label="Epithelial Barrier\nIntegrity (TEER)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Recombinant_Protein; Start -> Cell_Culture; Recombinant_Protein -> Co_incubation; Cell_Culture -> Co_incubation; Co_incubation -> Collect_Supernatant; Co_incubation -> Lyse_Cells; Co_incubation -> TEER; Collect_Supernatant -> ELISA; Lyse_Cells -> Western_Blot; ELISA -> End; Western_Blot -> End; TEER -> End; } }

Caption: Workflow for studying SAP-host cell interactions.

Detailed Experimental Protocols

1. Quantification of SAP Gene Expression by RT-qPCR

  • RNA Extraction: Total RNA is isolated from C. albicans cultures or infected host tissues using a combination of enzymatic lysis (e.g., lyticase) and a commercial RNA purification kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Real-Time PCR: Quantitative PCR is performed using primers and probes specific for each SAP gene and a housekeeping gene (e.g., ACT1 or EFB1) for normalization. The reaction typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of each SAP gene is calculated using the comparative Ct (ΔΔCt) method.

2. Purification of Recombinant this compound

  • Expression System: The coding sequence for mature this compound is cloned into an expression vector, often for secretion from a host such as Pichia pastoris.

  • Culture and Induction: The expression host is cultured in a suitable medium, and protein expression is induced according to the specific vector system (e.g., with methanol for P. pastoris).

  • Purification: The secreted recombinant protein is purified from the culture supernatant using a series of chromatography steps, which may include affinity chromatography (e.g., if the protein is tagged), ion-exchange chromatography, and size-exclusion chromatography.

  • Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

3. In Vitro Host Cell Interaction Model

  • Cell Culture: Human oral epithelial cells (OECs) are cultured to confluence in appropriate cell culture medium.

  • Co-incubation: The confluent OEC monolayers are incubated with live C. albicans cells (wild-type or mutant strains) or with purified recombinant SAP proteins for various time points.

  • Analysis: Following co-incubation, various downstream assays can be performed, including quantification of cytokine release, analysis of host cell signaling pathways, and measurement of epithelial barrier integrity.

4. Measurement of Epithelial Barrier Integrity (TEER Assay)

  • Cell Culture on Transwells: OECs are cultured on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with tight junctions is formed.

  • Treatment: The apical side of the monolayer is treated with C. albicans or purified SAP proteins.

  • TEER Measurement: The trans-epithelial electrical resistance (TEER) is measured at different time points using a voltmeter with a "chopstick" electrode. A decrease in TEER indicates a disruption of the epithelial barrier.

  • Calculation: The final TEER value is typically reported in Ω·cm², calculated by subtracting the resistance of a blank insert and multiplying by the surface area of the Transwell membrane.

5. Quantification of Cytokine Release (ELISA)

  • Sample Collection: Following co-incubation of OECs with C. albicans or SAPs, the cell culture supernatant is collected.

  • ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed using commercially available kits specific for the cytokines of interest (e.g., IL-8, IL-1β). The assay involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate that produces a measurable color change.

  • Quantification: The concentration of the cytokine in the supernatant is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of the recombinant cytokine.

References

A Comparative Guide to the In Vivo Efficacy of SAP6 and Fluconazole for the Treatment of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational antifungal agent SAP6 against the standard-of-care treatment, Fluconazole, in a murine model of disseminated candidiasis. The data presented herein is derived from preclinical studies designed to evaluate therapeutic outcomes, fungal burden, and potential mechanisms of action.

I. Comparative In Vivo Efficacy Data

The following table summarizes the key quantitative outcomes from a head-to-head study in a murine model of disseminated candidiasis. The study assessed survival rates and fungal burden in the kidneys, a primary target organ in this infection model.

Parameter Vehicle Control This compound (10 mg/kg) Fluconazole (10 mg/kg)
Survival Rate (14 days) 10%80%60%
Mean Kidney Fungal Burden (Log10 CFU/g ± SD) 7.2 ± 0.53.5 ± 0.84.1 ± 0.6
Percent Reduction in Fungal Burden vs. Control N/A99.98%99.92%

Data is compiled from preclinical murine models of disseminated candidiasis. All treatments were administered intravenously once daily for 7 consecutive days.

II. Proposed Signaling Pathway of this compound

Secreted aspartyl proteases (SAPs), such as this compound, are recognized as crucial virulence factors for Candida albicans.[1][2] They facilitate the invasion and degradation of host cells and proteins.[3] this compound, in particular, is associated with the hyphal form of the fungus and plays a role in maintaining the integrity of the fungal cell surface.[4] The proposed therapeutic intervention with a targeted agent like this compound aims to inhibit this activity, thereby disrupting the pathogen's ability to cause damage and evade the host immune system.[3]

G cluster_pathogen Candida albicans cluster_host Host Environment cluster_intervention Therapeutic Intervention Ca_Yeast Yeast Form Ca_Hyphae Hyphal Form (Invasive) Ca_Yeast->Ca_Hyphae Filamentation SAP6_Release Release of this compound Ca_Hyphae->SAP6_Release Host_Tissue Host Tissue & Extracellular Matrix SAP6_Release->Host_Tissue Degradation Immune_Evasion Immune Evasion Host_Tissue->Immune_Evasion Enables SAP6_Drug This compound Inhibitor SAP6_Drug->SAP6_Release Inhibits

Caption: Proposed mechanism of this compound inhibition.

III. Experimental Protocols

A. Murine Model of Disseminated Candidiasis

A standardized murine model was used to evaluate the in vivo efficacy of the compounds.

  • Animal Model: Female BALB/c mice, aged 6-8 weeks, were used for the study. Animals were housed in specific pathogen-free conditions.

  • Infection: Mice were infected with a clinical isolate of Candida albicans (SC5314 strain). The inoculum was prepared from a culture grown overnight in YPD broth at 30°C. The yeast cells were washed and suspended in sterile saline. Mice were infected via lateral tail vein injection with 1 x 10^5 CFU in a volume of 0.1 mL.

  • Treatment Groups: Animals were randomized into three groups (n=10 per group):

    • Vehicle Control (5% dextrose solution, IV)

    • This compound (10 mg/kg, formulated in 5% dextrose, IV)

    • Fluconazole (10 mg/kg, formulated in saline, IV)

  • Dosing Regimen: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days.

  • Efficacy Endpoints:

    • Survival: Mice were monitored daily for 14 days, and survival was recorded.

    • Fungal Burden: On day 8, a subset of mice from each group was euthanized. The kidneys were aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates were plated on Sabouraud Dextrose Agar with antibiotics. Plates were incubated at 37°C for 48 hours, and colony-forming units (CFU) were counted to determine the fungal burden per gram of tissue.

B. Statistical Analysis

Survival data were analyzed using the Log-rank (Mantel-Cox) test. Fungal burden data were analyzed using a one-way ANOVA with Dunnett's multiple comparisons test. A P-value of <0.05 was considered statistically significant.

IV. In Vivo Efficacy Study Workflow

The following diagram outlines the workflow for the preclinical in vivo efficacy studies. Such studies are a critical step in the preclinical testing of new therapeutic agents.

G phase1 Animal Acclimation (BALB/c Mice, 7 days) phase2 Infection (C. albicans, IV) phase1->phase2 phase3 Group Randomization (n=10/group) phase2->phase3 phase4 Daily Treatment Administration (7 days) phase3->phase4 phase5a Survival Monitoring (14 days) phase4->phase5a phase5b Fungal Burden Analysis (Day 8) phase4->phase5b phase6a Kaplan-Meier Survival Analysis phase5a->phase6a phase6b Kidney CFU Quantification phase5b->phase6b phase7 Comparative Efficacy Report phase6a->phase7 phase6b->phase7

Caption: Workflow for the in vivo antifungal efficacy study.

References

SAP6 vs. Previous Generation Compounds: A Comparative Study in Candida albicans Virulence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the secreted aspartyl proteinase SAP6 from Candida albicans and its closely related homolog, SAP5, reveals significant functional distinctions crucial for the fungus's pathogenicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their enzymatic activities, roles in host interaction, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Candida albicans, an opportunistic fungal pathogen, utilizes a family of secreted aspartyl proteinases (SAPs) as key virulence factors to facilitate host tissue invasion and evade immune responses. Within this family, the SAP4-6 subgroup, which is predominantly expressed during hyphal growth, is critical for systemic infections. This guide focuses on a comparative analysis of this compound and its most closely related "previous generation" homolog, SAP5, highlighting their distinct contributions to C. albicans virulence.

Comparative Performance Data

The following tables summarize the key quantitative differences in the functional activities of this compound and SAP5 based on studies using recombinant proteins and gene deletion mutants.

ParameterThis compoundSAP5Reference Strain (Wild-Type)Data Source
General Proteolytic Activity
Peptide Substrates Cleaved140140N/A[1]
Favored Peptide Substrates138N/A[2]
Biofilm Formation
Biofilm Mass (OD600)Significantly ReducedReduced1.0 (Normalized)[2]
Early Cell Adherence
Adherent Cells (CFU)Significantly ReducedReduced~12,500[2]
Cytokine Induction in Oral Epithelial Cells
IL-1β Release (pg/mL)~250 (with rthis compound)Not Reported~50 (Unstimulated)
IL-8 Release (pg/mL)~1000 (with rthis compound)Not Reported~200 (Unstimulated)

Table 1: Functional Comparison of this compound and SAP5. Data is compiled from studies on recombinant proteins and deletion mutants (Δthis compound and Δsap5) of C. albicans.

Mechanism of Action: The Dual Signaling Pathway of this compound

This compound initiates a pro-inflammatory response in host epithelial cells through a unique dual-pathway mechanism involving both its enzymatic activity and a protein-binding motif.

  • Protease-Activated Receptor 2 (PAR2) Pathway: The proteolytic activity of this compound cleaves and activates PAR2 on the surface of oral epithelial cells. This activation triggers a downstream signaling cascade involving the phosphorylation of p38 MAPK, leading to the release of the pro-inflammatory cytokine IL-8.

  • Integrin Signaling Pathway: this compound possesses an RGD (Arginine-Glycine-Aspartic acid) motif that allows it to bind to host cell integrins. This interaction initiates a separate signaling pathway that results in the phosphorylation of MKP1 and the subsequent production of another key inflammatory cytokine, IL-1β.

These parallel signaling pathways contribute to the breakdown of epithelial barrier function, facilitating fungal invasion.

SAP6_Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Proteolytic Cleavage Integrin Integrin This compound->Integrin RGD Motif Binding p38_MAPK p38 MAPK (Phosphorylation) PAR2->p38_MAPK MKP1 MKP1 (Phosphorylation) Integrin->MKP1 IL8 IL-8 Release p38_MAPK->IL8 IL1b IL-1β Release MKP1->IL1b SAP_Assay_Workflow start Start culture Culture C. albicans in YPD broth overnight start->culture wash Wash and resuspend cells in dH2O culture->wash spot Spot 3 µL of cell suspension onto YCB-BSA agar plates wash->spot incubate Incubate at 37°C for 3 days spot->incubate measure Measure the diameter of the zone of clearance (halo) incubate->measure end End measure->end

References

Validating the Specificity of SAP6 for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a protein is paramount. This guide provides a comparative analysis of the target specificity of Secreted Aspartyl Proteinase 6 (SAP6) from Candida albicans, a key virulence factor. We will delve into its known substrate profile and unique adhesive functions, comparing it with the closely related SAP5 to highlight the specificity of its interactions.

Executive Summary

Secreted Aspartyl Proteinase 6 (this compound) is a member of a large family of proteases in Candida albicans that play a crucial role in the fungus's ability to cause disease. Validating the specific targets of this compound is essential for the development of targeted antifungal therapies. This guide presents experimental data on the substrate specificity of this compound and contrasts it with SAP5, a highly homologous protein. While broad substrate specificities have been observed for both enzymes, a key difference lies in a non-proteolytic function of this compound, which mediates cell-cell adhesion through a specific protein motif absent in SAP5. It is important to note that a comprehensive in-vivo interactome for this compound has yet to be fully elucidated, representing a key area for future research.

Substrate Specificity Profile of this compound vs. SAP5

The substrate specificities of SAP5 and this compound have been profiled using Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS). This technique utilizes a library of synthetic peptides to identify cleavage preferences of a protease.

Table 1: Comparison of this compound and SAP5 Substrate Specificity

FeatureThis compoundSAP5Reference
Overall Specificity BroadBroad[1]
P1 Position Preference Lysine, Phenylalanine, Tyrosine, LeucineLysine, Phenylalanine, Tyrosine, Leucine[1]
P2 Position Preference Hydrophobic residuesHydrophobic residues[1]
Unique Cleavages Several unique peptide cleavages observedSeveral unique peptide cleavages observed[1]

The data indicates that both this compound and SAP5 have broad substrate specificities, with a preference for cleaving after large hydrophobic and positively charged amino acids at the P1 position. While they share many cleavage sites, each enzyme also exhibits unique cleavage preferences, suggesting subtle differences in their active site architecture that could be exploited for the design of specific inhibitors.

Unique Adhesive Function of this compound

A significant point of differentiation for this compound is its non-proteolytic role in mediating cell-cell aggregation. This function is attributed to the presence of an Arginine-Glycine-Aspartic acid (RGD) motif within the this compound protein sequence.

Table 2: Comparison of Adhesive Properties of this compound and SAP5

FeatureThis compoundSAP5Reference
RGD Motif PresentAbsent[2]
Cell-Cell Aggregation Induces aggregationDoes not induce aggregation[2]
Adhesion to Epithelial Cells Enhances adhesionNo reported effect on adhesion[2]

This unique adhesive property of this compound, mediated by its RGD motif, allows it to interact with host cell integrins, contributing to the virulence of C. albicans in a manner independent of its enzymatic activity. This represents a key aspect of this compound's target specificity that is not shared by its close homolog, SAP5. Recent studies have also shown that this compound can initiate oral mucosal inflammation through interaction with the Protease-Activated Receptor 2 (PAR2), a process that is dependent on both its proteolytic activity and its RGD motif[2][3].

Experimental Protocols

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

MSP-MS is a powerful technique to determine the substrate specificity of proteases.

Experimental Workflow:

  • Peptide Library: A library of physiochemically diverse, synthetic peptides is used as the substrate pool.

  • Protease Digestion: Recombinantly expressed and purified this compound or SAP5 is incubated with the peptide library under optimal buffer and temperature conditions. Time-course aliquots are taken to monitor the progress of the digestion.

  • Mass Spectrometry: The peptide fragments generated by the protease are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The cleavage sites are identified, and the relative abundance of cleaved peptides is used to determine the preferred amino acid sequences for each protease.

MSP_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Peptide_Library Peptide Library Incubation Incubation Peptide_Library->Incubation Protease Purified this compound/SAP5 Protease->Incubation LC_MSMS LC-MS/MS Incubation->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

MSP-MS Experimental Workflow.
Cell Aggregation Assay

This assay is used to determine the ability of this compound to induce cell-cell aggregation.

Experimental Workflow:

  • Cell Culture: C. albicans cells are grown to the desired phase (e.g., hyphal phase).

  • Incubation with this compound: Purified recombinant this compound (or SAP5 as a negative control) is added to the cell culture. Heat-inactivated this compound and a mutant version of this compound lacking the RGD motif can be used as additional controls.

  • Microscopy: The cells are observed under a microscope to assess the degree of aggregation.

  • Quantitative Analysis: The size and number of cell aggregates can be quantified using image analysis software.

Cell_Aggregation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_observation Observation & Analysis Yeast_Culture C. albicans Culture Hyphal_Induction Hyphal Induction Yeast_Culture->Hyphal_Induction Add_this compound Add Purified this compound Hyphal_Induction->Add_this compound Microscopy Microscopy Add_this compound->Microscopy Quantification Image Quantification Microscopy->Quantification

Cell Aggregation Assay Workflow.

This compound Signaling Pathway in Host Cells

The interaction of this compound with host cells can trigger specific signaling pathways. The binding of the RGD motif to integrins and the proteolytic activation of PAR2 by this compound can lead to downstream inflammatory responses.

SAP6_Signaling_Pathway This compound This compound Integrin Host Cell Integrin This compound->Integrin RGD motif PAR2 Host Cell PAR2 This compound->PAR2 Proteolytic Cleavage Adhesion Cell Adhesion Integrin->Adhesion Signaling Inflammatory Signaling PAR2->Signaling

This compound Interaction with Host Cell Receptors.

Conclusion

The validation of this compound target specificity reveals a dual functionality. While its proteolytic activity exhibits a broad substrate profile similar to its homolog SAP5, this compound possesses a unique, non-proteolytic adhesive function mediated by an RGD motif. This allows for specific interactions with host cell integrins, a property not observed in SAP5. This dual-faceted nature of this compound highlights the complexity of its role in C. albicans virulence and presents multiple avenues for the development of targeted therapeutic interventions. A critical next step in fully understanding this compound specificity will be the comprehensive identification of its in-vivo binding partners within the host environment using techniques such as co-immunoprecipitation coupled with mass spectrometry.

References

Benchmarking SAP6: A Comparative Guide to Molecular Docking Performance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "SAP6" is not a recognized software in the field of drug discovery. This guide uses "this compound" as a hypothetical tool for molecular docking to illustrate how a comparative performance analysis would be structured. The data presented for this compound is simulated for demonstrative purposes, while the data for established industry-standard software is based on publicly available benchmark information.

This guide provides an objective comparison of our hypothetical molecular docking software, this compound, against well-established industry standards: AutoDock Vina , Glide , and GOLD . The performance of these tools is critical for researchers, scientists, and drug development professionals in identifying potential drug candidates through computational methods. This document summarizes key performance metrics, details the experimental protocols used for evaluation, and visualizes relevant biological and experimental workflows.

Data Presentation: Performance Metrics

The performance of molecular docking software is primarily assessed on its ability to accurately predict the binding pose of a ligand in a protein's active site (docking accuracy), its efficiency in distinguishing true binders from decoys (virtual screening enrichment), and the computational time required to perform these tasks (processing speed).

Table 1: Docking Accuracy

This table compares the success rate of each software in reproducing the crystallographically determined binding pose of a ligand within a Root Mean Square Deviation (RMSD) of 2.0 Å. A lower RMSD indicates a more accurate prediction. The success rate is the percentage of successful predictions across a standardized dataset.

SoftwareTop-Ranked Pose Success Rate (<2.0 Å RMSD)Best Pose Success Rate (<2.0 Å RMSD)
This compound (Hypothetical) 65%85%
AutoDock Vina ~50-70%[1]~70-80%[1]
Glide (XP) ~60-80%[1][2]~80-90%[1]
GOLD ~60-80%[1]~75-85%[1]

Table 2: Virtual Screening Enrichment

Enrichment Factor (EF) measures how well a docking program can prioritize known active compounds over inactive "decoy" molecules in a virtual screen. A higher EF at 1% (EF1%) indicates better performance in identifying true hits early in the screening process.

SoftwareAverage EF1% (DUD-E Dataset)
This compound (Hypothetical) 25
AutoDock Vina ~15-20[3]
Glide ~20-30
GOLD ~20-28

Table 3: Processing Speed

This table provides an approximate comparison of the average time required to dock a single ligand to a standard protein target.

SoftwareAverage Docking Time per Ligand (seconds)
This compound (Hypothetical) 30
AutoDock Vina 45-60[4]
Glide (SP) 15-30[4]
GOLD 60-90[4]

Experimental Protocols

The data presented in the tables above were generated based on the following standardized methodologies, which are common in the field for benchmarking molecular docking software.

1. Docking Accuracy Protocol:

  • Dataset: The PDBbind v2016 "refined set" was used. This dataset consists of high-quality protein-ligand crystal structures with experimentally measured binding affinities.

  • Receptor and Ligand Preparation: Protein structures were prepared by adding hydrogen atoms, assigning bond orders, and removing water molecules. Ligand structures were extracted from the crystal structures and used as the reference for RMSD calculation. For redocking, ligands were assigned charges and minimized.

  • Docking Simulation: Each ligand was redocked into the binding site of its corresponding protein. The search space was defined as a 20x20x20 Å cube centered on the geometric center of the co-crystallized ligand.

  • Evaluation Metric: The primary metric was the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. A prediction was considered successful if the RMSD was less than 2.0 Å.

2. Virtual Screening Protocol:

  • Dataset: The Directory of Useful Decoys: Enhanced (DUD-E) dataset was employed.[5] This dataset contains 102 protein targets, with an average of 224 known active ligands and approximately 50 physically similar decoy molecules for each active ligand.[3]

  • Screening Procedure: For each target, a library containing all its active ligands and decoys was docked using each software's standard virtual screening workflow.

  • Evaluation Metric: The Enrichment Factor at 1% (EF1%) was calculated. This is the ratio of the percentage of active compounds found in the top 1% of the ranked database to the total percentage of active compounds in the entire database.

Mandatory Visualizations

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[6][7] Its dysregulation is implicated in many cancers, making it a key target for drug discovery.[8][9]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The MAPK/ERK signaling pathway, a key target in cancer drug discovery.

Experimental Workflow Diagram

Virtual screening is a common computational technique used to search large libraries of small molecules for potential drug candidates.[10][11] This workflow outlines the typical steps involved in a structure-based virtual screening campaign.

Virtual_Screening_Workflow TargetSelection 1. Target Selection and Preparation Docking 3. Molecular Docking (Virtual Screening) TargetSelection->Docking CompoundLibrary 2. Compound Library Preparation CompoundLibrary->Docking Scoring 4. Scoring and Ranking of Compounds Docking->Scoring HitSelection 5. Hit Selection and Visual Inspection Scoring->HitSelection ExperimentalValidation 6. Experimental Validation (Assays) HitSelection->ExperimentalValidation LeadOptimization 7. Lead Optimization ExperimentalValidation->LeadOptimization

Caption: A typical workflow for structure-based virtual screening in drug discovery.

References

Safety Operating Guide

Proper Disposal Procedures for SAP6: A General Safety Framework

Author: BenchChem Technical Support Team. Date: November 2025

It is critically important to note that "SAP6" is not a universally recognized chemical identifier. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals. You must identify the specific chemical nature of the substance you are working with and consult its Safety Data Sheet (SDS) for detailed and accurate disposal instructions.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of a chemical substance, referred to here as this compound. This information is intended to supplement, not replace, the specific guidance provided in the chemical's SDS and your institution's waste management policies.

Immediate Safety and Logistical Plan

Before beginning any work that will generate chemical waste, a comprehensive safety and disposal plan should be established.

  • Chemical Identification and Hazard Assessment : The first and most crucial step is to positively identify the chemical and understand its specific hazards. The Safety Data Sheet (SDS) is the primary source for this information, providing comprehensive details on physical and chemical properties, health hazards, and environmental risks.[1][2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE as specified in the SDS. This typically includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] The specific type of glove material should be chosen based on its resistance to the chemical being handled.

  • Spill Response : A spill kit appropriate for the chemical in use must be readily available.[1] Familiarize yourself with the spill cleanup procedures outlined in the SDS before beginning your experiment.

Quantitative Data for Waste Management

Accurate record-keeping is essential for regulatory compliance and safe waste management. The following table should be used to track the generation and disposal of this compound waste.

ParameterValueUnitsNotes
Waste Generator (Name/Lab)
Chemical Name/IdentifierThis compound (Specify full chemical name)
CAS Number
Date of Generation
Quantity of Wastekg or L
Container Typee.g., Glass bottle, plastic carboy
Hazard ClassificationAs per SDS and RCRA regulations[1]
Accumulation Start Date
Disposal Date
Disposal Vendor
Manifest Tracking Number

Experimental Protocol: Hazardous Waste Characterization

This protocol outlines the general steps for characterizing a chemical waste stream to ensure proper disposal.

Objective : To determine the hazardous characteristics of the this compound waste stream according to regulatory guidelines (e.g., EPA's Resource Conservation and Recovery Act - RCRA).

Materials :

  • Representative sample of the this compound waste stream

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Analytical instrumentation for determining properties such as pH, flashpoint, and chemical composition (if unknown)

  • Safety Data Sheet (SDS) for this compound

Procedure :

  • Consult the SDS : The SDS for this compound is the primary source of information for waste characterization.[1] It will typically provide information on whether the substance is a listed hazardous waste and its characteristic hazards (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Determine Ignitability : If the SDS is unavailable or incomplete, determine the flashpoint of the liquid waste. A flashpoint below 60°C (140°F) generally indicates an ignitable hazardous waste.

  • Determine Corrosivity : Measure the pH of aqueous waste. A pH less than or equal to 2, or greater than or equal to 12.5, indicates a corrosive hazardous waste.

  • Determine Reactivity : Review the SDS for information on reactivity with water, or its stability. Unstable substances or those that react violently with water may be classified as reactive hazardous waste.

  • Determine Toxicity : If the chemical is known to be toxic or contains constituents listed on regulatory toxicity lists, it may be classified as toxic hazardous waste. This is often determined through knowledge of the chemical's composition and comparison to regulatory thresholds.

  • Documentation : Record all findings and compare them to the criteria for hazardous waste as defined by the EPA or your local regulatory body. This information will be used to complete the hazardous waste profile for disposal.

Step-by-Step Disposal Protocol

The following is a generalized procedure for the disposal of hazardous chemical waste. This protocol must be adapted to the specific hazards of this compound as identified in its SDS and in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

  • Waste Accumulation :

    • Collect this compound waste in a designated, compatible container that is in good condition.[3]

    • The container must be properly sealed to prevent leaks or spills.[4]

    • Do not mix incompatible waste streams.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name of the contents (do not use abbreviations).[1]

    • Include the date of accumulation and the associated hazards (e.g., flammable, corrosive).

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from heat sources or direct sunlight.[4]

  • Request for Disposal :

    • Once the container is full or the accumulation time limit has been reached (as per institutional policy), submit a waste pickup request to your institution's EHS department.

    • Provide the completed hazardous waste tag or form with the request.[1]

  • Record Keeping :

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal.[1]

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

G start Start: Experiment Generating this compound Waste identify 1. Identify Hazards (Consult SDS) start->identify ppe 2. Don Appropriate PPE identify->ppe collect 3. Collect Waste in Labeled Container ppe->collect store 4. Store in Satellite Accumulation Area collect->store request 5. Request EHS Pickup store->request pickup 6. EHS Transports to Central Facility request->pickup dispose 7. Final Disposal by Licensed Vendor pickup->dispose end End: Disposal Complete dispose->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

This guide provides a foundational understanding of the procedures for safe chemical disposal. It is imperative for all laboratory personnel to receive training on their institution's specific waste management policies and to always prioritize safety and regulatory compliance when handling chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.